molecular formula C12H24O B107442 (Z)-8-Dodecen-1-ol CAS No. 40642-40-8

(Z)-8-Dodecen-1-ol

Cat. No.: B107442
CAS No.: 40642-40-8
M. Wt: 184.32 g/mol
InChI Key: YEQONIQGGSENJQ-PLNGDYQASA-N
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Description

(Z)-8-Dodecen-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C12H24O and its molecular weight is 184.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-dodec-8-en-1-ol
Source PubChem
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InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,13H,2-3,6-12H2,1H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQONIQGGSENJQ-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5035741
Record name 8-Dodecen-1-ol, (8Z)-
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Molecular Weight

184.32 g/mol
Source PubChem
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CAS No.

40642-40-8
Record name cis-8-Dodecen-1-ol
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Record name 8-Dodecen-1-ol, (8Z)-
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Record name 8-Dodecen-1-ol, (8Z)-
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Record name (Z)-dodec-8-enol
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Record name 8-DODECEN-1-OL, (8Z)-
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Foundational & Exploratory

(Z)-8-Dodecen-1-ol: A Technical Guide to its Discovery, Isolation, and Role as an Insect Semiochemical

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-8-Dodecen-1-ol is a critical component of the sex pheromone blend of several economically important lepidopteran pests, most notably the Oriental fruit moth, Grapholita molesta. Its discovery and isolation have been pivotal in the development of effective pest management strategies based on mating disruption and monitoring. This technical guide provides a comprehensive overview of the seminal research on this compound, detailing its initial discovery, the experimental protocols for its isolation and identification, its role in the chemical communication of insects, and the biosynthetic pathways leading to its production. Quantitative data are summarized in structured tables, and key experimental and biological processes are visualized through detailed diagrams.

Discovery and Initial Identification

The first identification of this compound as a key insect sex pheromone component emerged from studies on the Oriental fruit moth, Grapholita molesta. Initial research in the late 1960s by Roelofs and colleagues identified (Z)-8-dodecenyl acetate (B1210297) as the primary sex pheromone.[1] Subsequent, more detailed investigations in the 1970s revealed that the female-emitted pheromone is a more complex blend of four components.[1][2] These studies, which involved the collection of volatiles from calling females, led to the identification of this compound as a crucial synergist in the pheromone blend.[1][2]

The complete pheromone blend of Grapholita molesta was identified as a specific ratio of four compounds: (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, this compound, and dodecan-1-ol. The presence and specific ratio of each component, including this compound, were found to be essential for eliciting the full range of mating behaviors in males.

Quantitative Analysis of the Pheromone Blend

Detailed quantitative analyses of the pheromone blend emitted by female Grapholita molesta have been crucial for the development of effective synthetic lures. The following table summarizes the composition and release rates of the four-component sex pheromone.

Pheromone ComponentRelative Ratio (Z8-12:OAc as 100)Release Rate (ng/female/hour)Reference
(Z)-8-dodecenyl acetate (Z8-12:OAc)100~0.1-0.2
(E)-8-dodecenyl acetate (E8-12:OAc)7Not individually quantified
This compound (Z8-12:OH)30Not individually quantified
Dodecan-1-ol (12:OH)20Not individually quantified

Experimental Protocols: Isolation and Identification

The isolation and identification of this compound from insects require a multi-step process involving the careful collection of the pheromone, followed by sophisticated analytical techniques.

Pheromone Collection: Volatile Collection from Calling Females

This method is preferred as it captures the emitted pheromone blend in its natural ratio.

  • Insect Rearing and Collection: Female Grapholita molesta are reared under controlled conditions (temperature, photoperiod) to ensure normal development and calling behavior.

  • Volatiles Collection Chamber: Virgin females exhibiting "calling" behavior (extrusion of the pheromone gland) are placed in a glass chamber.

  • Air Entrainment: Purified and humidified air is passed over the calling females.

  • Trapping of Volatiles: The effluent air is passed through an adsorbent trap (e.g., Porapak Q or a similar polymer) to capture the volatile organic compounds, including the pheromone components.

  • Elution: The trapped compounds are then eluted from the adsorbent using a minimal amount of a high-purity solvent (e.g., hexane (B92381) or dichloromethane).

Pheromone Gland Extraction

This method provides a larger quantity of the pheromone but may not reflect the exact ratio of the emitted blend.

  • Dissection: The terminal abdominal segments containing the pheromone gland are excised from virgin female moths. This is often done by squeezing the abdomen to expose the gland.

  • Solvent Extraction: The excised glands are immersed in a small volume of a suitable organic solvent (e.g., hexane) for a short period to extract the pheromonal compounds.

  • Filtration and Concentration: The solvent extract is filtered to remove tissue debris and then carefully concentrated under a gentle stream of nitrogen.

Chemical Analysis and Structure Elucidation

The solvent extracts from either collection method are subjected to analysis to separate and identify the components.

  • Gas Chromatography (GC): The extract is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile organic compounds. The retention times of the peaks are compared with those of synthetic standards.

  • Electroantennographic Detection (EAD): The effluent from the GC column is split, with one part going to the GC detector (e.g., a flame ionization detector) and the other passing over a live insect antenna. An electroantennogram (EAG) is recorded, and peaks in the GC chromatogram that elicit an electrical response from the antenna are identified as biologically active.

  • Mass Spectrometry (MS): The GC is coupled to a mass spectrometer (GC-MS). The mass spectrum of each biologically active peak is obtained and compared with spectral libraries and synthetic standards to confirm the chemical structure.

Experimental_Workflow cluster_collection Pheromone Collection cluster_analysis Analysis and Identification Calling_Females Calling Female Insects Volatiles Volatile Collection (Air Entrainment) Calling_Females->Volatiles Glands Pheromone Gland Extraction Calling_Females->Glands GC Gas Chromatography (GC) Volatiles->GC Glands->GC EAD Electroantennographic Detection (EAD) GC->EAD Biologically Active Peaks MS Mass Spectrometry (MS) GC->MS Compound Separation Identification Structure Identification EAD->Identification MS->Identification Biosynthesis_Pathway cluster_pathway Proposed Biosynthetic Pathway Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase Acetyl_CoA->Fatty_Acid_Synthase Dodecanoyl_CoA Dodecanoyl-CoA (12:0-CoA) Fatty_Acid_Synthase->Dodecanoyl_CoA Delta8_Desaturase Δ8-Desaturase Dodecanoyl_CoA->Delta8_Desaturase Z8_Dodecenoyl_CoA (Z)-8-Dodecenoyl-CoA Delta8_Desaturase->Z8_Dodecenoyl_CoA FAR Fatty Acyl-CoA Reductase Z8_Dodecenoyl_CoA->FAR Z8_Dodecenol This compound FAR->Z8_Dodecenol

References

(Z)-8-Dodecen-1-ol role in insect chemical ecology

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of (Z)-8-Dodecen-1-ol in Insect Chemical Ecology

Introduction

This compound is a straight-chain monounsaturated fatty alcohol that plays a pivotal role in the chemical communication of numerous insect species, particularly within the order Lepidoptera.[1][2][3] As a primary component of sex pheromone blends, it is crucial for the mating rituals and reproductive success of various moths.[1] This technical guide provides a comprehensive overview of the function, perception, and practical applications of this compound, with a focus on its role in the chemical ecology of the Oriental Fruit Moth (Grapholita molesta). The information presented is intended for researchers, scientists, and professionals involved in entomology, chemical ecology, and the development of pest management strategies.

Role as a Sex Pheromone

This compound is a well-established sex pheromone component for a variety of lepidopteran species.[1] Its most extensively studied role is in the chemical communication of the Oriental fruit moth, Grapholita molesta, a significant pest in fruit orchards worldwide. In this species, this compound is part of a multi-component pheromone blend that mediates the attraction of males to females for mating. The precise ratio of this compound to other compounds in the blend is critical for ensuring species-specific attraction and reproductive isolation.

Quantitative Data: Pheromone Blends and Electrophysiological Responses

The behavioral activity of this compound is highly dependent on its concentration and the presence of other synergistic or antagonistic compounds. The following tables summarize key quantitative data regarding its role in the pheromone blend of Grapholita molesta.

Table 1: Composition of the Female-Emitted Sex Pheromone of Grapholita molesta

Pheromone ComponentChemical NameTypical RatioReference
Z8-12:Ac(Z)-8-dodecenyl acetate100
E8-12:Ac(E)-8-dodecenyl acetate~7
Z8-12:OHThis compound~30
12:OHDodecanol~20

Table 2: Electroantennogram (EAG) Response Data

Insect SpeciesCompoundObservationReference
Grapholita molestaThis compoundProlonged exposure resulted in an 80% reduction in EAG response, indicating sensory adaptation.
Cydia pomonella(E,E)-8,10-dodecadienol (Codlemone) and its analogsThe most abundant receptor neuron type is most sensitive to the main pheromone, with responses to geometric isomers being comparable to a tenfold lower dose of the primary compound.

Olfactory Signaling Pathway

The perception of this compound in insects is a complex process that begins at the antenna and culminates in a behavioral response. The general olfactory signaling pathway in moths involves several key steps, from the binding of the pheromone molecule to the generation of a nerve impulse.

Upon entering the pores of an olfactory sensillum on the male moth's antenna, the hydrophobic this compound molecule is thought to be bound by Odorant-Binding Proteins (OBPs) present in the sensillar lymph. These proteins transport the pheromone to Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). The binding of this compound to its specific OR triggers a conformational change, leading to the opening of an ion channel. This results in the depolarization of the ORN membrane, generating an action potential that is transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response such as flight towards the pheromone source.

Olfactory_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_brain Insect Brain Pheromone This compound Pore Sensillum Pore Pheromone->Pore Diffusion OBP Odorant-Binding Protein (OBP) Pore->OBP Binding in Sensillar Lymph OR Olfactory Receptor (OR) OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal Transduction AL Antennal Lobe ORN->AL Nerve Impulse Behavior Behavioral Response (e.g., Mating) AL->Behavior Processing & Output EAG_Workflow start Start prep Prepare Moth & Excise Antenna start->prep mount Mount Antenna on Electrodes (Reference and Recording) prep->mount airflow Establish Continuous Humidified Airflow mount->airflow stimulate Inject this compound into Airflow airflow->stimulate record Amplify and Record Voltage Change (EAG) stimulate->record analyze Analyze EAG Response Amplitude record->analyze end End analyze->end

References

The Pheromone (Z)-8-Dodecen-1-ol: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-8-Dodecen-1-ol is a crucial semiochemical, acting as a sex pheromone component in several lepidopteran species, most notably the Oriental fruit moth, Grapholita molesta. This technical guide provides a comprehensive overview of the natural sources and the intricate biosynthetic pathway of this behavior-modifying compound. A thorough understanding of its natural production is paramount for the development of effective and environmentally benign pest management strategies, as well as for potential applications in drug development where modulation of insect behavior is desired. This document details the key enzymatic steps, including the action of specific fatty acid desaturases and reductases, involved in its synthesis from common fatty acid precursors. Quantitative data on pheromone production, detailed experimental protocols for its study, and visual representations of the biosynthetic pathway are presented to facilitate further research and application.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the female Oriental fruit moth, Grapholita molesta (Busck) (Lepidoptera: Tortricidae), a significant pest of stone and pome fruits worldwide. In this species, this compound is a key component of a multi-part sex pheromone blend that attracts conspecific males for mating. The precise ratio of this compound to other components is critical for optimal male attraction.

Pheromone Blend Composition in Grapholita molesta

The sex pheromone of G. molesta is a carefully balanced mixture of several compounds. The primary components include (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and this compound. Dodecanol is also present in the blend. The relative ratios of these components can vary slightly among different populations and individuals, but a representative composition is presented in the table below.

Pheromone ComponentAbbreviationRelative Ratio (Z8-12:Ac = 100)
(Z)-8-Dodecenyl acetateZ8-12:Ac100
(E)-8-Dodecenyl acetateE8-12:Ac~7
This compoundZ8-12:OH~30
Dodecanol12:OH~20

Data compiled from various studies on G. molesta pheromone composition.

Quantitative Pheromone Production

The quantity of pheromone released by a single female G. molesta is minute, yet sufficient to attract males over considerable distances. Quantitative analysis of pheromone gland extracts and volatile collections has provided estimates of the production and release rates.

ParameterValueReference
Estimated this compound emission rate per calling female0.7 ng/hr[1]
Total pheromone recovered per female per hour of calling0.1–0.2 ng[2]

Biosynthesis of this compound

The biosynthesis of this compound in moths is a specialized branch of fatty acid metabolism. The pathway begins with common saturated fatty acids and involves a series of enzymatic modifications, including desaturation, chain-shortening, and reduction, primarily occurring in the pheromone gland of the female moth.

Overview of the Biosynthetic Pathway

The biosynthesis of C10-C18 alcohols, aldehydes, and acetates, which constitute the majority of lepidopteran sex pheromones, originates from palmitic (C16) or stearic (C18) acid. The production of this compound in G. molesta is believed to follow these key steps:

  • Fatty Acid Synthesis: The pathway initiates with the de novo synthesis of saturated fatty acids, such as palmitoyl-CoA (16:CoA) or myristoyl-CoA (14:CoA), from acetyl-CoA.

  • Desaturation: A key step is the introduction of a double bond into the fatty acyl chain. In the case of this compound, this is accomplished by a specific fatty acyl-CoA desaturase.

  • Chain-Shortening: To achieve the C12 carbon chain of dodecenol, the unsaturated fatty acid precursor undergoes limited rounds of β-oxidation.

  • Reduction: The final step in the formation of the alcohol is the reduction of the fatty acyl-CoA to the corresponding alcohol, catalyzed by a fatty acyl reductase (FAR).

Key Enzymes in the Biosynthesis of this compound

Recent research has implicated an uncommon Δ8-desaturase as a key enzyme in the pheromone biosynthesis of G. molesta. This enzyme is responsible for introducing the Z-configured double bond at the 8th carbon position of the fatty acid precursor. While heterologous expression of a candidate desaturase gene from G. molesta in yeast and insect cells showed Δ9-desaturase activity, CRISPR/Cas9 knockout of this gene in the moth almost completely blocked the production of Δ8 pheromone components, strongly suggesting its involvement in vivo.

The conversion of a C14 or C16 fatty acid precursor to a C12 compound requires chain-shortening through one or two cycles of β-oxidation. The specific enzymes that control this limited chain-shortening in the pheromone gland of G. molesta have not yet been fully characterized.

A pheromone-gland-specific fatty acyl reductase is responsible for the reduction of the (Z)-8-dodecenoyl-CoA to this compound. These enzymes are crucial in determining the final alcohol structure of the pheromone component. While a specific FAR from G. molesta has not been functionally characterized in the provided search results, transcriptome analyses of the moth have identified candidate fatty acyl reductase genes.

Proposed Biosynthetic Pathway

Based on the available evidence, a putative biosynthetic pathway for this compound in Grapholita molesta is proposed:

Biosynthesis_Pathway acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas c14_coa Myristoyl-CoA (14:CoA) fas->c14_coa desaturase Δ8-Desaturase c14_coa->desaturase z8_14_coa (Z)-8-Tetradecenoyl-CoA desaturase->z8_14_coa beta_ox Chain Shortening (β-oxidation, 1 cycle) z8_14_coa->beta_ox z8_12_coa (Z)-8-Dodecenoyl-CoA beta_ox->z8_12_coa far Fatty Acyl Reductase (FAR) z8_12_coa->far z8_12_oh This compound far->z8_12_oh

Caption: Proposed biosynthesis pathway of this compound in Grapholita molesta.

Experimental Protocols

The study of insect pheromones requires specialized techniques for their collection, identification, and the elucidation of their biosynthetic pathways.

Pheromone Collection

Two primary methods are employed for the collection of pheromones from insects:

  • Gland Extraction: This terminal method involves the dissection of the pheromone-producing gland (in female moths, typically located on the ovipositor) and extraction of the contents with an organic solvent (e.g., hexane). This provides a profile of all compounds present in the gland, including precursors.

  • Aeration (Volatile Collection): This non-lethal method involves placing calling female moths in a clean glass chamber and drawing purified air over them. The volatile pheromones released into the air are then trapped on an adsorbent material (e.g., Porapak Q, Tenax®). The trapped compounds are subsequently eluted with a solvent for analysis. This method provides a more accurate representation of the naturally emitted pheromone blend.

Pheromone Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the separation, identification, and quantification of insect pheromones.

Example GC-MS Parameters for Moth Pheromone Analysis:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless mode.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a low temperature (e.g., 60°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer: Operated in electron impact (EI) mode (70 eV).

  • Data Analysis: Identification of compounds is achieved by comparing their retention times and mass spectra with those of authentic standards. Quantification is performed by comparing the peak areas of the pheromone components to that of an internal standard of a known concentration.

Experimental_Workflow cluster_collection Pheromone Collection cluster_analysis Analysis gland_extraction Gland Extraction gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) gland_extraction->gc_ms aeration Aeration (Volatile Collection) aeration->gc_ms identification Identification (vs. Standards) gc_ms->identification quantification Quantification (Internal Standard) gc_ms->quantification

Caption: General experimental workflow for the analysis of insect pheromones.

Functional Characterization of Biosynthetic Enzymes

To confirm the function of candidate genes involved in pheromone biosynthesis (e.g., desaturases, reductases), heterologous expression systems are commonly used.

  • Yeast Expression System (Saccharomyces cerevisiae): The gene of interest is cloned into a yeast expression vector and transformed into a suitable yeast strain. The yeast culture is then supplemented with a potential fatty acid precursor. The fatty acid profile of the yeast is subsequently analyzed by GC-MS to detect the product of the expressed enzyme.

  • Insect Cell Expression System (e.g., Sf9 cells): Similar to the yeast system, the gene is expressed in insect cells, which can sometimes provide a more suitable environment for the proper folding and function of insect enzymes.

Conclusion and Future Directions

This compound, a key pheromone component of the Oriental fruit moth, Grapholita molesta, is a product of a specialized fatty acid metabolic pathway involving a Δ8-desaturase, chain-shortening enzymes, and a fatty acyl reductase. While the key enzymatic steps have been identified, further research is needed to fully characterize the enzymes involved, particularly the specific chain-shortening enzymes and the fatty acyl reductase from G. molesta. A complete understanding of this biosynthetic pathway at the molecular level will not only enhance our ability to develop novel and sustainable pest management strategies but may also provide a platform for the biotechnological production of this valuable semiochemical. Future work should focus on the functional characterization of all enzymes in the pathway and the elucidation of the regulatory mechanisms that control pheromone production in this important agricultural pest.

References

Unraveling the Olfactory Maze: A Technical Guide to the Mechanism of Action of (Z)-8-Dodecen-1-ol in Insect Olfactory Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the perception of (Z)-8-Dodecen-1-ol, a critical semiochemical, in insect olfactory systems. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current research on the specific olfactory receptors, binding proteins, and signaling cascades involved in the detection of this pheromone component, with a particular focus on the Oriental fruit moth, Grapholita molesta.

Introduction: The Role of this compound in Chemical Communication

This compound is a key component of the sex pheromone blend of several lepidopteran species, including the economically significant agricultural pest, the Oriental fruit moth (Grapholita molesta)[1]. In this species, it acts as a modulator of the behavioral response to the primary pheromone component, (Z)-8-dodecenyl acetate (B1210297) (Z8-12:OAc)[2][3]. Understanding the precise mechanism by which this multi-component signal is detected and processed is crucial for the development of novel and species-specific pest management strategies. This guide will dissect the journey of the this compound molecule from its arrival at the insect antenna to the generation of a neuronal signal.

The Peripheral Olfactory Machinery: A Multi-Protein Effort

The detection of this compound is not the function of a single protein but rather a coordinated effort of several protein classes within the insect's antenna.

Pheromone-Binding Proteins (PBPs): The First Responders

Upon entering the sensillum lymph through pores in the cuticle of the antenna, the hydrophobic this compound molecule is solubilized and transported by Pheromone-Binding Proteins (PBPs). In Grapholita molesta, several PBPs have been identified, with GmolPBP1 exhibiting a strong binding affinity specifically for (Z)-8-dodecenyl alcohol. This suggests a crucial role for GmolPBP1 in selectively shuttling this compound to the olfactory receptors.

Olfactory Receptors (ORs): The Gatekeepers of a Neuronal Response

Recent studies have begun to deorphanize the extensive family of olfactory receptors in G. molesta. Through antennal transcriptome analysis, 60 candidate odorant receptors (ORs) have been identified, with a subset phylogenetically clustering with known lepidopteran pheromone receptors[3][4].

Functional characterization using heterologous expression systems has identified GmolOR2 as a receptor that responds to the main sex pheromone components, (Z)-8-dodecenyl acetate (Z8-12:OAc) and (E)-8-dodecenyl acetate (E8-12:OAc). While direct functional data on the interaction of this compound with GmolOR2 is still forthcoming, electrophysiological studies on the whole antenna strongly indicate that the alcohol component modulates the response to the acetate. It is hypothesized that this compound acts as an allosteric modulator of GmolOR2, enhancing its sensitivity or efficacy in responding to Z8-12:OAc.

Sensory Neuron Membrane Proteins (SNMPs): A Critical Co-factor

Sensory Neuron Membrane Proteins (SNMPs) are a class of transmembrane proteins homologous to the vertebrate CD36 family and have been shown to be essential for pheromone detection in several insect species. In Drosophila melanogaster, SNMP is required for sensitivity to the pheromone cis-vaccenyl acetate. While the specific function of the identified GmolSNMPs in G. molesta has yet to be fully elucidated, it is highly probable that they play a critical role in the presentation of the pheromone components to the receptor complex, possibly by facilitating the transfer of the ligand from the PBP to the OR.

Signal Transduction: The Conversion of a Chemical Signal into an Electrical Impulse

The binding of pheromone components to the olfactory receptor complex initiates a signal transduction cascade that results in the depolarization of the olfactory sensory neuron (OSN) and the generation of an action potential. In insects, two primary modes of olfactory signal transduction have been identified: ionotropic and metabotropic.

  • Ionotropic Signaling: In this pathway, the olfactory receptor itself is a ligand-gated ion channel. Upon binding of the odorant, the channel opens, leading to an influx of cations and rapid depolarization of the neuron.

  • Metabotropic Signaling: This pathway involves G-protein coupled receptors (GPCRs). Ligand binding activates a G-protein, which in turn initiates a second messenger cascade (e.g., involving cAMP or IP3), ultimately leading to the opening of ion channels.

While the precise signaling mechanism of GmolOR2 in Grapholita molesta has not been definitively determined, the rapid nature of insect olfactory responses to pheromones often points towards an ionotropic mechanism. However, the potential for metabotropic pathways to modulate the sensitivity and gain of the olfactory system cannot be excluded.

Quantitative Data on Pheromone Perception

The following table summarizes the available quantitative data on the interactions of this compound and related pheromone components in Grapholita molesta.

CompoundProteinAssay TypeValueReference
(Z)-8-dodecenyl acetateGmolOR2Heterologous ExpressionResponsive
(E)-8-dodecenyl acetateGmolOR2Heterologous ExpressionResponsive
(Z)-8-dodecenyl alcoholGmolPBP1Fluorescence BindingStrong Affinity
(Z)-8-dodecenyl acetateG. molesta ORNsElectroantennography (EAG)Synergistic response with citral (B94496)

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Heterologous Expression of Olfactory Receptors

This technique involves expressing the candidate olfactory receptor gene (e.g., GmolOR2) in a heterologous system, such as Xenopus oocytes or human embryonic kidney (HEK293) cells, that lacks native olfactory receptors. The response of these cells to the application of specific odorants can then be measured using electrophysiological or calcium imaging techniques.

Single Sensillum Recording (SSR)

SSR is an electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons within a single sensillum on the insect's antenna. This method provides high-resolution data on the specificity and sensitivity of individual neurons to different odorants and their mixtures.

Calcium Imaging

Calcium imaging utilizes fluorescent dyes or genetically encoded calcium indicators (e.g., GCaMP) to visualize changes in intracellular calcium concentrations, which are a proxy for neuronal activity. This technique can be applied to both heterologous expression systems and in vivo preparations of the insect brain (antennal lobe) to map the spatial and temporal patterns of olfactory activation.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the olfactory perception of this compound.

olfactory_pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Membrane cluster_response Neuronal Response Z8_12OH This compound PBP GmolPBP1 Z8_12OH->PBP Binding SNMP GmolSNMP PBP->SNMP Interaction OR GmolOR2 SNMP->OR Ligand Transfer IonChannel Ion Channel Opening OR->IonChannel Activation Z8_12OAc (Z)-8-dodecenyl acetate Z8_12OAc->OR Primary Ligand Binding Depolarization Depolarization IonChannel->Depolarization ActionPotential Action Potential Depolarization->ActionPotential

Proposed signaling pathway for this compound perception.

experimental_workflow cluster_gene_discovery Gene Discovery cluster_functional_characterization Functional Characterization cluster_in_vivo_validation In Vivo Validation Antennal_RNA_Seq Antennal Transcriptome Sequencing Candidate_OR_ID Candidate OR Identification Antennal_RNA_Seq->Candidate_OR_ID Heterologous_Expression Heterologous Expression (e.g., Xenopus oocytes) Candidate_OR_ID->Heterologous_Expression Electrophysiology Electrophysiology (Two-electrode voltage clamp) Heterologous_Expression->Electrophysiology Calcium_Imaging_In_Vitro Calcium Imaging Heterologous_Expression->Calcium_Imaging_In_Vitro SSR Single Sensillum Recording Electrophysiology->SSR Calcium_Imaging_In_Vivo Calcium Imaging (Antennal Lobe) Calcium_Imaging_In_Vitro->Calcium_Imaging_In_Vivo Behavioral_Assays Behavioral Assays (Wind Tunnel) SSR->Behavioral_Assays

Experimental workflow for characterizing olfactory receptors.

Conclusion and Future Directions

The perception of this compound in Grapholita molesta is a complex process involving the coordinated action of PBPs, ORs, and likely SNMPs. While significant progress has been made in identifying the key molecular players, such as GmolPBP1 and GmolOR2, further research is required to fully elucidate the mechanism of action. Specifically, future studies should focus on:

  • Functional co-expression studies to definitively demonstrate the modulatory effect of this compound on the response of GmolOR2 to (Z)-8-dodecenyl acetate and to quantify this interaction.

  • Elucidation of the downstream signaling cascade of GmolOR2 to determine whether it functions primarily through an ionotropic or metabotropic pathway.

  • Functional characterization of GmolSNMPs to clarify their precise role in pheromone detection.

A complete understanding of this intricate olfactory system will pave the way for the design of more effective and environmentally benign strategies for the control of this and other agricultural pests.

References

Unveiling the Aromatic Signature: A Technical Guide to the Identification of (Z)-8-Dodecen-1-ol in Grapholita molesta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the identification of (Z)-8-dodecen-1-ol, a key semiochemical in the pheromone blend of the Oriental Fruit Moth, Grapholita molesta. This pest is a significant threat to stone and pome fruit production worldwide, making the precise identification of its chemical communication signals crucial for the development of effective and environmentally benign pest management strategies.

The Pheromone Complex of Grapholita molesta

This compound is a well-established secondary component of the female-emitted sex pheromone of Grapholita molesta.[1][2] While not the primary attractant, its presence in specific ratios with other compounds is critical for optimizing male attraction and ensuring species-specific communication.[3] The complete pheromone blend consists of four primary components, with their relative ratios varying slightly in different studies.

Table 1: Quantitative Composition of the Sex Pheromone of Grapholita molesta

Pheromone ComponentAbbreviationTypical RatioFunction
(Z)-8-Dodecenyl acetateZ8-12:Ac100Primary Attractant
(E)-8-Dodecenyl acetateE8-12:Ac~6-7Synergist
This compoundZ8-12:OH~1-30Synergist
Dodecanol12:OH~5-20Synergist

Note: Ratios can vary based on geographic population and collection methodology.[1]

Experimental Protocols for Identification and Bioactivity Assessment

The identification and functional characterization of this compound in G. molesta relies on a combination of sophisticated analytical and biological techniques.

Pheromone Collection and Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the chemical identification of volatile semiochemicals. This technique separates individual components from a complex mixture and provides detailed mass spectra for structural elucidation.

Experimental Protocol: GC-MS Analysis of G. molesta Pheromone Gland Extracts

  • Insect Rearing and Pheromone Gland Extraction:

    • Rear Grapholita molesta larvae on an artificial diet under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

    • Collect virgin female moths, 2-3 days post-eclosion.

    • Excise the terminal abdominal segments containing the pheromone glands during the scotophase (dark period), when pheromone production is at its peak.

    • Extract the glands in a small volume of a suitable solvent, such as hexane (B92381) or dichloromethane, for a short period (e.g., 30 minutes).

  • Gas Chromatography (GC) Parameters:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, HP-5ms, or equivalent), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Final hold: 280°C for 10 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify peaks corresponding to pheromone components by comparing their retention times and mass spectra with those of authentic standards.

    • Quantify the relative amounts of each component by integrating the peak areas.

GCMS_Workflow rearing Insect Rearing (G. molesta) extraction Pheromone Gland Extraction rearing->extraction injection GC-MS Injection extraction->injection separation Gas Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis (Identification & Quantification) detection->analysis

GC-MS Experimental Workflow for Pheromone Identification.
Electrophysiological Bioassay: Electroantennography (EAG)

EAG measures the summed electrical potential from the antennal olfactory sensory neurons in response to an odorant stimulus. It is a powerful tool to assess the biological activity of pheromone components.

Experimental Protocol: EAG Analysis of G. molesta Response to this compound

  • Antennal Preparation:

    • Immobilize a male G. molesta moth in a pipette tip with the head protruding.

    • Excise one antenna at the base using fine scissors.

    • Mount the excised antenna between two glass capillary electrodes filled with an electrolyte solution (e.g., Ringer's solution). The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the basal end.

  • Stimulus Preparation and Delivery:

    • Prepare serial dilutions of synthetic this compound in a high-purity solvent (e.g., paraffin (B1166041) oil or hexane).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

    • Deliver a puff of charcoal-filtered, humidified air through the pipette, directing the odorant stimulus over the mounted antenna.

  • Data Recording and Analysis:

    • Record the voltage deflection (in millivolts, mV) from the antenna using an EAG system.

    • Measure the peak amplitude of the negative deflection as the response.

    • Normalize the responses to a standard compound or a solvent blank to account for variations in antennal sensitivity.

    • Generate dose-response curves to determine the sensitivity of the antenna to this compound.

Table 2: Representative EAG Responses of Male G. molesta to Pheromone Components

CompoundDose (µg on filter paper)Mean EAG Response (mV ± SE)
(Z)-8-Dodecenyl acetate101.5 ± 0.2
(E)-8-Dodecenyl acetate100.8 ± 0.1
This compound101.1 ± 0.15
Dodecanol100.5 ± 0.08
Hexane (Control)-0.1 ± 0.02

Note: These are representative values and can vary based on experimental conditions.[4]

Behavioral Bioassays: Wind Tunnel and Field Trapping

Behavioral assays are essential to confirm the role of this compound in eliciting a behavioral response in male moths.

Experimental Protocol: Wind Tunnel Bioassay

  • Wind Tunnel Setup:

    • Use a glass or plexiglass wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, and humidity.

    • Illuminate the tunnel with red light to simulate crepuscular conditions.

    • Place a pheromone lure (e.g., a rubber septum impregnated with the test compound or blend) at the upwind end of the tunnel.

  • Moth Preparation and Release:

    • Use 2-4 day old virgin male G. molesta.

    • Acclimatize the moths to the wind tunnel conditions before release.

    • Release individual moths onto a platform at the downwind end of the tunnel.

  • Observation and Data Collection:

    • Record a sequence of behaviors, including activation, taking flight, upwind flight, casting, and contact with the source.

    • Compare the percentage of moths exhibiting each behavior in response to different pheromone blends (with and without this compound).

Experimental Protocol: Field Trapping

  • Trap and Lure Preparation:

    • Use standard pheromone traps (e.g., delta or wing traps) with sticky liners.

    • Prepare rubber septa or other controlled-release dispensers with different blends of the synthetic pheromone components.

  • Experimental Design:

    • In an orchard, set up a randomized complete block design with multiple replicates of each treatment (lure blend).

    • Place traps at a consistent height in the tree canopy and at a sufficient distance from each other to avoid interference.

  • Data Collection and Analysis:

    • Monitor the traps regularly (e.g., weekly) and count the number of captured male G. molesta.

    • Use statistical analysis (e.g., ANOVA) to compare the mean trap catches for each lure blend.

Table 3: Representative Field Trapping Results for Different Pheromone Blends

Lure Composition (Z8-12:Ac:E8-12:Ac:Z8-12:OH)Mean No. of Males Captured/Trap/Week (± SE)
100:0:015 ± 3
100:6:045 ± 5
100:6:162 ± 7
100:6:1075 ± 8
Unbaited Control1 ± 0.5

Note: These are representative values and can vary based on population density and environmental conditions.

Olfactory Signaling Pathway

The perception of this compound and other pheromone components is mediated by a sophisticated olfactory signaling pathway within the male moth's antennae.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Membrane Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) + Orco PBP->OR Transport & Delivery IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Antennal Lobe of Brain ActionPotential->Brain Signal to Brain

References

Electrophysiological Response to (Z)-8-Dodecen-1-ol in Moths: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-8-Dodecen-1-ol is a crucial semiochemical, acting as a sex pheromone component for several species of moths, most notably the Oriental fruit moth (Grapholita molesta) and the plum fruit moth (Grapholita funebrana).[1][2][3][4] Understanding the electrophysiological response to this compound is paramount for developing effective pest management strategies and for broader research into insect olfaction and neurobiology. This technical guide provides a comprehensive overview of the electrophysiological detection of this compound in moths, detailing experimental protocols, presenting quantitative data, and visualizing the underlying signaling pathways.

Data Presentation: Electrophysiological Responses

The electrophysiological sensitivity of moth antennae to this compound can be quantified using techniques such as Electroantennography (EAG) and Single Sensillum Recording (SSR). EAG measures the overall electrical potential changes from the entire antenna in response to an odorant, while SSR provides high-resolution data on the firing rate of individual olfactory sensory neurons (OSNs).

Table 1: Electroantennogram (EAG) Dose-Response of Grapholita molesta to this compound

Stimulus Dose (µg)Normalized EAG Response (mV)
0.010.2 ± 0.05
0.10.5 ± 0.08
11.2 ± 0.15
102.5 ± 0.2
1003.8 ± 0.3

Table 2: Single Sensillum Recording (SSR) Dose-Response of Grapholita molesta OSNs to this compound

Stimulus Dose (µg)Spike Frequency (spikes/s)
0.0115 ± 5
0.140 ± 8
185 ± 12
10150 ± 20
100220 ± 25

Note: The data in these tables are representative and compiled from graphical representations in existing literature. Actual values may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are standard protocols for conducting EAG and SSR experiments with moths.

Electroantennography (EAG) Protocol
  • Moth Preparation:

    • Adult male moths (2-3 days old) are used.

    • The moth is immobilized in a pipette tip, with its head and antennae protruding.

    • The head is fixed using low-melting point wax or dental wax to prevent movement.

  • Electrode Preparation and Placement:

    • Glass capillary electrodes are pulled to a fine tip and filled with a saline solution (e.g., Kaissling and Thorson's saline).

    • The recording electrode is inserted into the distal tip of the antenna.

    • The reference electrode is inserted into the moth's head or compound eye.

  • Stimulus Preparation and Delivery:

    • This compound is dissolved in a solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) to create a stock solution.

    • Serial dilutions are made to obtain a range of stimulus dosages.

    • A known volume of the diluted stimulus is applied to a filter paper strip, and the solvent is allowed to evaporate.

    • The filter paper is placed inside a Pasteur pipette or a dedicated stimulus cartridge.

    • A purified and humidified air stream is continuously passed over the antenna through a delivery tube.

    • A puff of air from the stimulus cartridge is injected into the continuous air stream to deliver the odorant pulse.

  • Data Acquisition and Analysis:

    • The electrical signals from the electrodes are amplified and recorded using a specialized EAG system.

    • The amplitude of the negative voltage deflection in response to the stimulus is measured.

    • Responses are typically normalized by subtracting the response to a solvent control.

Single Sensillum Recording (SSR) Protocol
  • Moth and Sensillum Preparation:

    • The moth is prepared similarly to the EAG protocol.

    • The antenna is stabilized on a platform with adhesive tape or wax.

    • Long trichoid sensilla, which are known to house pheromone-sensitive OSNs, are identified under a high-power microscope.

  • Electrode Preparation and Placement:

    • Tungsten microelectrodes are sharpened electrolytically to a very fine tip.

    • The recording electrode is carefully inserted through the cuticle at the base of a single sensillum to make contact with the sensillum lymph.

    • The reference electrode is inserted into the moth's eye.

  • Stimulus Delivery:

    • Stimulus preparation and delivery are similar to the EAG protocol, ensuring a precise and controlled puff of odorant over the antenna.

  • Data Acquisition and Analysis:

    • The extracellular action potentials (spikes) from the OSNs within the sensillum are amplified, filtered, and recorded.

    • Spike sorting software is used to distinguish the activity of different neurons if multiple are present.

    • The spike frequency (spikes per second) is calculated before, during, and after the stimulus presentation.

    • The response is quantified as the increase in spike frequency over the spontaneous firing rate.

Mandatory Visualizations

Signaling Pathway for this compound Perception

The perception of this compound in moth olfactory sensory neurons is initiated by the binding of the pheromone to an Odorant Receptor (OR) on the dendritic membrane. This event triggers a G-protein-coupled signaling cascade, leading to the generation of an electrical signal.

cluster_Sensillum Sensillum Lymph cluster_Dendrite Dendritic Membrane PBP Pheromone Binding Protein OR Odorant Receptor (OR) PBP->OR Transports & Presents Z8_12OH_free This compound Z8_12OH_free->PBP Binds G_protein G-protein (Gq) OR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_channel Ion Channel (TRP) IP3->Ion_channel Opens DAG->Ion_channel Opens Depolarization Depolarization Ion_channel->Depolarization Ca²⁺/Na⁺ influx

Caption: Pheromone Signaling Cascade in Moth Olfactory Neuron.

Experimental Workflow for Electrophysiological Recording

The general workflow for both EAG and SSR experiments follows a systematic progression from preparation to data analysis.

cluster_Recording Recording Setup Moth_Prep Moth Immobilization & Antenna Exposure Electrode_Placement Electrode Placement (Antenna/Head) Moth_Prep->Electrode_Placement Electrode_Prep Electrode Fabrication & Filling Electrode_Prep->Electrode_Placement Stimulus_Prep Pheromone Dilution & Cartridge Loading Stimulus_Delivery Controlled Odor Puff Stimulus_Prep->Stimulus_Delivery Electrode_Placement->Stimulus_Delivery Data_Acquisition Signal Amplification & Recording Stimulus_Delivery->Data_Acquisition Data_Analysis Data Analysis (Amplitude/Spike Frequency) Data_Acquisition->Data_Analysis Results Dose-Response Curves & Quantitative Data Data_Analysis->Results

Caption: General Workflow for Moth Electrophysiology.

Logical Relationship of Olfactory Components

The initial stages of olfactory perception in moths involve a series of interactions between different molecular components before a neural signal is generated.

Odorant This compound PBP Pheromone Binding Protein (PBP) Odorant->PBP Solubilization & Transport OR_Orco Odorant Receptor (OR) + Orco Complex PBP->OR_Orco Binding & Activation OSN Olfactory Sensory Neuron (OSN) OR_Orco->OSN Initiates Signal Transduction Signal Action Potential OSN->Signal Generates

Caption: Molecular Interactions in Pheromone Detection.

References

A Technical Guide to the Behavioral Observation of Insects Exposed to (Z)-8-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the behavioral responses of insects, primarily the Oriental fruit moth (Grapholita molesta), to the pheromone component (Z)-8-Dodecen-1-ol. This document provides a comprehensive overview of the quantitative data from key experiments, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Introduction

This compound is a crucial component of the female sex pheromone blend of several lepidopteran species, most notably the Oriental fruit moth, Grapholita molesta.[1][2][3][4] It acts in concert with other compounds, primarily (Z)-8-dodecenyl acetate (B1210297) (Z8-12:Ac) and (E)-8-dodecenyl acetate (E8-12:Ac), to elicit a range of behaviors in male moths, from upwind flight to mating attempts.[2] Understanding the precise behavioral effects of this compound is critical for the development of effective pest management strategies, such as mating disruption and mass trapping. This guide synthesizes findings from various studies to provide a detailed technical resource for researchers in chemical ecology and related fields.

Quantitative Data Presentation

The behavioral response of insects to this compound is highly dependent on its concentration and the ratio of other pheromone components in the blend. The following tables summarize quantitative data from electrophysiological and behavioral assays.

Pheromone Blend Composition of Female Grapholita molesta

The precise ratio of pheromone components emitted by female G. molesta is critical for optimal male attraction. Variations in these ratios can significantly impact the efficacy of synthetic lures.

Pheromone ComponentRatio (Study A)Ratio (Study B)
(Z)-8-dodecenyl acetate (Z8-12:Ac)10093
(E)-8-dodecenyl acetate (E8-12:Ac)76
This compound (Z8-12:OH)301
Dodecanol20-
Mating Disruption Efficacy in Grapholita molesta

Mating disruption is a key pest control strategy that utilizes synthetic pheromones to interfere with mate location. The inclusion of this compound in the blend has been shown to be effective.

ParameterControl PlotMating Disruption PlotPheromone Blend Ratio (Z8-12:Ac:E8-12:Ac:Z8-12:OH)
Male Orientation to Traps100%2% (98% disruption)93:6:1
Mating Frequency27%0%93:6:1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to assess insect behavioral responses to this compound.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

3.1.1 Insect Preparation:

  • An adult male moth is anesthetized by cooling.

  • The head is excised, and one antenna is carefully removed at the base.

  • The antenna is mounted between two electrodes using a conductive gel. The indifferent electrode is placed at the base of the antenna, and the recording electrode is placed at the tip.

3.1.2 Odor Delivery:

  • A continuous stream of purified and humidified air is passed over the antenna.

  • A known concentration of this compound, dissolved in a solvent such as hexane, is applied to a piece of filter paper.

  • The filter paper is placed inside a Pasteur pipette, which is connected to a stimulus controller.

  • A puff of air is delivered through the pipette, introducing the pheromone into the continuous airstream for a defined duration (e.g., 0.5 seconds).

3.1.3 Data Recording and Analysis:

  • The electrical potential difference between the two electrodes is amplified and recorded.

  • The amplitude of the negative deflection (depolarization) in response to the stimulus is measured in millivolts (mV).

  • The responses to different concentrations of the test compound are recorded to generate a dose-response curve.

Wind Tunnel Bioassay

Wind tunnel assays allow for the observation of an insect's flight behavior in response to a pheromone plume under controlled conditions.

3.2.1 Wind Tunnel Specifications:

  • Dimensions: Typically 2 meters long, 0.6 meters wide, and 0.6 meters high.

  • Airflow: A laminar flow of charcoal-filtered air is maintained at a constant speed (e.g., 0.3 m/s).

  • Lighting: The tunnel is illuminated with red light, to which most nocturnal insects are insensitive, to allow for video recording.

  • Temperature and Humidity: Maintained at levels that are optimal for the test insect's activity (e.g., 22-25°C and 50-70% RH).

3.2.2 Experimental Procedure:

  • A rubber septum or other dispenser loaded with a specific blend and concentration of the synthetic pheromone, including this compound, is placed at the upwind end of the tunnel.

  • An individual male moth is placed on a release platform at the downwind end of the tunnel.

  • The moth's behavior is recorded for a set period (e.g., 5 minutes) after release.

  • Observed behaviors include:

    • Activation: Initiation of wing fanning and walking.

    • Take-off: Initiation of flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Casting: Zig-zagging flight pattern.

    • Source contact: Landing on or near the pheromone source.

3.2.3 Data Analysis:

  • The percentage of moths exhibiting each behavior is calculated for different pheromone blends and concentrations.

  • The latency to initiate each behavior and the duration of upwind flight can also be measured.

Signaling Pathways and Visualizations

The detection of this compound by an insect's antenna initiates a cascade of molecular events within the olfactory sensory neurons (OSNs), leading to a behavioral response.

Olfactory Signal Transduction Pathway

The binding of a pheromone molecule to a Pheromone-Binding Protein (PBP) in the sensillar lymph is the first step in olfaction. The PBP transports the hydrophobic pheromone to the dendrite of an OSN, where it interacts with a specific Pheromone Receptor (PR), which is part of a complex with a co-receptor (Orco). This interaction can trigger a signal transduction cascade involving G-proteins and second messengers, ultimately leading to the opening of ion channels, depolarization of the neuron, and the generation of an action potential.

Olfactory_Signaling_Pathway cluster_sensillum Sensillar Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding PR_Orco Pheromone Receptor (PR)/ Orco Complex PBP->PR_Orco Pheromone Delivery G_protein G-protein PR_Orco->G_protein Activation Second_Messenger Second Messenger Cascade G_protein->Second_Messenger Activation Ion_Channel Ion Channel Second_Messenger->Ion_Channel Gating Depolarization Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Olfactory signal transduction pathway for pheromone reception.
Experimental Workflow for Behavioral Bioassays

A logical workflow is followed to progress from initial electrophysiological screening to more complex behavioral observations in a wind tunnel.

Experimental_Workflow EAG Electroantennography (EAG) Screening Active_Compounds Identification of Active Compounds EAG->Active_Compounds Dose_Response Dose-Response Assays Active_Compounds->Dose_Response Wind_Tunnel Wind Tunnel Bioassays Dose_Response->Wind_Tunnel Behavioral_Quantification Quantification of Behavioral Responses Wind_Tunnel->Behavioral_Quantification Field_Trials Field Trapping/ Mating Disruption Trials Behavioral_Quantification->Field_Trials

Experimental workflow for insect behavioral bioassays.

Conclusion

The behavioral response of insects to this compound is a complex process influenced by the presence and ratio of other pheromone components. The quantitative data and detailed protocols presented in this guide provide a foundation for further research into the chemical ecology of Grapholita molesta and other lepidopteran pests. The visualization of the olfactory signaling pathway and experimental workflows offers a clear framework for understanding the mechanisms underlying these behaviors. Continued investigation in this area is essential for the development of more targeted and sustainable pest management strategies.

References

Initial Investigation of (Z)-8-Dodecen-1-ol as a Semiochemical: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Z)-8-Dodecen-1-ol is a critical semiochemical, acting as a key component of the sex pheromone blend for numerous lepidopteran species, most notably the Oriental fruit moth, Grapholita molesta. Understanding its synthesis, perception, and behavioral effects is paramount for the development of effective and environmentally benign pest management strategies. This technical guide provides an in-depth analysis of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biological and experimental processes.

Introduction

This compound, a monounsaturated fatty alcohol, plays a pivotal role in the chemical communication of various insect species[1][2]. As a semiochemical, it is primarily recognized for its function as a sex pheromone component, influencing the mating behavior of moths[3][4]. In the Oriental fruit moth, Grapholita molesta, this compound is one of four identified components of the female-emitted sex pheromone blend, the others being (Z)-8-dodecenyl acetate (B1210297), (E)-8-dodecenyl acetate, and dodecanol[3]. The precise ratio of these components is crucial for eliciting the full courtship and mating sequence in males. This guide delves into the initial investigatory stages of this compound as a semiochemical, focusing on its synthesis, electrophysiological activity, behavioral impact, and the underlying signaling pathways of its perception.

Data Presentation

The following tables summarize quantitative data from electrophysiological and behavioral assays investigating the effects of this compound on Grapholita molesta.

Table 1: Electroantennogram (EAG) Responses of Male Grapholita molesta to Pheromone Components
CompoundDose (µg)Mean EAG Response (mV) ± SE
This compound100.8 ± 0.1
(Z)-8-Dodecenyl acetate101.5 ± 0.2
(E)-8-Dodecenyl acetate101.2 ± 0.15
Pheromone Blend*102.1 ± 0.3
Control (Hexane)-0.1 ± 0.05

*Pheromone blend consists of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and this compound in a natural ratio. Data is synthesized from descriptive reports for illustrative purposes.

Table 2: Behavioral Responses of Male Grapholita molesta in a Wind Tunnel Assay
Stimulus% Taking Flight% Reaching SourceMean Flight Time (s) ± SE
This compound (1 µg)251015.2 ± 2.5
(Z)-8-Dodecenyl acetate (1 µg)604510.8 ± 1.8
Pheromone Blend* (1 µg)85758.5 ± 1.2
Control (Hexane)50-

*Pheromone blend consists of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and this compound. Data is synthesized from descriptive reports for illustrative purposes.

Table 3: Binding Affinities (Ki) of Pheromone Components to Grapholita molesta Pheromone Binding Proteins (PBPs)
Pheromone ComponentGmolPBP1 (Ki in µM)GmolPBP2 (Ki in µM)
This compound 1.73 ± 0.31 -
(Z)-8-Dodecenyl acetate-1.09 ± 0.04
(E)-8-Dodecenyl acetate-1.10 ± 0.05
1-Dodecanol2.25 ± 0.63-

Data extracted from a study on the binding properties of GmolPBPs. A hyphen (-) indicates that strong binding affinity was not reported in the cited study.

Experimental Protocols

Synthesis of this compound

A common and effective method for the stereoselective synthesis of this compound is the Wittig reaction.

Materials:

Procedure:

  • Preparation of the Phosphonium (B103445) Salt: 8-bromooctan-1-ol is reacted with triphenylphosphine in a suitable solvent like acetonitrile (B52724) to form the corresponding phosphonium bromide salt.

  • Ylide Generation: The phosphonium salt is suspended in anhydrous THF and cooled to a low temperature (e.g., -78 °C). A strong base, typically n-butyllithium, is added dropwise to deprotonate the phosphonium salt and generate the ylide.

  • Wittig Reaction: Butyraldehyde is added to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds.

Materials:

  • Adult male Grapholita molesta

  • This compound and other test compounds

  • Solvent (e.g., hexane)

  • Micropipettes

  • Filter paper strips

  • EAG apparatus (micromanipulators, electrodes, amplifier, data acquisition system)

  • Saline solution

  • Micro-scissors

Procedure:

  • Antenna Preparation: An adult male moth is immobilized, and one antenna is carefully excised at the base. The tip of the antenna is also slightly cut to ensure good electrical contact.

  • Mounting: The excised antenna is mounted between two glass capillary electrodes filled with saline solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the base.

  • Stimulus Preparation: A filter paper strip is loaded with a known amount of the test compound dissolved in a solvent. The solvent is allowed to evaporate.

  • Stimulation: The filter paper is placed inside a Pasteur pipette, and a puff of purified, humidified air is delivered through the pipette over the antenna.

  • Data Recording: The electrical potential change across the antenna (the EAG response) is amplified, recorded, and measured.

  • Controls: A solvent blank is used as a negative control. A standard compound known to elicit a response is used as a positive control.

Wind Tunnel Behavioral Assay

This assay assesses the behavioral response of insects to airborne chemical cues in a controlled environment.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light

  • Adult male Grapholita molesta

  • This compound and other test compounds

  • Dispenser for the chemical stimulus (e.g., rubber septum)

  • Video recording equipment

Procedure:

  • Acclimatization: Male moths are placed in the wind tunnel for a period to acclimate to the conditions.

  • Stimulus Placement: A dispenser loaded with the test compound is placed at the upwind end of the tunnel.

  • Release of Moths: Moths are released from a platform at the downwind end of the tunnel.

  • Observation and Recording: The behavior of each moth is observed and recorded. Key behaviors to score include: taking flight, upwind flight, casting (zigzagging flight), and contact with the source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated. Flight parameters such as flight speed and tortuosity can also be analyzed from video recordings.

Visualization of Pathways and Workflows

Signaling Pathway

The perception of this compound in Grapholita molesta involves a series of molecular events in the antenna, leading to a behavioral response.

semiochemical_signaling cluster_air Air cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Membrane cluster_downstream Downstream Events Z8_12OH This compound PBP Pheromone Binding Protein (PBP) Z8_12OH->PBP Binding PBP_Z8 PBP-(Z)-8-Dodecen-1-ol Complex OR Odorant Receptor (OR) + Orco PBP_Z8->OR Delivery & Binding IonChannel Ion Channel (Cation influx) OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization Leads to ActionPotential Action Potential Generation Depolarization->ActionPotential Triggers Brain Signal to Antennal Lobe (Brain) ActionPotential->Brain Propagation Behavior Behavioral Response Brain->Behavior Integration & Processing

Figure 1: Proposed signaling pathway for this compound perception.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

eag_workflow A Antenna Excision & Mounting C Air Puff Delivery of Stimulus A->C B Stimulus Preparation (Compound + Solvent) B->C D EAG Signal Amplification C->D E Data Recording & Analysis D->E

Figure 2: Experimental workflow for Electroantennography (EAG).

wind_tunnel_workflow A Moth Acclimatization in Wind Tunnel B Placement of Stimulus Source A->B C Release of Moths Downwind B->C D Video Recording of Flight Behavior C->D E Behavioral Scoring & Data Analysis D->E

Figure 3: Experimental workflow for Wind Tunnel Behavioral Assay.

Conclusion

The initial investigation of this compound as a semiochemical for Grapholita molesta reveals its crucial role as a component of the female sex pheromone blend. While it elicits electrophysiological and behavioral responses on its own, its full efficacy is realized in synergy with the other pheromone components. The detailed protocols and visualized pathways provided in this guide offer a foundational framework for researchers entering this field. Further research should focus on identifying the specific odorant receptors responsible for its detection and elucidating the precise neural circuits that govern the resulting behavioral repertoire. Such knowledge will be instrumental in designing more sophisticated and targeted pest management strategies.

References

The Biological Activity of (Z)-8-Dodecen-1-ol and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Z)-8-Dodecen-1-ol is a long-chain fatty alcohol that functions as a critical semiochemical, primarily recognized as a sex pheromone component in numerous lepidopteran species, most notably the Oriental fruit moth (Grapholita molesta). The biological activity of this compound is highly dependent on its stereochemistry, with the (Z)-isomer being the primary active component. However, its geometric isomer, (E)-8-Dodecen-1-ol, and its acetate (B1210297) derivatives, play crucial roles in modulating the behavioral response, often acting synergistically or inhibitorily. This guide provides an in-depth exploration of the biological activity of this compound and its isomers, detailing the quantitative physiological and behavioral responses they elicit. We present standardized experimental protocols for key bioassays and illustrate the underlying molecular signaling pathways and experimental workflows.

Introduction

This compound is a straight-chain lepidopteran pheromone (SCLP) that activates olfactory receptors in insects, leading to significant behavioral modifications essential for mating.[1][2] It is a key component in the pheromone blend of the Oriental fruit moth (Grapholita molesta), where it is typically found with its corresponding acetate ester, (Z)-8-dodecenyl acetate, and smaller amounts of the (E)-isomer of the acetate.[3][4] The precise ratio of these components is critical for species-specific communication and reproductive isolation.[5] Understanding the nuanced biological activity of each isomer is paramount for developing effective pest management strategies, such as mating disruption and attractant-based trapping, and for fundamental research into the mechanisms of chemoreception.

Comparative Biological Activity of Isomers

The biological efficacy of a pheromone blend is not merely determined by the presence of active compounds but by their precise ratio. In G. molesta, while (Z)-8-dodecenyl acetate is the major pheromone component, this compound acts as a crucial synergist. The geometric (E/Z) isomerism at the C8 double bond dramatically influences the molecule's shape and its ability to bind with specific olfactory receptors.

Electrophysiological Responses

Electroantennography (EAG) measures the summed electrical potential from the entire antenna, providing a quantitative measure of its overall sensitivity to a volatile compound. Studies on G. molesta and related species consistently show a strong, dose-dependent response to the (Z)-isomers of both the alcohol and the acetate. The response to the (E)-isomers is typically much lower, indicating a high degree of receptor specificity.

Behavioral Responses

Wind tunnel bioassays and field trapping experiments confirm the importance of isomeric composition. For the Oriental fruit moth, blends containing the primary component, (Z)-8-dodecenyl acetate, along with a small percentage (typically 5-7%) of the (E)-isomer and this compound, result in the highest male attraction and trap captures. Deviations from this optimal ratio can lead to a significant reduction in attraction, demonstrating that the "incorrect" isomer can act as a behavioral antagonist at higher concentrations.

Quantitative Data Presentation

The following tables summarize quantitative data from electrophysiological and behavioral assays on Grapholita molesta, illustrating the differential activity of the key pheromone components.

Table 1: Electroantennogram (EAG) Responses of Male Grapholita molesta

CompoundDose (µg)Mean EAG Response (-mV) ± SEReference
(Z)-8-Dodecenyl acetate 101.25 ± 0.15
(E)-8-Dodecenyl acetate 100.45 ± 0.08
This compound 100.98 ± 0.12
Hexane (Control) -0.15 ± 0.05

Note: Data are representative values synthesized from published studies to illustrate relative differences.

Table 2: Field Trapping Efficacy (Behavioral Response) of Male Grapholita molesta

Pheromone Blend Composition (Z8-12:Ac : E8-12:Ac : Z8-12:OH)Relative Trap Capture (%)Reference
100 : 0.4 : 1065
100 : 5.4 : 10100
100 : 10.4 : 1072
100 : 30.4 : 1045

Note: Data are normalized to the most attractive blend to demonstrate the effect of varying the (E)-acetate isomer ratio.

Mechanism of Action: Pheromone Signaling Pathway

The detection of this compound and related pheromones by an insect antenna initiates a sophisticated signal transduction cascade. This process ensures both high sensitivity (detection of single molecules) and specificity.

  • Binding and Transport: Hydrophobic pheromone molecules enter the aqueous sensillum lymph through pores in the sensillar cuticle. Here, they are encapsulated by Pheromone-Binding Proteins (PBPs).

  • Receptor Activation: The PBP-pheromone complex transports the ligand to the dendritic membrane of an Olfactory Sensory Neuron (OSN), where it interacts with a specific Odorant Receptor (OR). Insect ORs form a heterodimeric complex with a highly conserved co-receptor, known as Orco. The Sensory Neuron Membrane Protein (SNMP) is also implicated in facilitating this interaction.

  • Signal Transduction: Upon binding, the OR-Orco complex can initiate a signal through two primary mechanisms:

    • Ionotropic: The complex itself functions as a ligand-gated ion channel, allowing an influx of cations and causing rapid depolarization of the neuron.

    • Metabotropic: The receptor can also activate a G-protein (typically Gq), which in turn stimulates Phospholipase C (PLC). This leads to the production of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which open intracellular calcium channels and further depolarize the cell.

  • Signal Termination: The signal is rapidly terminated by Pheromone-Degrading Enzymes (PDEs) within the sensillum lymph, which modify the pheromone molecule, rendering it inactive.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Sensory Neuron (OSN) Dendrite P Pheromone (this compound) PBP PBP P->PBP Binding Complex PBP-Pheromone Complex PBP->Complex PDE PDE Complex->PDE Degradation SNMP SNMP Complex->SNMP Transport Inactive Inactive Metabolite PDE->Inactive OR OR-Orco Receptor Complex SNMP->OR Activation Gq Gq Protein OR->Gq Metabotropic Pathway IonChannel Ion Channel OR->IonChannel Ionotropic Pathway PLC PLC Gq->PLC IP3 IP3 PLC->IP3 IP3->IonChannel Opens Depolarization Neuron Depolarization (Action Potential) IonChannel->Depolarization Cation Influx

Pheromone Signal Transduction Pathway in a Lepidopteran OSN.

Experimental Protocols

Investigating the biological activity of pheromone isomers requires a combination of electrophysiological and behavioral assays.

Experimental Workflow

A typical research workflow involves identifying active compounds from insect extracts, quantifying the physiological response of the antenna, and finally, confirming the behavioral relevance of the compounds in a controlled environment.

Experimental_Workflow cluster_discovery Discovery & Identification cluster_physio Physiological Validation cluster_behavior Behavioral Validation GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) GC_EAD->GC_MS Identifies Active Peaks EAG Electroantennography (EAG) (Dose-Response) GC_MS->EAG Tests Synthetic Compounds SSR Single Sensillum Recording (SSR) (Neuron Specificity) EAG->SSR Investigates Specific Neuron Types WindTunnel Wind Tunnel Assay (Upwind Flight, Source Contact) EAG->WindTunnel Guides Blend Selection Field Field Trapping (Attraction under Natural Conditions) WindTunnel->Field

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-8-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-8-Dodecen-1-ol is a crucial intermediate in the synthesis of various insect sex pheromones, most notably that of the Oriental fruit moth (Grapholita molesta). The biological activity of these pheromones is highly dependent on the stereochemistry of the double bond. Therefore, developing synthetic routes that afford high (Z)-selectivity is of significant interest to researchers in chemical ecology, pest management, and organic synthesis. This document provides an overview of common stereoselective synthetic methods, detailed experimental protocols, and a summary of quantitative data.

Synthetic Strategies Overview

Several methods have been developed for the stereoselective synthesis of this compound. The most prominent among these are the Wittig reaction, the stereoselective reduction of alkynes, and Z-selective cross-metathesis.

  • Wittig Reaction : This is a classic and widely used method for the formation of alkenes. The use of non-stabilized ylides under specific conditions, such as in the presence of lithium-free bases, generally favors the formation of the (Z)-isomer.[1][2][3]

  • Stereoselective Reduction of Alkynes : The partial hydrogenation of an internal alkyne, such as 8-dodecyn-1-ol, using specific catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or P-2 nickel boride, can yield the (Z)-alkene with high stereoselectivity.[4]

  • Z-Selective Cross-Metathesis : This modern olefination method utilizes ruthenium or molybdenum-based catalysts to couple two terminal alkenes with high Z-selectivity.[5] It offers a more direct route, often with higher atom economy compared to traditional methods.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for different synthetic approaches to this compound, providing a basis for method selection based on desired yield and stereoselectivity.

Synthetic MethodKey ReagentsYield(Z):(E) RatioReference
Wittig Reaction8-Hydroxyoctyltriphenylphosphonium bromide, Butyraldehyde (B50154), NaNH₂92%95:5
Alkyne Reduction (Ni-P2)1-tert-butoxy-dodec-8-yne, Ni-P2 catalystHigh85:15
Z-Selective Cross-MetathesisRuthenium-based catalyst (e.g., Ru-4)78% (conv.)97:3

Experimental Protocols

A detailed protocol for the synthesis of this compound via the Wittig reaction is provided below. This method is well-established and offers a good balance of yield and stereoselectivity.

Part 1: Synthesis of 8-Hydroxyoctyltriphenylphosphonium Bromide

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-bromo-1-octanol (B1265630) (1 equivalent) and triphenylphosphine (B44618) (1.5 equivalents) in anhydrous toluene (B28343).

  • Reflux : Heat the mixture to reflux (approximately 110 °C) and maintain for 24-30 hours.

  • Isolation : Cool the reaction mixture to room temperature. The phosphonium (B103445) salt will precipitate out of the solution.

  • Purification : Filter the solid product and wash it with cold toluene or diethyl ether to remove any unreacted starting materials. Dry the resulting white solid under vacuum.

Part 2: Wittig Reaction for the Synthesis of this compound

  • Ylide Formation : In a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 8-hydroxyoctyltriphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to -78 °C using a dry ice/acetone bath. Add a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), dropwise until the characteristic orange-red color of the ylide persists.

  • Aldehyde Addition : To the ylide solution, add freshly distilled butyraldehyde (1.1 equivalents) dropwise while maintaining the temperature at -78 °C.

  • Reaction : Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Quenching : Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford pure this compound. The removal of the triphenylphosphine oxide byproduct is crucial.

Mandatory Visualizations

Synthetic Workflow for this compound via Wittig Reaction

Wittig_Synthesis cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Wittig Reaction cluster_purification Purification A 8-Bromo-1-octanol C 8-Hydroxyoctyltriphenylphosphonium Bromide A->C Toluene, Reflux B Triphenylphosphine B->C Toluene, Reflux E This compound C->E 1. Strong Base (e.g., NaNH₂) 2. Butyraldehyde D Butyraldehyde D->E F Crude Product E->F Workup G Purified this compound F->G Column Chromatography

References

Application of (Z)-8-Dodecen-1-ol in Mating Disruption of the Oriental Fruit Moth (Grapholita molesta)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Oriental Fruit Moth, Grapholita molesta, is a significant pest of stone and pome fruits worldwide.[1][2] Larval feeding damages shoots and fruit, leading to substantial economic losses. Mating disruption has emerged as a highly effective and environmentally benign tactic for managing this pest.[1][3] This technique involves saturating the atmosphere of an orchard with synthetic sex pheromones, which interferes with the ability of male moths to locate females for mating, thereby reducing reproduction and subsequent crop damage.[4]

The female-produced sex pheromone of G. molesta is a blend of several compounds, with (Z)-8-dodecenyl acetate (B1210297) being the major component. However, (Z)-8-Dodecen-1-ol, while a minor component, plays a crucial role in the optimal attractiveness of the pheromone blend and is a key ingredient in synthetic formulations used for mating disruption.

These application notes provide a comprehensive overview of the use of this compound as part of a pheromone blend for the mating disruption of the Oriental Fruit Moth. It is intended for researchers, scientists, and pest management professionals.

Mechanism of Action

Mating disruption operates through several potential mechanisms:

  • Competitive Attraction: A high density of synthetic pheromone sources (dispensers) competes with the natural pheromone plumes released by female moths, making it statistically less likely for males to find a female.

  • Camouflage: The high concentration of synthetic pheromone in the air masks the natural pheromone plumes, preventing males from detecting them.

  • Sensory Adaptation/Habituation: Prolonged exposure to high concentrations of the pheromone can cause the male moth's antennal receptors to become less sensitive, or habituated, to the pheromone, rendering them unable to respond to the lower concentrations released by females.

The ultimate result of these mechanisms is a significant reduction in successful mating events, leading to a decrease in the pest population over time.

Quantitative Efficacy Data

Numerous field trials have demonstrated the high efficacy of mating disruption for controlling G. molesta. The following tables summarize key quantitative data from various studies.

Table 1: Efficacy of Mating Disruption on Male Moth Capture in Pheromone Traps

Mating Disruption ProductApplication RateDuration of TrialReduction in Male Moth Capture (%)Reference
Isomate-M 100250 dispensers/haFull Season>99%
Wax Drops30 drops/treePer Generation99.4%
Wax Drops100 drops/treePer Generation99.2%
Isomate M-Rosso500 dispensers/haPer Generation>99% (orientational disruption)

Table 2: Efficacy of Mating Disruption on Fruit and Shoot Damage

Mating Disruption Product/StrategyCropReduction in Fruit Damage (%)Reduction in Shoot Damage (%)Reference
Isomate-MPeaches & NectarinesSignificant reduction compared to controlNot specified
Whole-farm mating disruptionPeaches & ApplesProvided better control than treating either crop alone in year 1Not specified
Sprayable PheromoneApplesComparable to conventional insecticidesNot specified

Table 3: Impact of Mating Disruption on Mating Success

Mating Disruption ProductMating of Tethered Virgin Females (%)Reference
Untreated Control>55%
Isomate M-Rosso7-20%
Wax Drops (30-100 drops/tree)0%

Experimental Protocols

Protocol 1: Field Efficacy Trial of Mating Disruption Dispensers

Objective: To evaluate the efficacy of a this compound-containing pheromone dispenser formulation for mating disruption of Grapholita molesta in a commercial orchard.

Materials:

  • Mating disruption dispensers (e.g., Isomate-M type)

  • Pheromone-baited sticky traps (e.g., delta traps) with lures specific to G. molesta

  • Tethered virgin female G. molesta (for mating assessment)

  • Orchard plots (minimum 3-5 acres to minimize edge effects)

  • GPS unit for mapping dispenser and trap locations

  • Data collection sheets

Procedure:

  • Orchard Selection and Plot Design:

    • Select an orchard with a known history of Oriental Fruit Moth infestation.

    • Establish treatment plots of at least 3-5 acres.

    • Include an untreated control plot of similar size, located a sufficient distance away to prevent pheromone drift.

    • If comparing multiple treatments, use a randomized complete block design.

  • Dispenser Application:

    • Deploy dispensers before the first adult moth emergence in the spring.

    • Follow the manufacturer's recommended application rate (e.g., 100-400 dispensers per acre).

    • Place dispensers in the upper third of the tree canopy, ensuring even distribution throughout the plot.

  • Monitoring Male Moth Flight (Orientational Disruption):

    • Deploy pheromone-baited traps in both the treated and control plots. A minimum of three traps in smaller blocks (<10 acres) and five in larger blocks is recommended.

    • Place traps in the center of the plots and at the borders.

    • Check traps weekly, record the number of captured male moths, and replace the sticky liners as needed.

    • Calculate the percent reduction in trap capture in the treated plots compared to the control.

  • Assessing Crop Damage:

    • Throughout the season, conduct visual inspections for shoot damage ("flagging"). A common protocol is to examine 20 shoots on 20 trees per block.

    • At harvest, collect a random sample of fruit from each plot (e.g., 100-200 fruits per tree from a designated number of trees).

    • Examine the fruit for larval entry holes and internal damage.

    • Calculate the percentage of damaged shoots and fruit for each treatment.

  • Assessing Mating Success (Optional):

    • In the middle of a flight period, deploy tethered, virgin female moths in both treated and control plots.

    • After one night, retrieve the females and dissect them to check for the presence of spermatophores, which indicates mating has occurred.

    • Calculate the percentage of mated females in each plot.

Data Analysis:

  • Analyze differences in mean moth captures, fruit damage, and mating success between treatments using appropriate statistical methods (e.g., ANOVA, t-test).

Visualizations

Signaling Pathway of Pheromone Detection in Insects

pheromone_pathway cluster_air Air cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Pheromone Pheromone Molecules (this compound) Pore Cuticular Pore Pheromone->Pore Diffusion OBP Odorant Binding Protein (OBP) Pore->OBP Enters Lymph Lymph Sensillum Lymph OR Olfactory Receptor (OR) + Orco Co-receptor OBP->OR Transport & Binding Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Ion Channel Activation AL Antennal Lobe (Glomerulus) Neuron->AL Action Potential Transmission PN Projection Neuron AL->PN Synaptic Transfer Higher_Centers Higher Brain Centers (e.g., Mushroom Bodies) PN->Higher_Centers Signal Relay Behavior Behavior Higher_Centers->Behavior Behavioral Response (e.g., Flight to source)

Caption: Insect olfactory signaling pathway for pheromone detection.

Logical Relationship of Mating Disruption

mating_disruption_logic Female Female Moth Pheromone_Plume Natural Pheromone Plume Female->Pheromone_Plume Releases Male Male Moth Male_Cannot_Locate Male Fails to Locate Female Pheromone_Plume->Male Attracts (Normally) Dispensers Synthetic Pheromone Dispensers (High Concentration) Saturated_Air Atmosphere Saturated with Synthetic Pheromone Dispensers->Saturated_Air Release Saturated_Air->Male Confuses/Habituates Saturated_Air->Male_Cannot_Locate Causes Mating_Reduced Mating Prevented/ Reduced Male_Cannot_Locate->Mating_Reduced Population_Control Pest Population Control Mating_Reduced->Population_Control

Caption: Logical flow of how mating disruption works.

Experimental Workflow for a Mating Disruption Field Trial

experimental_workflow Start Start: Orchard Selection & Plot Design Pre_Application Pre-Application: Baseline Pest Monitoring Start->Pre_Application Application Dispenser Application (Pre-Moth Emergence) Pre_Application->Application Monitoring In-Season Monitoring Application->Monitoring Trap_Monitoring Weekly Trap Counts (Male Flight) Monitoring->Trap_Monitoring Orientational Disruption Damage_Assessment Shoot/Fruit Damage Assessment Monitoring->Damage_Assessment Crop Protection Harvest Harvest: Final Fruit Damage Evaluation Monitoring->Harvest Trap_Monitoring->Monitoring Damage_Assessment->Monitoring Data_Analysis Data Analysis Harvest->Data_Analysis Conclusion Conclusion: Efficacy Determination Data_Analysis->Conclusion

Caption: Workflow for a field trial evaluating mating disruption efficacy.

References

Application Notes and Protocols for Electroantennography (EAG) with (Z)-8-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Electroantennography (EAG) is a widely used electrophysiological technique to measure the summed electrical response of olfactory sensory neurons on an insect's antenna to a volatile stimulus.[1] This method provides a rapid and sensitive bioassay for screening semiochemicals, such as pheromones, that modulate insect behavior.[2] (Z)-8-Dodecen-1-ol is a key sex pheromone component for several insect species, most notably the Oriental fruit moth (Grapholita molesta).[3][4] Understanding the antennal response to this compound is crucial for developing effective pest management strategies, including mating disruption and lure-and-kill systems.

These application notes provide a detailed protocol for conducting EAG experiments with this compound, designed for researchers in chemical ecology, entomology, and pest management.

Principle of Electroantennography

EAG measures the change in electrical potential between the base and the tip of an insect antenna upon exposure to an odorant.[5] When volatile molecules like this compound bind to olfactory receptors on the antenna, they trigger the depolarization of numerous olfactory receptor neurons (ORNs). The EAG technique records the sum of these depolarizations as a negative voltage deflection, the amplitude of which is proportional to the strength of the olfactory stimulus.

cluster_0 cluster_1 Odorant This compound OR Olfactory Receptor (OR) Odorant->OR ORN Olfactory Receptor Neuron (ORN) OR->ORN Binding Depolarization Summated Depolarization ORN->Depolarization Signal Transduction EAG EAG Signal (mV) Depolarization->EAG Measurement

Insect olfactory signaling pathway for pheromones.

Data Presentation

Quantitative data from EAG experiments are crucial for determining the sensitivity of an insect's olfactory system. A dose-response curve is typically generated by exposing the antenna to a range of this compound concentrations. The data below illustrates a typical presentation format for such results.

Pheromone Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)
0 (Solvent Control)0.110.03
0.0010.480.09
0.011.050.16
0.11.920.25
12.650.33
102.710.35

Experimental Protocols

This section provides a detailed methodology for performing an EAG assay with this compound.

A. Materials and Reagents
  • This compound: High purity standard (≥95%).

  • Solvent: High-purity hexane (B92381) or paraffin (B1166041) oil.

  • Insects: Sexually mature male moths (e.g., Grapholita molesta), 2-4 days post-eclosion for optimal response.

  • EAG System:

    • High-impedance DC amplifier (amplification 100-1000x).

    • Recording and reference electrodes (Ag/AgCl wires in glass capillaries).

    • Micromanipulators for precise electrode placement.

    • Air stimulus controller for delivering timed puffs of odorant.

    • Data acquisition interface and software.

  • Microscope: Stereomicroscope for antenna preparation.

  • Consumables: Pasteur pipettes, filter paper strips (1 cm x 1 cm), dental wax, saline solution (e.g., 0.1 M KCl).

B. Insect Preparation
  • Selection: Use 2-4 day old male moths, which typically show the highest sensitivity to female sex pheromones.

  • Immobilization: Anesthetize a moth by chilling it on ice or with a brief exposure to CO2 (30-60 seconds).

  • Mounting: Secure the anesthetized moth on a platform, such as a microscope slide or a custom holder, using dental wax. The head and thorax should be secured, leaving the antennae free and accessible. Alternatively, the moth can be gently pushed into a truncated pipette tip until the head and antennae protrude.

C. Stimulus Preparation
  • Stock Solution: Prepare a stock solution of this compound (e.g., 10 µg/µL) in high-purity hexane.

  • Serial Dilutions: Create a dilution series from the stock solution to achieve the desired concentrations for the dose-response study (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL).

  • Stimulus Cartridge: For each concentration, apply a 10 µL aliquot onto a small piece of filter paper. After allowing the solvent to evaporate for approximately 2 minutes, insert the filter paper into a clean Pasteur pipette.

  • Control Cartridge: Prepare a control cartridge using a filter paper with 10 µL of the solvent only.

D. EAG Recording Procedure

A Insect Preparation (Mounting & Immobilization) B Antenna Preparation (Excise or Expose) A->B C Electrode Placement (Reference & Recording) B->C E EAG Recording (Deliver Stimulus Puff) C->E D Stimulus Preparation (Serial Dilutions) D->E F Data Acquisition (Record Voltage Deflection) E->F G Data Analysis (Measure Peak Amplitude) F->G

Experimental workflow for electroantennography (EAG).
  • Electrode Preparation: Prepare glass capillary microelectrodes by pulling them to a fine tip. Fill the electrodes with saline solution (e.g., 0.1 M KCl). Insert a chloridized silver wire into the back of each electrode.

  • Antennal Preparation: The antenna can be used while attached to the immobilized insect or after being excised.

    • Whole Insect: Insert the reference electrode into the insect's head (e.g., near an eye). Carefully bring the recording electrode into contact with the tip of one antenna. A few distal segments of the antenna may be cut to ensure good electrical contact.

    • Excised Antenna: Carefully excise one antenna at its base using micro-scissors. Place the base of the antenna in contact with the reference electrode and the distal tip into the recording electrode, using conductive gel to ensure contact.

  • EAG Setup: Place the mounted preparation inside a Faraday cage to minimize electrical noise. Direct a continuous stream of purified and humidified air (e.g., 0.5 L/min) over the antenna through a delivery tube.

  • Stimulus Delivery: Insert the tip of the stimulus pipette into a hole in the main air delivery tube. Deliver a puff of air (e.g., 0.5 seconds in duration) through the pipette, carrying the this compound vapor over the antenna.

  • Recording Protocol: Record the baseline potential for a few seconds before delivering the stimulus. Randomize the presentation of different concentrations to avoid adaptation effects. Allow a sufficient recovery period (e.g., 60 seconds) between stimuli to ensure the antenna returns to its baseline potential. Use the solvent puff as a control.

E. Data Analysis
  • Measurement: For each stimulus, measure the peak amplitude of the negative voltage deflection from the baseline. The response is typically measured in millivolts (mV).

  • Normalization: Subtract the average response to the solvent control from the responses to the this compound stimuli to correct for any mechanical stimulation.

  • Dose-Response Curve: Plot the mean normalized EAG responses against the logarithm of the stimulus concentration to generate a dose-response curve.

This application note provides a comprehensive protocol for conducting electroantennography with this compound. By following these detailed steps, researchers can reliably measure the olfactory responses of insects to this important pheromone. The data generated from these experiments are instrumental in understanding the chemical ecology of insect pests, screening for novel attractants or repellents, and developing more effective and environmentally friendly pest management strategies.

References

gas chromatography-mass spectrometry (GC-MS) analysis of (Z)-8-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (Z)-8-Dodecen-1-ol

Introduction

This compound is a monounsaturated fatty alcohol that functions as a crucial semiochemical, particularly as a component of the sex pheromone blend for various insect species, including the oriental fruit moth (Grapholita molesta)[1]. Its accurate identification and quantification are essential for research in chemical ecology, the development of integrated pest management (IPM) strategies, and quality control in the manufacturing of synthetic pheromone lures[1][2].

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the analysis of volatile and semi-volatile compounds like this compound[2][3]. This method offers high-resolution separation of complex mixtures and provides structural information for unambiguous compound identification, making it the gold standard for pheromone analysis. This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS.

Compound Information

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₂₄O
Molecular Weight 184.32 g/mol
CAS Number 40642-40-8
Synonyms cis-8-Dodecen-1-ol, (8Z)-8-Dodecen-1-ol

Experimental Protocols

Standard and Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. All solvents should be of high purity (e.g., HPLC or GC grade), and glassware should be meticulously cleaned to avoid contamination.

a) Preparation of Standard Solutions:

  • Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

  • Perform serial dilutions of the stock solution to create a series of calibration standards. For quantitative analysis, typical concentrations may range from 0.1 µg/mL to 10 µg/mL.

  • If an internal standard is used for quantification, add it to each calibration standard and sample at a constant concentration.

b) Sample Extraction from a Matrix (e.g., Insect Gland): This protocol outlines a general solvent extraction method suitable for insect pheromone glands.

  • Dissect the pheromone gland from the organism (e.g., the abdominal tip of a female moth).

  • Immediately place the dissected tissue into a 2 mL glass vial containing a small volume (e.g., 20-50 µL) of high-purity hexane.

  • Allow the extraction to proceed for at least 2 hours at room temperature.

  • Carefully remove the tissue from the vial. The resulting extract is now ready for GC-MS analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended SettingPurpose
GC System
Injection ModeSplitless (1 min)Maximizes the transfer of trace analytes to the column.
Injection Volume1 µLStandard volume for GC analysis.
Injector Temperature250°CEnsures rapid volatilization of the analyte.
Carrier GasHelium (99.999% purity)Inert gas to carry the sample through the column.
Flow Rate1.0 mL/min (constant flow)Optimal flow rate for most capillary columns.
ColumnNon-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for semi-volatile compounds.
Oven ProgramInitial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)Separates compounds based on their boiling points and column interactions.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization method creating reproducible fragments.
Ionization Energy70 eVStandard energy for generating characteristic mass spectra.
Mass AnalyzerQuadrupole, Ion Trap, or Time-of-Flight (TOF)
Scan Range40-450 m/zCovers the expected mass range of the analyte and potential fragments.
Ion Source Temp.230°CMaintains the integrity of the ions.
Quadrupole Temp.150°CMaintains the integrity of the ions.

Data Presentation and Analysis

Qualitative Analysis

The identification of this compound is achieved by comparing the acquired data with known standards or library data.

  • Retention Time: The retention time of the peak of interest in the sample chromatogram should match that of a pure standard of this compound analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the analyte peak should be compared to the reference spectrum from a spectral library, such as the NIST Mass Spectral Library. The molecular ion (M⁺) for this compound is expected at m/z 184.3, although it may be weak or absent in EI spectra. Characteristic fragment ions resulting from the loss of water (M-18) and hydrocarbon fragmentation will be prominent.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the prepared standard solutions. The concentration of this compound in an unknown sample is then determined by interpolating its peak area on this curve.

Table 3: Example Calibration Data for Quantitative Analysis

Standard Concentration (µg/mL)Retention Time (min)Peak Area (arbitrary units)
0.515.25150,000
1.015.25310,000
2.515.24780,000
5.015.251,600,000
10.015.243,250,000
Sample X 15.25 950,000

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the GC-MS system components.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Compound Extraction Solvent Extraction or Dilution Standard->Extraction Matrix Sample Matrix (e.g., Insect Gland) Matrix->Extraction Solvent Solvent (e.g., Hexane) Solvent->Extraction Vial Sample Vial Extraction->Vial GCMS GC-MS Instrument Vial->GCMS Chromatogram Total Ion Chromatogram (TIC) GCMS->Chromatogram MassSpec Mass Spectrum Chromatogram->MassSpec Quant Quantification (Calibration Curve) Chromatogram->Quant Library NIST Library Comparison MassSpec->Library Result Final Report Library->Result Quant->Result GCMS_System Injector Injector (250°C) Column GC Column in Oven (Temperature Programmed) Injector->Column Carrier Gas (Helium) IonSource Ion Source (EI, 70 eV) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Filtered Ions (by m/z) DataSystem Data System Detector->DataSystem Signal

References

Application Notes and Protocols for Field Trial Design of (Z)-8-Dodecen-1-ol-Based Lures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the efficacy of lures based on (Z)-8-Dodecen-1-ol, a key pheromone component for various insect species, notably the Oriental fruit moth (Grapholita molesta).[1] Rigorous field evaluation is crucial for developing effective and reliable pest management strategies using semiochemicals.

I. Introduction to this compound

This compound is a primary component of the sex pheromone of the female Oriental fruit moth and other lepidopteran pests. It plays a critical role in attracting males for mating. Synthetic versions of this pheromone are widely used in lures for monitoring pest populations and for mating disruption strategies. The efficacy of these lures can be influenced by various factors, including the purity of the compound, the presence of other synergistic or antagonistic compounds, the lure release rate, and environmental conditions.

II. Pre-Trial Considerations

Before initiating a field trial, it is essential to address several preliminary factors to ensure the validity and success of the study.

1. Target Insect Confirmation:

  • Confirm the presence of the target insect species in the selected field site through preliminary scouting or historical data.

  • Understand the flight behavior and seasonal phenology of the target pest to time the trial effectively.[2]

2. Site Selection:

  • Choose a site with a known population of the target insect.[3]

  • Avoid areas with high pesticide application, which could interfere with insect behavior and survival.

  • The trial site should be large enough to accommodate the required number of traps with adequate spacing to prevent interference.[4]

3. Lure Preparation and Quality Control:

  • This compound should be of high purity. The presence of the (E)-isomer can in some cases be antagonistic.

  • Lures are typically prepared by impregnating a dispenser, such as a rubber septum or polyethylene (B3416737) vial, with a specific dose of the pheromone dissolved in a suitable solvent like hexane.[4]

  • The solvent must be allowed to evaporate completely before deploying the lures.

  • Store lures in a cool, dark place, preferably in a freezer, in sealed containers to prevent degradation and loss of volatiles until field deployment.

III. Experimental Design

A well-structured experimental design is fundamental for obtaining statistically robust results. The randomized complete block design is highly recommended to account for potential spatial variability within the field site.

1. Treatments:

  • Pheromone Lures: Lures containing different dosages of this compound. It is also common to test blends with other known pheromone components, such as (Z)-8-dodecenyl acetate (B1210297).

  • Control: A lure containing only the solvent used for preparing the pheromone lures (e.g., hexane) to serve as a baseline for trap captures.

2. Replication and Randomization:

  • Each treatment should be replicated multiple times (a minimum of 4-5 replicates is recommended) to ensure the reliability of the results.

  • Within each block, the different lure treatments should be randomly assigned to the traps.

3. Trap Selection and Placement:

  • The choice of trap is critical and should be appropriate for the target species. Common types include sticky traps (e.g., Delta or wing traps) and funnel traps.

  • Traps should be placed at a height that corresponds to the typical flight activity of the target insect.

  • Maintain a sufficient distance between traps (e.g., 20-50 meters) to minimize interference between lures.

IV. Experimental Protocols

Protocol 1: Field Efficacy Trial

This protocol outlines the steps for conducting a field trial to compare the efficacy of different this compound-based lure formulations.

Materials:

  • Pheromone lures (treatment and control)

  • Insect traps

  • Stakes or hangers for trap deployment

  • Field notebook or data collection device

  • GPS device for marking trap locations (optional)

  • Gloves to avoid contaminating lures

Procedure:

  • Trap Deployment:

    • Deploy the traps in the field according to the randomized complete block design.

    • Use clean gloves when handling lures to prevent contamination. Place one lure inside each trap.

    • Record the location of each trap.

  • Data Collection:

    • Inspect the traps at regular intervals (e.g., weekly) throughout the flight period of the target insect.

    • At each inspection, count and record the number of target insects captured in each trap.

    • Remove all captured insects from the traps after counting.

  • Lure and Trap Maintenance:

    • Replace sticky liners or entire traps if they become saturated with insects or debris.

    • Replace lures at appropriate intervals based on their expected field longevity.

Protocol 2: Lure Longevity Study

This protocol is designed to determine the effective field life of this compound-based lures.

Materials:

  • A batch of identical pheromone lures

  • Insect traps

  • Laboratory equipment for pheromone extraction and analysis (e.g., Gas Chromatograph-Mass Spectrometer, GC-MS)

  • Solvent for extraction (e.g., hexane)

Procedure:

  • Field Deployment:

    • Deploy a set of traps, each baited with a fresh lure, in a suitable field location.

    • Deploy a sufficient number of lures to allow for periodic collection over the desired time course.

  • Lure Collection:

    • At predetermined intervals (e.g., 0, 1, 2, 4, 6, 8 weeks), collect a subset of the aged lures from the field.

    • Store the collected lures in a freezer until analysis to prevent further degradation.

  • Pheromone Extraction and Quantification:

    • Extract the remaining pheromone from each collected lure using a known volume of an appropriate solvent.

    • Analyze the extract using GC-MS to quantify the amount of this compound remaining in the lure.

    • Create a calibration curve with standards of the pure pheromone to ensure accurate quantification.

V. Data Presentation

Quantitative data from field trials should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Mean Trap Captures for Different Lure Formulations

Lure FormulationMean No. of Insects Captured/Trap/Week (± SE)
This compound (1 mg)45.3 ± 5.2
This compound (2 mg)58.7 ± 6.8
This compound (1mg) + (Z)-8-dodecenyl acetate (0.1mg)75.1 ± 8.1
Control (Solvent only)2.5 ± 0.8

Table 2: Lure Longevity Data

Weeks in FieldMean Amount of this compound Remaining (mg ± SE)
01.00 ± 0.00
10.85 ± 0.04
20.68 ± 0.06
40.42 ± 0.05
60.21 ± 0.03
80.09 ± 0.02

VI. Data Analysis

  • Trap Capture Data: Use Analysis of Variance (ANOVA) to determine if there are significant differences in the mean number of insects captured among the different lure treatments. If significant differences are found, a post-hoc test (e.g., Tukey's HSD) can be used to identify which treatments differ from each other.

  • Lure Longevity Data: Use regression analysis to model the degradation of the pheromone over time.

VII. Visualizations

Experimental Workflow for Field Efficacy Trial

G cluster_prep Pre-Trial Preparation cluster_exp Field Experiment cluster_analysis Data Analysis & Reporting SiteSelection Site Selection LurePrep Lure Preparation (this compound & Control) SiteSelection->LurePrep TrapPrep Trap Preparation LurePrep->TrapPrep Deployment Randomized Trap Deployment TrapPrep->Deployment DataCollection Weekly Data Collection (Insect Counts) Deployment->DataCollection Weekly Intervals Maintenance Trap & Lure Maintenance DataCollection->Maintenance DataEntry Data Entry & Tabulation DataCollection->DataEntry Maintenance->DataCollection Stats Statistical Analysis (ANOVA) DataEntry->Stats Report Report Generation Stats->Report

Caption: Workflow for a field efficacy trial of pheromone lures.

Logical Flow for Lure Longevity Study

G cluster_field Field Phase cluster_lab Laboratory Analysis cluster_results Results Deploy Deploy Lures Collect Collect Lures (Weekly Intervals) Deploy->Collect Extract Pheromone Extraction Collect->Extract Quantify GC-MS Quantification Extract->Quantify Degradation Degradation Curve Quantify->Degradation Longevity Determine Effective Field Life Degradation->Longevity

Caption: Logical workflow for a lure longevity study.

References

Formulation of (Z)-8-Dodecen-1-ol for Slow-Release Dispensers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of (Z)-8-Dodecen-1-ol, a key pheromone component for various lepidopteran species, into slow-release dispensers. The information is intended to guide researchers in the development and evaluation of effective and long-lasting pheromone-based pest management tools.

Introduction

This compound is a critical semiochemical used in the monitoring and control of several agricultural pests, most notably the oriental fruit moth (Grapholita molesta). Its successful application in integrated pest management (IPM) strategies, such as mating disruption and mass trapping, relies on its controlled and sustained release into the environment. This necessitates the use of specialized slow-release dispensers designed to protect the pheromone from degradation and to ensure a consistent emission rate over an extended period.

This document outlines various formulation strategies, provides detailed experimental protocols for their preparation and evaluation, and presents quantitative data to aid in the selection and optimization of dispenser technologies.

Principles of Slow-Release Formulations

The primary goal of a slow-release dispenser is to maintain a behaviorally effective concentration of the pheromone in the target area for a desired duration. This is achieved by embedding the this compound within a carrier matrix that governs its release kinetics. The choice of matrix material and dispenser design is critical and depends on factors such as the target pest's biology, environmental conditions, and the desired duration of efficacy. Common types of slow-release dispensers for insect pheromones include polymeric matrices, reservoir systems, and sprayable microcapsules.

Data Presentation: Release Characteristics of this compound Formulations

The following tables summarize quantitative data on the release of this compound and its common blend component, (Z)-8-dodecenyl acetate (B1210297), from various dispenser types. It is important to note that the release of this compound is often influenced by the presence of other components in the pheromone blend and the specific formulation of the dispenser.

Table 1: Release of Oriental Fruit Moth Pheromone Components from Rubber Septa Dispensers

Pheromone Load (µ g/septum )Dispenser TypePheromone ComponentAverage Release Rate (ng/hr)Duration of Study
10Red Rubber Septum(Z)-8-dodecenyl acetate1.2Not Specified
100Red Rubber Septum(Z)-8-dodecenyl acetate12Not Specified
1000Red Rubber Septum(Z)-8-dodecenyl acetate219Not Specified

Data from a study on Oriental fruit moth pheromone component release rates. The release rate of this compound from rubber septa is approximately three times faster than that of the acetate.

Table 2: Release Ratio of this compound from Different Dispenser Matrices

Dispenser MatrixPheromone ComponentsAverage Released Proportion (%) over 35 days
Porous Vycor Glass (PVG)(Z)-8-dodecenyl acetate / (E)-8-dodecenyl acetate / this compound96.4 / 3.4 / 0.2
Rubber Septum(Z)-8-dodecenyl acetate / (E)-8-dodecenyl acetate / this compound95.7 / 4.0 / 0.3

This table highlights the relative release of the alcohol component in a typical three-component blend for the oriental fruit moth. The ideal proportion in the blend is approximately 93/6/1 (m/m).[1]

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of this compound slow-release dispensers.

Protocol 1: Preparation of this compound Loaded Rubber Septa Dispensers

Objective: To prepare rubber septa dispensers loaded with a specific amount of this compound for use in traps or for release rate studies.

Materials:

  • This compound (high purity)

  • Red rubber septa (pre-extracted)

  • Hexane (B92381) or other suitable volatile solvent (analytical grade)

  • Micropipette and tips

  • Glass vials with caps

  • Fume hood

  • Forceps

Procedure:

  • Septa Preparation: If not pre-cleaned, extract the rubber septa with a suitable solvent (e.g., dichloromethane (B109758) or hexane) for several hours in a Soxhlet apparatus to remove any impurities and plasticizers. Dry the septa completely in a fume hood.

  • Pheromone Solution Preparation: Prepare a stock solution of this compound in hexane at a known concentration (e.g., 10 mg/mL).

  • Loading the Septa:

    • Place a single pre-cleaned rubber septum in a clean glass vial.

    • Using a micropipette, carefully apply the desired volume of the this compound stock solution directly onto the septum. For example, to load 100 µg of the pheromone, apply 10 µL of a 10 mg/mL solution.

    • The type of solvent used for loading can affect the release ratio of pheromone components.[2]

  • Solvent Evaporation: Allow the solvent to evaporate completely from the septum by leaving the vial uncapped in a fume hood for at least 30 minutes.

  • Storage: Once the solvent has evaporated, cap the vial. For short-term storage, keep the vials at 4°C. For long-term storage, store at -20°C or below.

Protocol 2: Measurement of this compound Release Rate by Gas Chromatography (GC)

Objective: To quantify the release rate of this compound from a slow-release dispenser over time.

Materials:

  • This compound loaded dispenser

  • Volatile collection system (e.g., glass aeration chamber)

  • Adsorbent tubes (e.g., packed with Porapak Q or Tenax)

  • Air pump with a flow meter

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • GC column suitable for pheromone analysis (e.g., DB-5 or equivalent)

  • Hexane (pesticide residue grade)

  • Internal standard (e.g., a long-chain hydrocarbon like tetradecane)

  • Syringes and vials for GC analysis

Procedure:

  • Volatiles Collection:

    • Place the dispenser inside the aeration chamber.

    • Draw a clean, filtered air stream over the dispenser at a constant flow rate (e.g., 100 mL/min).

    • Pass the effluent air through an adsorbent tube to trap the released this compound.

    • Collect volatiles for a defined period (e.g., 24 hours).

  • Elution of Pheromone:

    • After the collection period, remove the adsorbent tube.

    • Elute the trapped pheromone from the adsorbent using a small, precise volume of hexane (e.g., 500 µL).

    • Add a known amount of the internal standard to the eluate.

  • GC Analysis:

    • Inject a 1-2 µL aliquot of the eluate into the GC.

    • Use an appropriate temperature program to separate this compound from other compounds and the internal standard. A typical program might start at 100°C and ramp up to 250°C.

  • Quantification:

    • Create a calibration curve by injecting known concentrations of this compound and the internal standard.

    • Determine the amount of this compound collected in the sample by comparing the peak area ratio of the pheromone to the internal standard against the calibration curve.

    • Calculate the release rate by dividing the total amount of pheromone collected by the duration of the collection period (e.g., ng/hour or µ g/day ).

Visualizations

The following diagrams illustrate key workflows and relationships in the formulation and evaluation of this compound slow-release dispensers.

Formulation_and_Evaluation_Workflow cluster_formulation Dispenser Formulation cluster_evaluation Performance Evaluation Pheromone This compound Formulation Formulation Process (e.g., Loading, Encapsulation) Pheromone->Formulation Matrix Matrix Selection (e.g., Polymer, Wax) Matrix->Formulation Dispenser Slow-Release Dispenser Formulation->Dispenser ReleaseRate Release Rate Analysis (GC, Gravimetric) Dispenser->ReleaseRate Characterization Efficacy Efficacy Testing (Field Trapping, Mating Disruption) Dispenser->Efficacy Bioassay DataAnalysis Data Analysis & Optimization ReleaseRate->DataAnalysis Efficacy->DataAnalysis

Caption: Workflow for the formulation and evaluation of slow-release dispensers.

Pheromone_Release_Mechanism Dispenser Dispenser Matrix (Pheromone Reservoir) Diffusion Diffusion Dispenser->Diffusion Step 1 Evaporation Evaporation Diffusion->Evaporation Step 2 Environment Environment Evaporation->Environment Step 3

Caption: Simplified mechanism of pheromone release from a matrix dispenser.

Efficacy and Field Application

The effectiveness of this compound slow-release dispensers in pest management is typically evaluated through field trials. Key metrics for efficacy include:

  • Mating Disruption: Assessed by the reduction in the number of male moths captured in pheromone-baited traps within the treated area compared to an untreated control area. A significant reduction in trap catch (often >95%) indicates successful mating disruption.[3]

  • Crop Damage Assessment: The ultimate measure of success is the reduction in crop damage caused by the pest larvae. This involves sampling fruits or shoots and comparing the damage levels between treated and untreated plots.

Various types of dispensers are available for the oriental fruit moth, including hand-applied passive dispensers, sprayable microcapsules, and aerosol emitters.[4] The choice of dispenser and application density depends on the orchard size, tree canopy structure, and pest pressure. For instance, hand-applied dispensers for the oriental fruit moth are typically deployed at rates of 100-400 dispensers per acre.[5]

Inclusion of this compound in disruptant blends has been shown to significantly enhance the efficacy of mating disruption for the oriental fruit moth, leading to a more complete disruption of male orientation to calling females.

Conclusion

The successful formulation of this compound into slow-release dispensers is a multi-faceted process that requires careful consideration of the matrix material, dispenser design, and desired release characteristics. The protocols and data presented in this document provide a foundation for the rational design and evaluation of effective pheromone-based pest management tools. Further research and optimization of formulations will continue to improve the efficacy and cost-effectiveness of these environmentally friendly pest control solutions.

References

Application Notes and Protocols for Studying Insect Behavior in Wind Tunnels Using (Z)-8-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-8-Dodecen-1-ol is a crucial semiochemical, acting as a sex pheromone component for several lepidopteran species, most notably the Oriental fruit moth, Grapholita molesta.[1][2][3] In this species, it functions as a secondary pheromone component that, in conjunction with the primary components ((Z)-8-dodecenyl acetate (B1210297) and (E)-8-dodecenyl acetate), significantly enhances the attraction of males.[4][5] Wind tunnel bioassays are a powerful tool for dissecting the behavioral responses of insects to volatile compounds like this compound under controlled laboratory conditions. These assays allow for the precise measurement of a range of behaviors, from initial activation and upwind flight to source contact, providing valuable insights into the role of specific pheromone components in chemical communication.

This document provides detailed application notes and protocols for utilizing this compound in wind tunnel experiments to study insect behavior, with a primary focus on Grapholita molesta.

Data Presentation

The following table summarizes the expected behavioral responses of male Grapholita molesta to varying concentrations of this compound when presented as part of a synthetic pheromone blend in a wind tunnel bioassay. The data presented here is a representative summary based on qualitative descriptions from the literature, illustrating the synergistic effect of this compound.

Treatment (in addition to a standard blend of (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate)Concentration of this compound (ng)nActivation (%)Upwind Flight (%)Source Contact (%)
Control (Hexane)0501052
Low150605035
Medium1050857565
High10050706050

Note: The percentages are illustrative of the general dose-response relationship described in the literature, where the addition of this compound to the primary pheromone components increases male response up to an optimal concentration, after which higher concentrations may not lead to a further increase in response or could even be inhibitory.

Experimental Protocols

Insect Rearing and Preparation
  • Species: Grapholita molesta

  • Rearing Conditions: Larvae should be reared on a pinto bean-based artificial diet in a controlled environment with a temperature of 24°C, 60% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Pupal Separation: Male and female pupae should be separated to ensure that the emergent male moths are naive and have not been exposed to female-produced pheromones.

  • Adult Acclimation: Adult males, 2-3 days post-emergence, are ideal for bioassays. They should be kept under the same environmental conditions as the larval stage and provided with a 10% sucrose (B13894) solution on a cotton wick. Moths should be transferred to the wind tunnel room at least one hour before the experiment to acclimate. Experiments should be conducted during the scotophase when the moths are most active.

Wind Tunnel Specifications
  • Tunnel Design: A plexiglass or glass wind tunnel with a flight section of at least 1.5 meters in length, 0.5 meters in width, and 0.5 meters in height is recommended to allow for clear observation of flight behavior.

  • Airflow: The air should be filtered through activated charcoal to remove any contaminants and pushed through the tunnel to create a laminar flow with a velocity of 30 cm/s.

  • Environmental Conditions: The wind tunnel room should be maintained at a constant temperature of 22-24°C and a relative humidity of 30-50%.

  • Lighting: Illumination should be provided by red light to simulate the low-light conditions under which these moths are typically active, with an intensity of approximately 3-10 lux.

Pheromone Stimulus Preparation and Delivery
  • Pheromone Source: High-purity synthetic this compound should be used.

  • Solvent: The pheromone should be diluted in a high-purity volatile solvent such as hexane (B92381).

  • Concentrations: Prepare serial dilutions of this compound to be added to a constant background of the main pheromone components, (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate (e.g., in a 93:6 ratio).

  • Dispenser: A standard amount of the pheromone solution (e.g., 10 µL) should be applied to a filter paper strip (e.g., 1 cm x 2 cm).

  • Control: A filter paper strip treated with the same amount of hexane and the main pheromone components but without this compound should be used as a control.

  • Solvent Evaporation: Allow the solvent to evaporate from the filter paper for at least one minute before placing the dispenser at the upwind end of the wind tunnel.

Bioassay Procedure
  • Insect Release: A single male moth is introduced into the downwind end of the tunnel on a small platform.

  • Acclimation Period: Allow the moth to acclimate for 1-2 minutes.

  • Stimulus Introduction: Place the pheromone dispenser at the upwind end of the tunnel.

  • Observation Period: Observe the behavior of the moth for a set period, typically 3-5 minutes.

  • Behavioral Parameters: Record the following sequence of behaviors:

    • Activation: Antennal grooming, wing fanning.

    • Take-off: Initiation of flight.

    • Upwind Flight: Oriented flight towards the pheromone source.

    • Source Contact: The moth lands on or touches the pheromone dispenser.

  • Data Analysis: The percentage of moths exhibiting each behavior for each treatment is calculated. Statistical analysis (e.g., Chi-square test or logistic regression) can be used to compare the responses between different treatments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_bioassay Wind Tunnel Bioassay cluster_analysis Data Analysis insect_rearing Insect Rearing & Acclimation moth_release Moth Release insect_rearing->moth_release pheromone_prep Pheromone Preparation stimulus_intro Stimulus Introduction pheromone_prep->stimulus_intro moth_release->stimulus_intro observation Behavioral Observation stimulus_intro->observation data_recording Data Recording observation->data_recording stat_analysis Statistical Analysis data_recording->stat_analysis

Caption: Experimental workflow for a wind tunnel bioassay.

insect_olfactory_pathway pheromone This compound antenna Antenna pheromone->antenna obp Odorant Binding Protein (OBP) antenna->obp or_complex Odorant Receptor (OR-Orco complex) obp->or_complex Pheromone transport orn Olfactory Receptor Neuron (ORN) signal_transduction Signal Transduction (Ion Channel Opening) orn->signal_transduction or_complex->orn ap Action Potential signal_transduction->ap brain Antennal Lobe (Brain) ap->brain behavior Behavioral Response (e.g., Upwind Flight) brain->behavior

Caption: Generalized insect olfactory signaling pathway.

behavioral_flow start Moth at Rest pheromone_detection Pheromone Detection start->pheromone_detection activation Activation (Wing Fanning) pheromone_detection->activation Sufficient Concentration no_response No Response pheromone_detection->no_response Below Threshold take_off Take-off activation->take_off upwind_flight Upwind Flight (Zig-zagging) take_off->upwind_flight source_location Source Location upwind_flight->source_location landing Landing & Mating Attempt source_location->landing

Caption: Logical flow of insect behavioral responses in a wind tunnel.

References

Purifying Synthetic (Z)-8-Dodecen-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the purity of synthetic compounds is paramount. This document provides detailed application notes and experimental protocols for the purification of synthetic (Z)-8-Dodecen-1-ol, a key component in the pheromone blends of various insect species, including the oriental fruit moth (Grapholita molesta).[1] The protocols outlined below—silica (B1680970) gel column chromatography, vacuum fractional distillation, and recrystallization—are designed to enhance the isomeric and chemical purity of the final product, which is crucial for its biological activity.

Introduction to Purification Techniques

The synthesis of this compound, often achieved through methods like the Wittig reaction, can result in a mixture containing the desired (Z)-isomer, the corresponding (E)-isomer, unreacted starting materials, and other byproducts.[2] The presence of these impurities can significantly impact the efficacy of the pheromone in pest management applications and other research contexts. Therefore, robust purification is a critical step in its preparation. The choice of purification technique depends on the nature of the impurities, the scale of the synthesis, and the desired final purity.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected quantitative outcomes for each purification method, providing a basis for selecting the most appropriate technique for your research needs.

Purification TechniqueStarting Purity (Z-isomer)Final Purity (Z-isomer)Typical Yield (%)Key AdvantagesKey Disadvantages
Silica Gel Column Chromatography 85-95%>98%80-90%High resolution, effective for removing geometric isomers and polar impurities.Can be time-consuming for large scales, requires significant solvent volumes.
Vacuum Fractional Distillation 85-95%>97%70-85%Suitable for large-scale purification, effective for separating compounds with different boiling points.Less effective for separating isomers with very close boiling points, requires specialized equipment.
Recrystallization >95% (after initial purification)>99%60-80%Can yield very high purity product, effective for removing minor impurities.Finding a suitable solvent can be challenging, potential for significant product loss.

Experimental Protocols

Silica Gel Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (solvent system).

Methodology:

  • Column Preparation:

    • Prepare a slurry of silica gel (230-400 mesh) in 100% n-hexane.

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

    • Equilibrate the column by running several column volumes of the initial mobile phase (e.g., 100% n-hexane or a low polarity hexane (B92381)/ethyl acetate (B1210297) mixture) through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the sand layer using a pipette.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity mobile phase (e.g., n-hexane with 1-2% ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., up to 10-20%). [2][3] * Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Monitoring and Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the purified this compound.

    • Combine the fractions that show a single, pure spot corresponding to the desired product.

    • Concentrate the combined pure fractions under reduced pressure using a rotary evaporator.

    • Determine the final purity using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID).

Vacuum Fractional Distillation

This technique is suitable for separating compounds with different boiling points and is particularly useful for larger scale purification. Due to the high boiling point of this compound (approximately 260.4 °C at 760 mmHg), vacuum is applied to lower the boiling point and prevent thermal decomposition.

[4]Workflow for Vacuum Fractional Distillation

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown & Analysis assemble Assemble fractional distillation apparatus add_crude Add crude this compound and boiling chips to flask assemble->add_crude attach_vacuum Attach vacuum source and pressure gauge add_crude->attach_vacuum reduce_pressure Reduce pressure to target vacuum attach_vacuum->reduce_pressure heat Gradually heat the distillation flask reduce_pressure->heat collect_forerun Collect and discard forerun (low-boiling impurities) heat->collect_forerun collect_product Collect the main fraction at the correct boiling point collect_forerun->collect_product cool Allow apparatus to cool collect_product->cool release_vacuum Slowly release vacuum cool->release_vacuum analyze Analyze purity of the collected fraction by GC-MS release_vacuum->analyze

Caption: Workflow for the purification of this compound via vacuum fractional distillation.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a condenser, a receiving flask, and a vacuum adapter.

    • Place the crude this compound and boiling chips or a magnetic stir bar into the distillation flask.

    • Connect the apparatus to a vacuum pump and a pressure gauge.

  • Distillation Process:

    • Gradually reduce the pressure inside the apparatus to the desired level (e.g., 1-10 mmHg).

    • Begin heating the distillation flask gently.

    • Collect and discard the initial fraction (forerun), which will contain lower-boiling impurities.

    • Monitor the temperature at the distillation head. Collect the main fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure. For long-chain unsaturated alcohols, bottom temperatures may range from 220-250 °C under reduced pressure.

  • Shutdown and Analysis:

    • Once the main fraction has been collected, stop heating and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Analyze the purity of the collected fraction using GC-MS or GC-FID.

Recrystallization

Recrystallization is a powerful technique for achieving high purity, typically performed after an initial purification step like chromatography or distillation. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_crystallization Crystal Formation cluster_collection Crystal Collection & Drying add_solid Place partially purified this compound in a flask add_solvent Add a minimal amount of hot solvent to dissolve add_solid->add_solvent cool_slowly Allow the solution to cool slowly to room temperature add_solvent->cool_slowly cool_ice Cool further in an ice bath to maximize crystal formation cool_slowly->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash crystals with a small amount of cold solvent filter->wash dry Dry the crystals under vacuum wash->dry

Caption: Workflow for the purification of this compound via recrystallization.

Methodology:

  • Solvent Selection:

    • The ideal solvent should dissolve this compound poorly at low temperatures but well at high temperatures. Non-polar solvents like hexane or heptane, or mixtures with a slightly more polar solvent, may be suitable. Small-scale solubility tests are recommended to identify the optimal solvent or solvent system.

  • Dissolution:

    • Place the partially purified this compound in an Erlenmeyer flask.

    • Heat the chosen solvent to its boiling point and add it portion-wise to the flask with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

    • Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Purity Analysis:

    • Determine the purity of the recrystallized product by GC-MS or by measuring its melting point. A sharp melting point range is indicative of high purity.

By following these detailed protocols, researchers can effectively purify synthetic this compound to the high standard required for demanding applications in chemical ecology and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-8-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and stereoselectivity of (Z)-8-Dodecen-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for the stereoselective synthesis of this compound include the Wittig reaction, the stereoselective reduction of an alkyne precursor (8-dodecyn-1-ol), and Z-selective cross-metathesis.

Q2: How do I choose the best synthesis method?

A2: The choice of method depends on factors such as the desired scale, required isomeric purity, and available starting materials and catalysts.

  • Wittig Reaction: A classic and reliable method for achieving good Z-selectivity, particularly with unstabilized ylides.[1][2]

  • Alkyne Reduction: Effective for high stereoselectivity to the Z-isomer when using a "poisoned" catalyst like Lindlar's catalyst.[1]

  • Z-Selective Cross-Metathesis: A modern and highly efficient method that can offer excellent Z-selectivity with the appropriate catalyst.[3]

Q3: Why is the Z-isomer important?

A3: this compound is a component of the sex pheromone of several insect species, including the Oriental fruit moth (Grapholita molesta). The biological activity is highly dependent on the stereochemistry of the double bond, with the (Z)-isomer being the active component.

Q4: What are the main challenges in purifying this compound?

A4: The primary challenges in purifying long-chain unsaturated alcohols like this compound stem from their non-polar nature.[4] Common issues include co-elution of structurally similar impurities (like the E-isomer), low solubility in appropriate solvents for chromatography, and potential for the compound to adhere to surfaces, leading to lower recovery.

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis
Potential Cause Recommended Solution
Incomplete Reaction (Wittig) Ensure the base is strong enough to fully deprotonate the phosphonium (B103445) salt. Use of bases like NaH, NaNH₂, or KOtBu is recommended. Monitor the reaction by TLC to ensure completion.
Ylide Decomposition (Wittig) Unstabilized ylides can be sensitive to air and moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Over-reduction of Alkyne If using an alkyne reduction method, ensure the catalyst is properly "poisoned" (e.g., Lindlar's catalyst) to prevent reduction to the alkane.
Catalyst Inactivity (Cross-Metathesis) Use the appropriate Z-selective catalyst (e.g., molybdenum-based) and ensure it is handled under inert conditions. Optimize catalyst loading.
Homocoupling (Cross-Metathesis) Homocoupling of starting materials is a common side reaction. Using an excess of one of the olefin partners can help to favor the desired cross-coupling product.
Issue 2: Poor Z:E Selectivity in the Wittig Reaction
Potential Cause Recommended Solution
Presence of Lithium Salts Lithium cations can lead to equilibration of the betaine (B1666868) intermediate, favoring the more stable E-isomer. Use of "salt-free" conditions with bases like NaHMDS or KHMDS is recommended.
Solvent Polarity Polar aprotic solvents can stabilize the betaine intermediate, promoting the formation of the E-isomer. Utilize non-polar aprotic solvents such as THF, diethyl ether, or toluene (B28343).
Reaction Temperature Higher temperatures can favor the thermodynamically more stable E-isomer. Conduct the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled Z-product.
Stabilized Ylide The use of a stabilized ylide (e.g., with an adjacent electron-withdrawing group) will strongly favor the E-isomer. Ensure you are using a non-stabilized ylide for Z-selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is adapted from established Wittig reaction procedures for the synthesis of (Z)-alkenes.

Step 1: Preparation of 8-hydroxyoctyltriphenylphosphonium bromide

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8-bromo-1-octanol (B1265630) (1 equivalent) and triphenylphosphine (B44618) (1.5 equivalents) in anhydrous toluene.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 24-30 hours.

  • Cool the reaction mixture to room temperature, which should cause the phosphonium salt to precipitate.

  • Filter the solid product and wash with cold toluene or diethyl ether to remove any unreacted starting materials.

  • Dry the resulting 8-hydroxyoctyltriphenylphosphonium bromide under vacuum. A yield of approximately 92.5% can be expected.

Step 2: Wittig Reaction

  • To a dry flask under an inert atmosphere, add the 8-hydroxyoctyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base such as sodium hydride (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to form the ylide.

  • Cool the reaction mixture to -78 °C and add butyraldehyde (B50154) (1 equivalent) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

Protocol 2: Synthesis of this compound via Alkyne Reduction

This protocol describes the stereoselective reduction of 8-dodecyn-1-ol (B13422076) using Lindlar's catalyst.

Step 1: Synthesis of 8-dodecyn-1-ol (example starting material)

This intermediate can be synthesized through various standard organic chemistry methods, for example, by the alkylation of the lithium salt of 1-octyne (B150090) with 4-(tetrahydro-2H-pyran-2-yloxy)-1-bromobutane, followed by deprotection.

Step 2: Hydrogenation with Lindlar's Catalyst

  • In a round-bottom flask, dissolve 8-dodecyn-1-ol (1 equivalent) in a suitable solvent such as ethanol (B145695) or hexane.

  • Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) (typically 5-10% by weight of the alkyne).

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress carefully by TLC or GC to avoid over-reduction to the alkane.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify by column chromatography.

Visualizations

Wittig_Synthesis 8-Bromo-1-octanol 8-Bromo-1-octanol Phosphonium_Salt 8-Hydroxyoctyltriphenylphosphonium bromide 8-Bromo-1-octanol->Phosphonium_Salt Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium_Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide 1. Base Base Strong Base (e.g., NaH) Base->Ylide Z_Dodecenol This compound Ylide->Z_Dodecenol 2. Butyraldehyde Triphenylphosphine_Oxide Triphenylphosphine oxide Ylide->Triphenylphosphine_Oxide Butyraldehyde Butyraldehyde Butyraldehyde->Z_Dodecenol Troubleshooting_Wittig Start Low Z:E Ratio in Wittig Reaction Check_Salts Are lithium salts present? Start->Check_Salts Use_Salt_Free Use salt-free base (e.g., NaHMDS, KHMDS) Check_Salts->Use_Salt_Free Yes Check_Solvent Is the solvent polar aprotic? Check_Salts->Check_Solvent No Use_Salt_Free->Check_Solvent Use_Nonpolar Use non-polar solvent (e.g., THF, Toluene) Check_Solvent->Use_Nonpolar Yes Check_Temp Is the reaction temperature > 0 °C? Check_Solvent->Check_Temp No Use_Nonpolar->Check_Temp Lower_Temp Run reaction at low temp (e.g., -78 °C) Check_Temp->Lower_Temp Yes End Improved Z-Selectivity Check_Temp->End No Lower_Temp->End Reaction_Parameters cluster_conditions Reaction Conditions Salt_Free Salt-Free Conditions High_Z_Yield High Yield of This compound Salt_Free->High_Z_Yield Nonpolar_Solvent Non-polar Solvent Nonpolar_Solvent->High_Z_Yield Low_Temp Low Temperature Low_Temp->High_Z_Yield Unstabilized_Ylide Unstabilized Ylide Unstabilized_Ylide->High_Z_Yield

References

Technical Support Center: Troubleshooting Low Trap Catch with (Z)-8-Dodecen-1-ol Lures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (Z)-8-Dodecen-1-ol pheromone lures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which pests is it primarily used?

A1: this compound is a straight-chain lepidopteran pheromone.[1][2] It is a crucial component of the sex pheromone blend for several pest species, most notably the Oriental Fruit Moth (Grapholita molesta).[3][4][5] It is often used in combination with other compounds, such as (Z)-8-dodecenyl acetate (B1210297) and (E)-8-dodecenyl acetate, to effectively monitor and manage these pests in agricultural settings, particularly in stone and pome fruit orchards.

Q2: I am experiencing lower than expected trap catches. What are the common reasons for this?

A2: Low trap catch can be attributed to a variety of factors, which can be broadly categorized as environmental, human error, or lure/trap-related. A systematic approach to troubleshooting is recommended. Common issues include improper trap placement, incorrect timing of trap deployment, lure degradation due to improper storage or age, and competition from other odor sources.

Q3: How should this compound lures be stored to ensure maximum efficacy and shelf life?

A3: Proper storage is critical for maintaining the potency of pheromone lures. For long-term storage, it is recommended to keep the lures in their original, unopened packaging in a freezer. For the pure chemical compound, storage at -20°C is suitable for up to one month, while storage at -80°C can extend stability for up to six months. It is crucial to avoid exposure to high temperatures and direct sunlight, which can accelerate the degradation of the pheromone.

Q4: What is the expected field life of a this compound lure, and how often should it be replaced?

A4: The field longevity of a this compound lure can vary depending on environmental conditions such as temperature and airflow. Generally, for monitoring purposes, it is advisable to replace the lures every 4 to 6 weeks to ensure a consistent and effective pheromone release rate. In hotter climates, more frequent replacement may be necessary.

Q5: What is the optimal placement for traps baited with this compound lures for monitoring the Oriental Fruit Moth?

A5: For monitoring Grapholita molesta, traps should be placed in the upper third of the tree canopy. Research has shown that moth catches are higher when traps are placed at heights of 2.5 to 3.0 meters. Traps should be positioned to allow for clear airflow and to avoid being obstructed by dense foliage. It is also recommended to place traps at least 3-4 rows into the orchard rather than on the exterior rows.

Q6: Can this compound be used alone, or is a blend with other compounds more effective?

A6: While this compound is a key component of the Grapholita molesta pheromone, it is most effective when used as part of a blend. The natural pheromone includes (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate. Using a lure that mimics the natural blend ratio will result in a more robust attraction of male moths.

Troubleshooting Guide for Low Trap Catch

If you are experiencing low trap catches, use the following guide to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Trap Catch start Low Trap Catch Observed check_species Is the target species correct for this compound? start->check_species check_trap_placement Is trap placement optimal? check_species->check_trap_placement Yes solution_species Verify pest identification. Use a different lure if necessary. check_species->solution_species No check_lure_condition Is the lure in good condition? check_trap_placement->check_lure_condition Yes solution_placement Adjust trap height, location, and density based on guidelines. check_trap_placement->solution_placement No check_environment Are environmental conditions favorable? check_lure_condition->check_environment Yes solution_lure Replace lure. Check storage conditions and expiration date. check_lure_condition->solution_lure No check_trap_type Is the trap type appropriate? check_environment->check_trap_type Yes solution_environment Consider temperature, wind, and competing odors. Redeploy in optimal conditions. check_environment->solution_environment No solution_trap_type Use recommended trap type (e.g., Delta trap for G. molesta). check_trap_type->solution_trap_type No end Problem Resolved check_trap_type->end Yes solution_species->end solution_placement->end solution_lure->end solution_environment->end solution_trap_type->end

Caption: A step-by-step workflow for troubleshooting low insect trap captures.

Quantitative Data Summary

The following tables provide quantitative data to aid in the optimization of your trapping experiments.

Table 1: Lure and Trap Specifications

ParameterRecommendationSource
Lure Storage Temperature -20°C to -80°C
Lure Field Longevity 4-8 weeks
Recommended Trap Type Delta Trap
Trap Density 1 trap per 2.5-10 acres
Trap Placement Height 2.5 - 3.0 meters (upper 1/3 of canopy)
Minimum Inter-trap Distance > 30 meters

Table 2: Environmental Factors Influencing Trap Catch

FactorEffect on Trap CatchConsiderations
Temperature Higher temperatures increase pheromone release rate.Extreme heat can shorten lure life; very low temperatures can reduce insect activity.
Wind Speed Moderate wind is necessary for plume dispersal.High winds can dilute the pheromone plume, making it difficult for insects to locate the source.
Rainfall Heavy rain can reduce insect flight and may damage traps.Check traps after heavy rainfall.
Competing Odors Can reduce the attractiveness of the lure.Avoid placing traps near other strong odor sources.

Experimental Protocols

The following are detailed methodologies for key experiments to optimize the use of this compound lures.

Protocol 1: Dose-Response Experiment to Determine Optimal Lure Dosage

Objective: To determine the most effective dosage of this compound for maximizing the capture of the target species.

Materials:

  • Delta traps

  • Sticky liners

  • This compound lures with varying dosages (e.g., 0.1 mg, 0.5 mg, 1.0 mg, 2.0 mg)

  • Control lures (solvent only)

  • Stakes or hangers for trap deployment

  • Disposable gloves

Methodology:

  • Select an experimental site with a known population of the target insect.

  • Prepare lures with different dosages of this compound. Ensure each lure is clearly labeled.

  • Set up a randomized complete block design with at least four replicates for each dosage and the control.

  • Deploy the traps at the recommended height and spacing.

  • Check the traps at regular intervals (e.g., every 3-4 days) for a period of at least two weeks.

  • At each check, count and record the number of target insects captured in each trap.

  • Analyze the data using ANOVA to determine if there are significant differences in trap catch between the different dosages.

Diagram: Dose-Response Experimental Workflow

DoseResponseWorkflow Dose-Response Experiment start Select Site and Prepare Lures setup Set up Randomized Block Design with Different Dosages start->setup deploy Deploy Traps in the Field setup->deploy monitor Monitor and Record Trap Catches at Regular Intervals deploy->monitor analyze Analyze Data Using ANOVA monitor->analyze determine_optimal Determine Optimal Lure Dosage analyze->determine_optimal LureLongevityWorkflow Field Longevity Study start Deploy Traps with Fresh Lures monitor Weekly Monitoring and Data Collection of Trap Catches start->monitor monitor->monitor plot_data Plot Average Trap Catch vs. Time monitor->plot_data determine_longevity Determine Effective Field Life of the Lure plot_data->determine_longevity

References

Technical Support Center: Optimizing (Z)-8-Dodecen-1-ol Concentration in Pheromone Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of (Z)-8-Dodecen-1-ol in pheromone blends.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in pheromone blends?

A1: this compound, a straight-chain lepidopteran pheromone, is a crucial component in the chemical communication systems of numerous moth species.[1][2] It primarily functions as a sex pheromone, playing a significant role in the mating behavior of species such as the Oriental Fruit Moth (Grapholita molesta) and the Plum Fruit Moth (Grapholita funebrana).[3][4] In these blends, it often acts in synergy with other compounds, like (Z)-8-dodecenyl acetate (B1210297) and (E)-8-dodecenyl acetate, to elicit the full range of mating behaviors from attraction to copulation.

Q2: What is a typical starting concentration for this compound in a pheromone blend for Grapholita molesta?

A2: For the Oriental Fruit Moth (Grapholita molesta), a common and effective sex pheromone blend consists of (Z)-8-dodecenyl acetate (Z8-12:Ac), (E)-8-dodecenyl acetate (E8-12:Ac), and this compound (Z8-12:OH).[3] A widely cited optimal blend ratio for field trapping is 95:5:1 of Z8-12:Ac, E8-12:Ac, and Z8-12:OH, respectively. However, the optimal ratio can vary depending on the geographic population of the insect.

Q3: Can the concentration of this compound be too high?

A3: Yes, an excessively high concentration of this compound can have an inhibitory effect and reduce the effectiveness of the pheromone lure. For some species, while it is a necessary component of the pheromone blend, its concentration must be carefully balanced. For instance, in some studies with G. molesta, the addition of dodecanol (B89629) (a related compound) to the pheromone blend led to a decrease in male moth capture. Therefore, optimizing the concentration is critical to avoid repellency or a lack of response.

Q4: How should I store this compound and its blends to maintain their efficacy?

A4: Pheromone compounds are volatile and can degrade over time, especially when exposed to heat, light, and oxygen. To maintain their efficacy, they should be stored in a cool, dark place, preferably in a refrigerator or freezer, in airtight containers. When preparing lures, it is crucial to minimize their exposure to air and light before field deployment.

Q5: What are the key environmental factors that can influence the effectiveness of my pheromone blend in the field?

A5: Several environmental factors can impact the performance of pheromone traps. These include:

  • Temperature: High temperatures can increase the volatility of the pheromone, leading to a faster release rate and a shorter lifespan of the lure.

  • Wind Speed: Strong winds can disperse the pheromone plume too quickly, making it difficult for insects to locate the source.

  • Rainfall: Heavy rain can wash away the pheromone from the dispenser.

  • Sunlight: UV radiation can degrade the pheromone compounds.

Troubleshooting Guides

Issue 1: Low Trap Capture Rates

Possible Causes:

  • Suboptimal Pheromone Blend Ratio: The ratio of this compound to other components in your blend may not be optimal for the target insect population.

  • Incorrect Lure Loading: The total amount of the pheromone blend in the lure might be too high or too low. Studies on G. molesta have shown that traps baited with 100-µg lures caught more moths than those with 300 µg.

  • Lure Age and Storage: The pheromone may have degraded due to improper storage or exceeding its shelf life.

  • Trap Placement: Traps may be placed at the wrong height or too close to each other. For G. molesta, traps placed in the upper canopy of apple trees were more effective.

  • Environmental Factors: Extreme temperatures, high winds, or heavy rain can negatively affect trap performance.

Troubleshooting Steps:

  • Review the Literature: Check for published studies on the specific pheromone blend for your target species and geographic region to ensure your blend ratio is appropriate.

  • Conduct a Dose-Response Experiment: Test a range of lure loadings to determine the optimal amount of pheromone per dispenser.

  • Check Lure Quality: Use fresh lures and ensure they have been stored correctly.

  • Optimize Trap Placement: Experiment with different trap heights and spacing based on the biology of the target insect.

  • Monitor Environmental Conditions: Record temperature, wind speed, and rainfall during your experiment to correlate with trap capture data.

Issue 2: Inconsistent Results Between Replicates

Possible Causes:

  • Inconsistent Lure Preparation: Variations in the amount of pheromone loaded into each dispenser.

  • Lack of Randomization in Trap Placement: Non-randomized trap placement can lead to biased results due to variations in insect density within the experimental area.

  • Interference Between Traps: Placing traps too close to each other can lead to competition and interfere with insect attraction.

Troubleshooting Steps:

  • Standardize Lure Preparation: Use precise methods to load dispensers to ensure each one has the same amount of pheromone.

  • Implement a Randomized Block Design: Divide your experimental area into blocks and randomly assign each treatment (pheromone blend) to a trap within each block.

  • Ensure Adequate Trap Spacing: Maintain a sufficient distance between traps to prevent interference. A distance of 20 meters or more is often recommended.

Issue 3: Poor Peak Resolution in Gas Chromatography (GC) Analysis

Possible Causes:

  • Inappropriate GC Column: The column's polarity may not be suitable for separating the pheromone components.

  • Incorrect Temperature Program: The temperature ramp may be too fast or the initial/final temperatures may be suboptimal.

  • Contaminated Inlet Liner: A dirty liner can cause peak tailing and poor resolution.

Troubleshooting Steps:

  • Select the Right Column: Use a column with a polarity that is appropriate for the pheromone components being analyzed.

  • Optimize the Temperature Program: Adjust the initial temperature, ramp rate, and final temperature to improve the separation of peaks.

  • Maintain the GC System: Regularly clean or replace the inlet liner and septum to prevent contamination.

Data Presentation

Table 1: Effect of this compound in Pheromone Blends on Trap Capture of Male Grapholita molesta

(Z)-8-dodecenyl acetate (Z8-12:Ac) (%)(E)-8-dodecenyl acetate (E8-12:Ac) (%)This compound (Z8-12:OH) (%)Mean Trap Capture (± SEM)Reference
9550Not specified
9551Significantly higher than the two-component blend
100010Reduced trap catches

Note: The optimal blend can be population-specific. The most effective blend for G. molesta in Korea was found to be a 95:5:1 ratio of Z8-12:Ac, E8-12:Ac, and Z8-12:OH.

Experimental Protocols

Protocol 1: Laboratory-Based Olfactometer Bioassay

This protocol is designed to evaluate the behavioral response of male moths to different concentrations of this compound in a controlled laboratory setting.

Materials:

  • Y-tube or four-arm olfactometer

  • Purified and humidified air source

  • Flow meters

  • Glass vials for odor sources

  • Filter paper

  • Synthetic pheromone components of high purity

  • Hexane (or other suitable solvent)

  • Male moths (virgin and of a specific age)

Procedure:

  • Prepare Pheromone Solutions: Prepare serial dilutions of this compound in hexane. Also, prepare solutions of the other pheromone components.

  • Prepare Odor Sources: Apply a known amount of each test solution to a piece of filter paper and place it in a glass vial. A control vial should contain filter paper treated only with hexane.

  • Set up the Olfactometer: Connect the odor source vials to the arms of the olfactometer. Regulate the airflow to a constant rate through each arm.

  • Introduce the Insect: Release a single male moth at the base of the olfactometer.

  • Record Behavior: Observe the moth's behavior for a set period (e.g., 5-10 minutes). Record the time spent in each arm of the olfactometer and the first choice made.

  • Data Analysis: Use appropriate statistical tests (e.g., Chi-square test) to determine if there is a significant preference for any of the odor sources.

Protocol 2: Field-Trapping Bioassay

This protocol is for evaluating the attractiveness of different pheromone blends containing varying concentrations of this compound in a natural environment.

Materials:

  • Pheromone traps (e.g., delta or wing traps) with sticky liners

  • Pheromone dispensers (e.g., rubber septa)

  • Synthetic pheromone components

  • Solvent (e.g., hexane)

  • Field stakes or hangers for traps

Procedure:

  • Prepare Lures: Load the pheromone dispensers with different blends of the synthetic pheromones, varying the concentration of this compound. Include a control lure with no pheromone or a standard blend.

  • Experimental Design: Use a randomized complete block design to place the traps in the field. Each block should contain one of each treatment.

  • Trap Deployment: Deploy the baited traps at a consistent height and spacing (e.g., at least 20 meters apart) to avoid interference.

  • Trap Monitoring: Check the traps at regular intervals (e.g., weekly) and record the number of captured target insects.

  • Data Analysis: Analyze the trap capture data using statistical methods (e.g., ANOVA followed by a mean separation test) to determine if there are significant differences between the treatments.

Mandatory Visualization

Experimental_Workflow_for_Pheromone_Blend_Optimization A Hypothesis Formulation (e.g., Varying this compound concentration affects trap capture) B Literature Review & Component Selection A->B C Pheromone Synthesis & Purification B->C D Lure Preparation (Varying concentrations of This compound) C->D E Laboratory Bioassay (Olfactometer) D->E F Field Trial Design (Randomized Block) D->F E->F Preliminary Screening G Field Trial Implementation (Trap Deployment) F->G H Data Collection (Trap Counts) G->H I Statistical Analysis H->I J Results Interpretation I->J K Optimal Blend Identified J->K Significant Difference & Clear Optimum L Further Optimization Needed J->L No Significant Difference or Unclear Trend L->A Refine Hypothesis

Caption: Experimental workflow for optimizing pheromone blend concentration.

Troubleshooting_Logic_Flow Start Low Trap Capture CheckBlend Is the Pheromone Blend Ratio Correct? Start->CheckBlend CheckLure Is the Lure Loading Optimal? CheckBlend->CheckLure Yes AdjustBlend Adjust Blend Ratio Based on Literature/Bioassay CheckBlend->AdjustBlend No CheckStorage Was the Lure Stored Properly? CheckLure->CheckStorage Yes AdjustLoading Conduct Dose-Response Experiment CheckLure->AdjustLoading No CheckPlacement Is Trap Placement Correct? CheckStorage->CheckPlacement Yes UseFreshLures Use Freshly Prepared and Properly Stored Lures CheckStorage->UseFreshLures No CheckEnvironment Are Environmental Conditions Favorable? CheckPlacement->CheckEnvironment Yes AdjustPlacement Optimize Trap Height and Spacing CheckPlacement->AdjustPlacement No MonitorConditions Correlate Trap Data with Environmental Conditions CheckEnvironment->MonitorConditions No Success Problem Resolved CheckEnvironment->Success Yes AdjustBlend->CheckLure AdjustLoading->CheckStorage UseFreshLures->CheckPlacement AdjustPlacement->CheckEnvironment

Caption: Troubleshooting flowchart for low pheromone trap capture rates.

References

Technical Support Center: Overcoming Degradation of (Z)-8-Dodecen-1-ol in Field Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address specific issues encountered during field experiments with (Z)-8-Dodecen-1-ol.

Troubleshooting Guides

This section addresses common problems related to the degradation of this compound in field experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Rapid decline in the efficacy of this compound lures, observed as a sharp drop in insect attraction much sooner than the expected lifespan of the lure.

Potential Cause Troubleshooting Steps
Photo-oxidation The unsaturated double bond in this compound is susceptible to oxidation when exposed to UV radiation from sunlight, leading to the formation of inactive byproducts such as aldehydes and shorter-chain compounds.[1] This process is accelerated in the presence of oxygen.
Solution: Incorporate a UV protectant into the pheromone formulation. Common UV stabilizers include benzophenones and benzotriazoles. Additionally, select a dispenser material that offers inherent UV protection.
Thermal Degradation High ambient temperatures in the field can increase the volatility of this compound, leading to a rapid "flash-off" of the pheromone from the dispenser.[2][3] Elevated temperatures also accelerate oxidative degradation.[4]
Solution: Utilize a controlled-release dispenser designed to provide a steady release rate across a range of temperatures. Consider dispensers with a polymer matrix that regulates diffusion. Pre-aging the lure for 24 hours before field placement can help mitigate the initial high release.
Isomerization The biologically active (Z)-isomer can convert to the inactive (E)-isomer upon exposure to heat and UV light. This reduces the concentration of the active pheromone component.[1]
Solution: Store lures in a freezer (-20°C or lower) before deployment to minimize thermal isomerization. The use of UV protectants in the formulation will also help to reduce light-induced isomerization.
Oxidation The alcohol functional group and the double bond are susceptible to oxidation, leading to the formation of (Z)-8-dodecenal and other degradation products that are not attractive to the target insect.
Solution: Add an antioxidant to the pheromone formulation. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for unsaturated pheromone components. Storing lures under an inert gas like argon or nitrogen can also prevent oxidation during storage.

Issue 2: Inconsistent or complete lack of insect attraction from the start of the experiment.

Potential Cause Troubleshooting Steps
Improper Lure Storage Pre-deployment storage in warm or sunlit areas can lead to significant degradation and loss of the active pheromone before the experiment even begins.
Solution: Always store pheromone lures in a freezer in their original, unopened packaging. Avoid exposing lures to high temperatures or direct sunlight during transport to the field site.
Lure Contamination Handling lures with bare hands can transfer oils and other contaminants that may repel insects or interfere with the pheromone signal.
Solution: Always use clean gloves or forceps when handling pheromone lures and traps to prevent contamination.
Inappropriate Dispenser Type The dispenser material may be too permeable for the high temperatures of the field site, leading to a rapid release and depletion of the pheromone. Conversely, it could be too impermeable, resulting in a release rate that is too low to be effective.
Solution: Select a dispenser type that is appropriate for the environmental conditions and the desired duration of the study. Consult manufacturer specifications or conduct preliminary release rate studies.
Incorrect Pheromone Blend The lure may not contain the correct ratio of this compound to other pheromone components, or it may have been contaminated with other chemicals.
Solution: Verify the purity and composition of the pheromone lure using Gas Chromatography-Mass Spectrometry (GC-MS) before starting the field trial.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in field conditions?

A1: The two primary degradation pathways for this compound under field conditions are oxidation and isomerization. Oxidation occurs at both the double bond and the alcohol functional group, leading to the formation of compounds like (Z)-8-dodecenal, which reduces the lure's attractiveness. Isomerization is the conversion of the active (Z)-isomer to the inactive (E)-isomer, primarily driven by exposure to UV radiation and high temperatures.

Q2: How can I protect this compound from UV degradation?

A2: Incorporating UV protectants into the pheromone formulation is an effective method. These compounds absorb UV radiation, preventing it from reaching and damaging the pheromone molecule. Commonly used UV stabilizers include benzophenones and benzotriazoles. Additionally, using dispenser materials that are opaque or contain UV-blocking additives can provide further protection.

Q3: What is the role of an antioxidant in a this compound formulation?

A3: An antioxidant is added to the formulation to inhibit the oxidation of the pheromone. Antioxidants like Butylated hydroxytoluene (BHT) work by scavenging free radicals that initiate the oxidation process, thereby preserving the chemical integrity of this compound and extending its effective lifespan in the field.

Q4: How does the choice of dispenser affect the stability of this compound?

A4: The dispenser plays a crucial role in protecting the pheromone from environmental degradation and controlling its release rate. Controlled-release dispensers, such as those with a polymeric matrix or reservoir systems with a rate-controlling membrane, can shield the pheromone from UV light and oxygen. They also regulate the release of the pheromone, preventing a rapid "flash-off" at high temperatures and ensuring a consistent release over a longer period.

Q5: What is the ideal way to store this compound lures before a field experiment?

A5: To ensure maximum stability, this compound lures should be stored in a freezer at -20°C or below. They should be kept in their original, sealed, and airtight packaging to protect them from light and atmospheric oxygen.

Data Presentation

Table 1: Factors Affecting the Degradation of this compound and Mitigation Strategies

Factor Effect on this compound Mitigation Strategy
UV Radiation Promotes photo-oxidation and isomerization to the inactive (E)-isomer.- Incorporate UV protectants (e.g., benzophenones, benzotriazoles) into the formulation.- Use UV-resistant dispenser materials.
High Temperature Increases volatility, leading to rapid release ("flash-off"). Accelerates oxidation and isomerization rates.- Utilize controlled-release dispensers.- Store lures in a freezer prior to use.
Oxygen Leads to oxidative degradation of the double bond and alcohol group.- Add antioxidants (e.g., BHT) to the formulation.- Store lures in an inert atmosphere (e.g., argon, nitrogen).
Wind Increases the rate of volatilization from the dispenser.- Select dispensers with lower release rates for windy conditions.- Consider the placement of traps to minimize exposure to strong air currents.
Rainfall Can wash away pheromone formulations, particularly sprayable types.- Use dispensers that protect the pheromone from being washed away (e.g., sealed reservoirs).

Table 2: Comparison of Pheromone Dispenser Technologies for this compound

Dispenser Type Release Kinetics Protection from Degradation Typical Field Longevity
Rubber Septa First-order (release rate decreases over time)Low to moderate2-4 weeks
Polyethylene Vials/Tubes Near zero-order (relatively constant release)Moderate4-8 weeks
Membrane/Reservoir Systems Zero-order (constant release)High (pheromone is protected within the reservoir)8-16 weeks
Polymer Matrix (e.g., SPLAT) Near zero-orderHigh (pheromone is embedded in a protective matrix)8-12 weeks
Microencapsulation Near zero-orderHigh (pheromone is encapsulated in small particles)Varies with formulation

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Formulation

  • Materials:

    • This compound (high purity)

    • Antioxidant (e.g., Butylated hydroxytoluene - BHT)

    • UV Protectant (e.g., 2-hydroxy-4-methoxybenzophenone)

    • High-purity solvent (e.g., hexane)

    • Glass vials with PTFE-lined caps

    • Micropipettes

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of the antioxidant (e.g., 1% w/v BHT in hexane).

    • Prepare a stock solution of the UV protectant (e.g., 1% w/v 2-hydroxy-4-methoxybenzophenone in hexane).

    • In a clean glass vial, add the desired amount of this compound.

    • Using a micropipette, add the antioxidant stock solution to achieve a final concentration of 0.1-1.0% relative to the pheromone weight.

    • Similarly, add the UV protectant stock solution to achieve a final concentration of 0.1-1.0% relative to the pheromone weight.

    • Gently vortex the mixture to ensure homogeneity.

    • If a solvent-free formulation is required, the solvent can be evaporated under a gentle stream of nitrogen.

    • The stabilized pheromone formulation is now ready to be loaded into the chosen dispenser.

Protocol 2: Field Evaluation of Stabilized this compound Lure Longevity

  • Experimental Design:

    • Select a field site with a known population of the target insect.

    • Use a randomized block design with multiple replicates for each treatment.

    • Treatments should include:

      • Unstabilized this compound lure (control)

      • Stabilized this compound lure (with antioxidant and UV protectant)

      • Blank traps (no lure)

  • Procedure:

    • Deploy traps baited with the different lure types at the start of the experiment.

    • At regular intervals (e.g., weekly), a subset of lures from each treatment group is collected for residual pheromone analysis.

    • Simultaneously, monitor and record the number of target insects captured in a separate set of traps for each treatment.

    • Store the collected lures in a freezer until analysis.

  • Analysis:

    • Extract the remaining pheromone from the collected lures using a suitable solvent (e.g., hexane).

    • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of this compound and its degradation products (e.g., (E)-8-Dodecen-1-ol, (Z)-8-dodecenal).

    • Compare the degradation rates of the stabilized and unstabilized lures over time.

    • Correlate the residual pheromone content with the insect capture data to determine the effective field life of each lure type.

Protocol 3: GC-MS Analysis of this compound and its Degradation Products

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column suitable for separating isomers (e.g., DB-5ms or equivalent).

  • GC Parameters (example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

  • MS Parameters (example):

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Quantification:

    • Prepare a calibration curve using certified standards of this compound, (E)-8-Dodecen-1-ol, and (Z)-8-dodecenal.

    • Use an internal standard for improved accuracy.

    • Identify and quantify the compounds in the lure extracts based on their retention times and mass spectra compared to the standards.

Mandatory Visualizations

DegradationPathways Z_Dodecenol This compound (Active Pheromone) Oxidation_Products Oxidation Products ((Z)-8-Dodecenal, etc.) (Inactive) Z_Dodecenol->Oxidation_Products Oxidation (O2) E_Isomer (E)-8-Dodecen-1-ol (Inactive Isomer) Z_Dodecenol->E_Isomer Isomerization (UV, Heat)

Caption: Degradation pathways of this compound in field conditions.

ExperimentalWorkflow cluster_prep Lure Preparation cluster_field Field Trial cluster_analysis Laboratory Analysis cluster_results Data Interpretation Prep_Unstabilized Prepare Unstabilized Lure (Control) Deploy_Traps Deploy Traps (Randomized Block Design) Prep_Unstabilized->Deploy_Traps Prep_Stabilized Prepare Stabilized Lure (Antioxidant + UV Protectant) Prep_Stabilized->Deploy_Traps Collect_Lures Collect Lures at Intervals Deploy_Traps->Collect_Lures Monitor_Catch Monitor Insect Catch Deploy_Traps->Monitor_Catch Extract_Pheromone Solvent Extraction of Residual Pheromone Collect_Lures->Extract_Pheromone Correlate_Data Correlate with Catch Data Monitor_Catch->Correlate_Data GCMS_Analysis GC-MS Analysis (Quantify Degradation) Extract_Pheromone->GCMS_Analysis Compare_Rates Compare Degradation Rates GCMS_Analysis->Compare_Rates Compare_Rates->Correlate_Data Determine_Longevity Determine Effective Field Life Correlate_Data->Determine_Longevity

Caption: Workflow for evaluating the field longevity of stabilized pheromone lures.

TroubleshootingFlowchart Start Low/No Insect Capture Check_Storage Were lures stored properly (frozen, dark)? Start->Check_Storage Check_Handling Were lures handled with gloves/forceps? Check_Storage->Check_Handling Yes Solution_Storage Improve storage protocols Check_Storage->Solution_Storage No Check_Placement Is trap placement appropriate for the target? Check_Handling->Check_Placement Yes Solution_Handling Improve handling protocols Check_Handling->Solution_Handling No Check_Degradation Is lure showing signs of rapid degradation? Check_Placement->Check_Degradation Yes Solution_Placement Optimize trap placement Check_Placement->Solution_Placement No Analyze_Lure Analyze lure for purity and active ingredient content Check_Degradation->Analyze_Lure Yes Check_Degradation->Analyze_Lure Unsure Solution_Degradation Use stabilized formulation and controlled-release dispenser Analyze_Lure->Solution_Degradation

Caption: Troubleshooting flowchart for low insect capture in pheromone traps.

References

Technical Support Center: Stereospecific Synthesis of (Z)-8-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of (Z)-8-Dodecen-1-ol. This resource addresses common challenges and offers detailed experimental protocols to facilitate successful synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via the two primary stereoselective routes: the Wittig reaction and the stereoselective reduction of an alkyne precursor.

Route 1: Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. For this compound, a non-stabilized ylide is typically employed to favor the desired Z-isomer.[1][2]

Common Issues and Solutions

  • Q1: My Wittig reaction is producing a low Z/E ratio of the dodecenol. How can I improve the Z-selectivity?

    • A1: Low Z-selectivity in Wittig reactions with non-stabilized ylides is a common issue. Several factors can influence the stereochemical outcome. To enhance the formation of the (Z)-isomer, consider the following:

      • Use Salt-Free Conditions: The presence of lithium salts can lead to the equilibration of the betaine (B1666868) intermediate, favoring the thermodynamically more stable (E)-alkene.[3][4] Employing bases that do not contain lithium cations, such as sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS), is crucial for high Z-selectivity.[3]

      • Optimize Reaction Temperature: The formation of the Z-isomer is kinetically favored at lower temperatures. Running the reaction at low temperatures, typically -78 °C, helps to prevent the reversal of the initial addition step which can lead to the E-isomer.

      • Choose the Right Solvent: Non-polar, aprotic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or toluene (B28343) are preferred for Z-selective Wittig reactions.

      • Order of Addition: Always add the aldehyde to the pre-formed ylide at a low temperature.

  • Q2: I am having difficulty removing the triphenylphosphine (B44618) oxide (TPPO) byproduct from my reaction mixture.

    • A2: The removal of triphenylphosphine oxide (TPPO) is a notorious challenge in Wittig reactions due to its polarity and solubility in many organic solvents. Here are some strategies for its removal:

      • Precipitation: In some cases, TPPO may precipitate from the reaction mixture upon cooling, especially in non-polar solvents, and can be removed by filtration.

      • Complexation: The addition of zinc chloride (ZnCl₂) can form an insoluble complex with TPPO, which can then be filtered off.

      • Column Chromatography: Careful column chromatography on silica (B1680970) gel is a common method for separating the desired product from TPPO. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) is often effective.

  • Q3: The yield of my Wittig reaction is low. What are the potential causes?

    • A3: Low yields can result from several factors:

      • Incomplete Ylide Formation: Ensure the phosphonium (B103445) salt is completely deprotonated by using a sufficiently strong base and allowing adequate time for the ylide to form. The color change to the characteristic deep red or orange of the ylide is a good indicator.

      • Side Reactions: Aldehydes can be prone to self-condensation (aldol reaction) under basic conditions. Adding the aldehyde slowly to the ylide solution at low temperatures can minimize this.

      • Steric Hindrance: While less of an issue with the linear aldehyde used in this synthesis, sterically hindered ketones can react slowly, leading to lower yields.

Route 2: Stereoselective Reduction of 8-Dodecyn-1-ol (B13422076)

A common alternative to the Wittig reaction is the stereoselective reduction of an alkyne precursor, 8-dodecyn-1-ol. The most frequently used method for this transformation is catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst, to achieve cis-selectivity.

Common Issues and Solutions

  • Q1: My alkyne reduction is producing a mixture of the (Z)-alkene, (E)-alkene, and the fully saturated alkane. How can I improve the selectivity for the (Z)-alkene?

    • A1: Achieving high selectivity for the (Z)-alkene is the primary challenge in this route. Here are key factors to control:

      • Catalyst Choice and Activity: Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is specifically designed for the syn-hydrogenation of alkynes to cis-alkenes. Ensure you are using a high-quality, active catalyst.

      • Over-reduction: The formation of the alkane is a result of over-reduction. This can happen if the catalyst is too active or the reaction is left for too long. Monitor the reaction progress carefully by techniques like TLC or GC and stop the reaction as soon as the starting alkyne is consumed.

      • Isomerization to (E)-alkene: The formation of the (E)-alkene is less common with Lindlar's catalyst but can occur if the catalyst is not properly prepared or if the reaction conditions promote isomerization.

  • Q2: My Lindlar hydrogenation reaction is very slow or has stalled completely. What could be the problem?

    • A2: A sluggish or stalled reaction is often due to catalyst poisoning.

      • Catalyst Poisons: The palladium catalyst is sensitive to various substances that can block its active sites. Common poisons include sulfur compounds, and sometimes amines or nitrogen heterocycles. Ensure your starting materials and solvents are free from these impurities.

      • Loss of Catalyst Activity: The catalyst may have lost its activity over time or due to improper storage. Using a fresh batch of catalyst is often the best solution.

      • Insufficient Hydrogen: Ensure a continuous and adequate supply of hydrogen gas to the reaction mixture.

  • Q3: Can I regenerate a poisoned Lindlar catalyst?

    • A3: Regeneration of a poisoned Lindlar catalyst can be attempted, but its success depends on the nature of the poison. For deactivation by organic residues, washing with appropriate solvents may restore some activity. For more strongly bound poisons like sulfur, chemical treatments might be necessary, but these can also alter the catalyst's selectivity. A general procedure involves washing the catalyst with degassed solvents and a dilute acid solution.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route, Wittig reaction or alkyne reduction, is generally better for preparing this compound?

    • A1: Both routes are viable and widely used. The choice often depends on the available starting materials, equipment, and the desired scale of the reaction. The Wittig reaction offers a direct C-C bond formation but can be challenging regarding byproduct removal. The alkyne reduction route provides high stereoselectivity but requires careful control to prevent over-reduction and is sensitive to catalyst poisoning. A comparative analysis of different methods shows that both can achieve high Z/E ratios and yields.

  • Q2: Do I need to protect the hydroxyl group of 8-bromo-1-octanol (B1265630) before the Wittig reaction?

    • A2: In the synthesis of the phosphonium salt from 8-bromo-1-octanol and triphenylphosphine, the hydroxyl group generally does not interfere. However, during the ylide formation with a strong base, the acidic proton of the hydroxyl group will be removed. This consumes an extra equivalent of base but typically does not prevent the formation of the desired ylide. For more complex syntheses or if incompatible reagents are used in subsequent steps, protection of the alcohol as a silyl (B83357) ether or another suitable protecting group might be necessary.

  • Q3: How can I purify the final this compound to a high degree of isomeric purity?

    • A3: The most common method for purifying this compound and separating it from the (E)-isomer and other byproducts is silica gel column chromatography. A careful selection of the eluent system (e.g., a hexane/ethyl acetate gradient) is crucial for achieving good separation. In some cases, the formation of urea (B33335) inclusion complexes, which preferentially form with the (E)-isomer, can be used for separation on a larger scale.

  • Q4: What are the key safety precautions to take during these syntheses?

    • A4: Both synthetic routes involve hazardous materials and require appropriate safety measures.

      • Wittig Reaction: Strong bases like sodium amide and sodium hydride are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere. Organic solvents like toluene and THF are flammable.

      • Alkyne Reduction: Hydrogen gas is highly flammable and should be handled with care in a well-ventilated fume hood. Palladium catalysts are flammable, especially when dry and finely divided.

      • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Synthetic MethodKey ReagentsTypical Solvent(s)Typical YieldTypical Z/E RatioReference(s)
Wittig Reaction8-hydroxyoctyltriphenylphosphonium salt, n-butyraldehyde, NaNH₂ or NaHDMF/Toluene92%95:5
Lindlar Hydrogenation8-dodecyn-1-ol, Lindlar catalyst, H₂Methanol95%97:3
Industrial HydrogenationZ-8-Dodecenyl acetate, Pd/C, H₂, then saponificationEthanol (B145695)/Water89%98:2

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is adapted from established procedures for the Z-selective Wittig reaction.

Part A: Synthesis of 8-hydroxyoctyltriphenylphosphonium bromide

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8-bromo-1-octanol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous toluene.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 24-30 hours.

  • Cool the reaction mixture to room temperature. The phosphonium salt should precipitate.

  • Filter the solid product and wash it with cold toluene or diethyl ether to remove any unreacted starting materials. Dry the salt under vacuum.

Part B: Wittig Reaction

  • Suspend the 8-hydroxyoctyltriphenylphosphonium bromide (1 equivalent) in anhydrous THF in a dry, inert-atmosphere flask.

  • Cool the suspension to -78 °C.

  • Slowly add a solution of a strong, lithium-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) in THF.

  • Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete ylide formation (a deep orange/red color should develop).

  • Cool the reaction mixture back down to -78 °C.

  • Slowly add butyraldehyde (B50154) (1.2 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Synthesis of this compound via Alkyne Reduction

This protocol describes the stereoselective reduction of 8-dodecyn-1-ol using Lindlar's catalyst.

  • Dissolve 8-dodecyn-1-ol (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a reaction flask.

  • Add Lindlar's catalyst (typically 5-10 mol% palladium on calcium carbonate, poisoned with lead).

  • Optionally, add a small amount of quinoline (B57606) to further enhance selectivity.

  • Flush the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress closely by TLC or GC to avoid over-reduction.

  • Once the starting alkyne is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by silica gel column chromatography.

Visualizations

Wittig_Reaction_Workflow start Start phosphonium_salt Prepare 8-hydroxyoctyltriphenyl- phosphonium bromide start->phosphonium_salt ylide_formation Ylide Formation (NaHMDS, THF, -78°C to 0°C) phosphonium_salt->ylide_formation wittig_reaction Wittig Reaction with Butyraldehyde (-78°C to RT) ylide_formation->wittig_reaction workup Aqueous Workup (NH4Cl quench, extraction) wittig_reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound via the Wittig reaction.

Alkyne_Reduction_Workflow start Start alkyne 8-Dodecyn-1-ol start->alkyne reduction Lindlar Hydrogenation (H2, Lindlar Catalyst) alkyne->reduction monitoring Reaction Monitoring (TLC/GC) reduction->monitoring filtration Catalyst Filtration monitoring->filtration Reaction Complete concentration Solvent Removal filtration->concentration product Crude this compound concentration->product purification Optional Purification (Column Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound via stereoselective alkyne reduction.

Z_Selectivity_Factors cluster_conditions Favorable Conditions title Factors Influencing Z-Selectivity in Wittig Reaction ylide Non-stabilized Ylide high_z High (Z)-Selectivity ylide->high_z salt_free Salt-Free (e.g., NaHMDS) salt_free->high_z low_temp Low Temperature (-78°C) low_temp->high_z non_polar Non-polar Solvent (e.g., THF) non_polar->high_z

Caption: Key factors for achieving high Z-selectivity in the Wittig reaction.

References

reducing byproducts in the hydrogenation synthesis of (Z)-8-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the hydrogenation synthesis of (Z)-8-dodecen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the hydrogenation of 8-dodecyn-1-ol (B13422076) to this compound?

The three main byproducts encountered during the semi-hydrogenation of the parent alkyne are:

  • Dodecan-1-ol: This is the result of over-reduction, where the alkyne is fully saturated to the corresponding alkane.[1]

  • (E)-8-Dodecen-1-ol: The trans-isomer of the target molecule, formed through stereochemical isomerization of the desired (Z)-alkene.[1]

  • Positional Isomers: Byproducts resulting from the migration of the double bond along the carbon chain, although this is generally less common with highly selective catalysts.[2]

Q2: My synthesis is resulting in a high percentage of dodecan-1-ol. How can I prevent this over-reduction?

Over-reduction is typically caused by a catalyst that is too active or reaction conditions that are too harsh. To mitigate this:

  • Catalyst Selection: Employ a "poisoned" or deactivated catalyst. The most common choice is Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), which is specifically designed to stop the reaction at the alkene stage.[1]

  • Reaction Conditions: Operate under milder conditions. This includes using lower hydrogen pressure (e.g., a balloon atmosphere) and maintaining a low reaction temperature.[3]

  • Reaction Monitoring: Carefully monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should be stopped as soon as the starting alkyne has been consumed to prevent subsequent reduction of the alkene.

Q3: How can I maximize the yield of the (Z)-isomer while minimizing the formation of the (E)-isomer?

Achieving high Z-selectivity is crucial and depends almost entirely on the chosen catalyst system, which facilitates a syn-addition of hydrogen across the triple bond.

  • Lindlar's Catalyst: This is the classical and most widely used method for producing (Z)-alkenes from alkynes with high stereoselectivity.

  • Nickel-Boride Catalyst (P-2 Ni): This catalyst, often used with ethylenediamine (B42938) as an additive, is another excellent option for the selective synthesis of (Z)-alkenes.

  • Modern Catalysts: Research has shown that newer, well-defined catalysts based on metals like manganese or zinc can also provide very high (Z)-selectivity, often with the benefit of being less toxic than lead-based systems. The stereospecific syn-addition of a Zn-H bond to the alkyne substrate is a key factor in the high Z:E ratios achieved with certain zinc complexes.

Q4: Are there effective, non-lead-based alternatives to Lindlar's catalyst?

Yes, concerns over the toxicity of lead have driven the development of several alternative catalyst systems.

  • Nickel Nanoparticles (Ni-NPs): A system using Ni-NPs in a nitrile-functionalized ionic liquid has been shown to selectively hydrogenate alkynes to (Z)-alkenes under mild conditions (30–50 °C, 1–4 bar H₂).

  • Manganese Catalysts: Air-stable manganese catalysts have been developed for the semi-hydrogenation of alkynes, providing high (Z)-selectivity under mild conditions using molecular hydrogen.

  • Zinc-Anilide Complexes: A recently developed catalytic system using zinc complexes demonstrates high alkene:alkane and Z:E ratios for the semi-hydrogenation of alkynes.

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Suggested Solutions & Strategies
High Alkane Content • Catalyst is too active.• Reaction time is too long.• Hydrogen pressure or temperature is too high.• Use a poisoned catalyst like Lindlar's or P-2 Ni with an amine additive.• Monitor the reaction closely via TLC/GC and quench immediately upon alkyne consumption.• Reduce hydrogen pressure (use a balloon) and run the reaction at or below room temperature.
High (E)-Isomer Content • Catalyst is promoting isomerization.• Reaction conditions are too harsh, allowing for thermodynamic equilibration.• Ensure the use of a catalyst known for high Z-selectivity (e.g., Lindlar's catalyst).• Employ milder reaction conditions (lower temperature and pressure).• Avoid extended reaction times after the initial alkyne has been consumed.
Low or No Conversion • Catalyst is inactive or has been unintentionally poisoned.• Insufficient hydrogen supply.• Use fresh, high-quality catalyst.• Ensure solvents and the starting alkyne are pure and free of potential catalyst poisons (e.g., sulfur compounds).• Purge the reaction vessel thoroughly with hydrogen and ensure a continuous supply.

Key Experimental Protocols

Protocol 1: Selective Hydrogenation using Ni-P2 Catalyst

This protocol is adapted from established procedures for the selective reduction of alkynes to (Z)-alkenes.

  • Catalyst Preparation:

    • In a flask under a nitrogen or argon atmosphere, suspend nickel(II) acetate tetrahydrate (1.25 g, 5 mmol) in 50 mL of 95% ethanol (B145695).

    • Add a solution of sodium borohydride (B1222165) (0.19 g, 5 mmol) in 5 mL of ethanol dropwise with vigorous stirring. A black precipitate of the Ni-P2 catalyst will form immediately.

  • Hydrogenation:

    • To the freshly prepared catalyst suspension, add ethylenediamine (0.66 mL, 10 mmol).

    • Add a solution of 8-dodecyn-1-ol (1.82 g, 10 mmol) in 10 mL of ethanol.

    • Purge the reaction vessel with hydrogen gas and maintain a positive hydrogen atmosphere using a balloon.

    • Stir the mixture vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or GC until hydrogen uptake ceases and the starting alkyne is no longer detectable.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica (B1680970) gel column chromatography to afford pure this compound.

Protocol 2: General Procedure using Lindlar's Catalyst

This protocol outlines a general approach for using the commercially available Lindlar's catalyst.

  • Reaction Setup:

    • Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned; typically 5-10% by weight relative to the alkyne) to a round-bottom flask.

    • Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and the starting material, 8-dodecyn-1-ol.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an inert atmosphere.

    • Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress closely.

    • Upon completion, filter the catalyst through a pad of Celite®.

    • Rinse the filter pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Data Summary

Table 1: Comparison of Selectivity for Different Synthesis Methods
Synthesis MethodKey ReagentsTypical Z:E RatioReported YieldReference
Wittig Reaction8-hydroxyoctyltriphenylphosphonium salt, n-butyraldehyde, NaNH₂95:592%
Hydrogenation8-dodecyn-1-ol, Lindlar's Catalyst, H₂High Z-selectivity>90% (Typical)
Hydrogenation8-dodecyn-1-ol, Ni-P2 Catalyst, H₂High Z-selectivityHigh (Typical)
Hydrogenation8-dodecyn-1-ol, Ni-NPs in Ionic Liquid, H₂High Z-selectivityHigh (Typical)

Visual Guides

G cluster_start Starting Material cluster_products Reaction Products Alkyne 8-Dodecyn-1-ol Z_Alkene This compound (Desired Product) Alkyne->Z_Alkene Selective Hydrogenation (e.g., Lindlar Cat.) E_Alkene (E)-8-Dodecen-1-ol (Isomerization Byproduct) Alkyne->E_Alkene Non-selective Hydrogenation Alkane Dodecan-1-ol (Over-reduction Byproduct) Alkyne->Alkane Complete Reduction Z_Alkene->Alkane Over-reduction

Caption: Reaction pathway for the synthesis of this compound and formation of major byproducts.

G Setup 1. Reaction Setup (Flask, Solvent, Reactant, Catalyst) Purge 2. Purge System (Evacuate and backfill with H₂) Setup->Purge Hydrogenate 3. Hydrogenation (Stir under H₂ atmosphere) Purge->Hydrogenate Monitor 4. Monitor Progress (TLC / GC) Hydrogenate->Monitor Filter 5. Filtration (Remove catalyst via Celite®) Monitor->Filter Alkyne Consumed Concentrate 6. Concentrate (Rotary Evaporation) Filter->Concentrate Purify 7. Purification (Column Chromatography) Concentrate->Purify Product Pure this compound Purify->Product

Caption: General experimental workflow for the catalytic hydrogenation of 8-dodecyn-1-ol.

References

Technical Support Center: Enhancing the Stability of (Z)-8-Dodecen-1-ol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on enhancing the stability of (Z)-8-Dodecen-1-ol formulations. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in my formulations?

A1: The primary cause of degradation for this compound, an unsaturated alcohol, is autoxidation. This is a free radical chain reaction initiated by factors such as light, heat, and the presence of oxygen. This process can lead to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and other byproducts, ultimately reducing the efficacy of your formulation. Additionally, improper storage and handling can accelerate this degradation.

Q2: What are the recommended storage conditions for neat this compound and its formulations?

A2: To ensure long-term stability, this compound and its formulations should be stored at low temperatures, ideally at -20°C or below, for extended periods. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to store the compound in amber glass vials to protect it from UV light and to purge the headspace with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.[1]

Q3: Which antioxidants are most effective for stabilizing this compound?

A3: Phenolic antioxidants are commonly used to stabilize unsaturated alcohols. Butylated hydroxytoluene (BHT) and tocopherols (B72186) (Vitamin E) are effective free radical scavengers that can inhibit the autoxidation process. The choice between them may depend on factors such as regulatory acceptance for the intended application and compatibility with other formulation components.

Q4: How can I achieve a controlled release of this compound while also enhancing its stability?

A4: Microencapsulation is an excellent technique for both protecting this compound from environmental degradation and controlling its release rate.[1] By encapsulating the alcohol within a polymer shell, you can create a barrier against oxygen and light, thereby extending its shelf life and providing a sustained release profile.[1]

Troubleshooting Guides

Issue 1: Rapid Loss of Biological Activity in the Field

  • Possible Cause: Degradation of this compound due to environmental exposure (UV light, heat, oxygen).

  • Troubleshooting Steps:

    • Review Storage and Handling: Ensure that the formulation was stored under the recommended conditions (cold, dark, inert atmosphere) prior to use.

    • Incorporate an Antioxidant: If not already present, consider adding an antioxidant such as BHT or Vitamin E to the formulation.

    • Utilize a Protective Formulation: Employ a controlled-release formulation, such as microcapsules, to shield the active ingredient from the environment.[1]

    • Conduct a Stability Study: Perform an accelerated stability study to determine the shelf-life of your current formulation under field-like conditions.

Issue 2: Inconsistent Pheromone Release Rates from Dispensers

  • Possible Cause: The formulation is not providing a zero-order release rate, or environmental conditions are more extreme than anticipated.

  • Troubleshooting Steps:

    • Evaluate Dispenser Material: The choice of dispenser can significantly impact the release profile. Test different polymeric matrices to find one that provides a more constant release.

    • Lab-Based Release Rate Testing: Before field deployment, test the dispensers under a range of temperatures and airflows in a laboratory setting to better predict their performance.

    • Reformulate for Controlled Release: Consider reformulating using techniques like microencapsulation to achieve a more predictable and sustained release.

Issue 3: Low Efficacy of Pheromone Lures Compared to a Standard

  • Possible Cause: Presence of inactive isomers or suboptimal concentration of the active ingredient.

  • Troubleshooting Steps:

    • Verify Isomeric Purity: Use analytical techniques like GC-MS to confirm the isomeric purity of your synthesized this compound.

    • Conduct Dose-Response Trials: Perform laboratory or small-scale field tests to determine the optimal concentration of this compound for your target species.

Data Presentation

Table 1: Illustrative Stability of this compound Formulations with Different Stabilizers

FormulationStorage ConditionTime (Days)This compound Remaining (%)
Unstabilized40°C, Ambient Air0100
1565
3040
With 0.1% BHT40°C, Ambient Air0100
1595
3088
With 0.1% Vitamin E40°C, Ambient Air0100
1592
3085
Microencapsulated40°C, Ambient Air0100
1598
3095

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Formulations

Objective: To evaluate the stability of this compound formulations under accelerated conditions to predict their shelf life.

Materials:

  • This compound formulation (with and without stabilizers)

  • Temperature-controlled oven

  • Amber glass vials with PTFE-lined caps

  • GC-MS system

  • Internal standard (e.g., tetradecanol)

  • Hexane (HPLC grade)

Methodology:

  • Sample Preparation: Aliquot 1 mL of each formulation into separate amber glass vials. Prepare triplicate samples for each time point.

  • Storage: Place the vials in a temperature-controlled oven set at 40°C. Store a control set of vials at -20°C.

  • Time Points: Withdraw samples from the oven at pre-determined time points (e.g., 0, 7, 14, 21, 30 days).

  • Sample Analysis:

    • At each time point, dilute the sample to an appropriate concentration with hexane.

    • Add a known concentration of the internal standard.

    • Analyze the sample using GC-MS to quantify the remaining this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (day 0).

Protocol 2: GC-MS Analysis of this compound

Objective: To quantify the concentration of this compound in formulation samples.

Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature250°C
Injection Volume1 µL (splitless mode)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 40-400

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations with a fixed amount of internal standard. Determine the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3: Microencapsulation of this compound via Interfacial Polymerization

Objective: To encapsulate this compound in polyurea microcapsules for enhanced stability and controlled release.

Materials:

  • This compound

  • Toluene-2,4-diisocyanate (TDI)

  • Diethylenetriamine (DETA)

  • Polyvinyl alcohol (PVA) as an emulsifier

  • Distilled water

  • Mechanical stirrer

Methodology:

  • Oil Phase Preparation: In a beaker, dissolve a specific amount of TDI in a solution of this compound (the core material).

  • Aqueous Phase Preparation: In a separate larger beaker, prepare an aqueous solution of PVA (e.g., 2% w/v).

  • Emulsification: While stirring the aqueous phase at a controlled speed (e.g., 500-1000 rpm), slowly add the oil phase to form an oil-in-water emulsion. Continue stirring for 15-20 minutes to achieve the desired droplet size.

  • Polymerization: Slowly add an aqueous solution of DETA dropwise to the emulsion. The interfacial polymerization reaction between TDI and DETA will begin at the oil-water interface, forming the polyurea shell.

  • Curing: Continue stirring for 2-3 hours at room temperature to allow the microcapsule walls to fully form and cure.

  • Washing and Collection: Stop the stirring and allow the microcapsules to settle. Decant the supernatant and wash the microcapsules several times with distilled water to remove unreacted monomers and emulsifier. The microcapsules can then be collected by filtration or centrifugation.

Visualizations

Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (via Antioxidant) Z8D This compound (R-H) Alkyl_Radical Allylic Radical (R•) Radical_Initiator Initiator (e.g., UV, Heat) Radical_Initiator->Alkyl_Radical H• abstraction Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + R-H Peroxy_Radical->Hydroperoxide + A-H New_Alkyl_Radical Allylic Radical (R•) Peroxy_Radical->New_Alkyl_Radical H• abstraction Stable_Radical Stable Radical (A•) Peroxy_Radical->Stable_Radical H• donation Another_Z8D This compound (R-H) Degradation_Products Degradation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Degradation_Products Decomposition Antioxidant Antioxidant (A-H)

Caption: Autoxidation pathway of this compound and the role of antioxidants.

Experimental_Workflow Formulation Prepare this compound Formulations (Control, +Stabilizers, Microencapsulated) Accelerated_Aging Accelerated Aging (e.g., 40°C in oven) Formulation->Accelerated_Aging Sampling Sampling at Time Points (0, 7, 14, 21, 30 days) Accelerated_Aging->Sampling Analysis GC-MS Analysis (Quantify remaining active ingredient) Sampling->Analysis Data_Evaluation Data Evaluation (Calculate % remaining, determine degradation rate) Analysis->Data_Evaluation

Caption: Experimental workflow for an accelerated stability study of this compound.

References

addressing inconsistent results in behavioral assays with (Z)-8-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing inconsistent results in behavioral assays involving (Z)-8-Dodecen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in behavioral assays?

A1: this compound is a straight-chain lepidopteran pheromone (SCLP).[1][2] It is a crucial component of the sex pheromone blend for several moth species, most notably the Oriental Fruit Moth (Grapholita molesta) and the Plum Fruit Moth (Grapholita funebrana).[2][3] In behavioral assays, it is used to study insect chemical communication, test the efficacy of pest management strategies like mating disruption, and evaluate the behavioral responses of insects to olfactory stimuli.[2]

Q2: Is this compound typically used alone in assays?

A2: No, it is rarely used in isolation. For species like Grapholita molesta, this compound is a secondary component of the sex pheromone. The primary attractant is (Z)-8-dodecenyl acetate (B1210297) (Z8-12:Ac). The blend often includes (E)-8-dodecenyl acetate (E8-12:Ac) and dodecanol. The ratio of these components is critical for eliciting a species-specific behavioral response.

Q3: What are the typical behavioral responses elicited by this compound in a wind tunnel assay?

A3: In a wind tunnel, a correct pheromone blend containing this compound can induce a sequence of behaviors in male moths. These include activation (initiation of movement), wing fanning while walking, taking flight, oriented upwind flight (anemotaxis) towards the pheromone source, and landing near the source.

Q4: How should this compound and its solutions be stored?

A4: Pheromones can be volatile and prone to degradation. Stock solutions of this compound should be stored at low temperatures, such as -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 6 months), to maintain efficacy. Always refer to the supplier's data sheet for specific storage instructions.

Q5: What is the mechanism of olfactory reception for this pheromone?

A5: Volatile pheromone molecules, including this compound, enter pores on the insect's antennal sensilla. Inside the sensillum lymph, they are bound by Pheromone-Binding Proteins (PBPs), which transport these hydrophobic molecules to Pheromone Receptors (PRs) located on the membrane of olfactory receptor neurons. This binding event triggers a signal transduction cascade, leading to the generation of nerve impulses that are sent to the brain's primary olfactory center, the antennal lobe.

Troubleshooting Guides

This section addresses specific issues encountered during behavioral assays with this compound.

Issue 1: Low or No Behavioral Response in Wind Tunnel / Olfactometer

Question: My test insects are not responding or show very weak attraction to the pheromone stimulus in a wind tunnel assay. What are the potential causes?

Potential Cause Troubleshooting Steps
Incorrect Pheromone Blend The ratio of pheromone components is critical. For G. molesta, this compound is a secondary component. Verify the ratio of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and this compound. Blends with around 5.4% of the E-isomer have been shown to be highly effective for trapping G. molesta. Use GC-MS to confirm the purity and isomeric ratio of your synthetic blend.
Suboptimal Environmental Conditions Insects are highly sensitive to their environment. Ensure temperature (e.g., 21-26°C), relative humidity (e.g., 70-80%), and light conditions (e.g., dim red light for nocturnal species) are optimal for the species' natural activity period.
Incorrect Airflow Airflow that is too high can dilute the pheromone plume, while airflow that is too low may not carry the plume to the insect. Use a calibrated flowmeter to maintain a consistent, laminar airflow (e.g., 0.2 - 0.3 m/s).
Contamination Residual odors from previous experiments, cleaning agents, or the experimenter can be disruptive. Thoroughly clean all apparatus with appropriate solvents (e.g., ethanol, hexane) and bake glass components. Use an activated charcoal filter to purify incoming air.
Insect Physiological State The age, mating status, and health of the insects are crucial. Use insects of a consistent age and physiological state (e.g., virgin males for sex pheromone assays). Ensure insects have been properly acclimatized to the experimental conditions for at least 1-2 hours.
Sensory Adaptation Prolonged or high-concentration exposure to the pheromone can lead to sensory adaptation (reduced responsiveness). Ensure the release rate of the pheromone is appropriate and provide adequate time between trials.
Issue 2: High Variability in Electroantennography (EAG) Results

Question: I am observing significant variability and noise in my EAG recordings, making the data difficult to interpret. What can I do to improve signal quality?

Potential Cause Troubleshooting Steps
Baseline Drift Caused by electrode instability, preparation dehydration, or temperature fluctuations. Allow the preparation to stabilize for several minutes before recording. Ensure electrodes are properly chloridized and filled with fresh saline without air bubbles. Maintain a stable temperature and humidity.
High Electrical Noise Interference from nearby electrical equipment or poor grounding. Use a Faraday cage to shield the setup. Ensure all components of the EAG system share a single, common ground point. Turn off non-essential electrical devices in the vicinity.
Low Signal-to-Noise Ratio May result from a damaged antenna, poor electrode contact, or low stimulus concentration. Handle the antenna carefully during preparation to minimize damage. Use conductive gel or saline to ensure good contact. Perform a dose-response curve to ensure the stimulus concentration is sufficient to elicit a clear response.
Inconsistent Responses Often caused by antennal fatigue or inconsistent stimulus delivery. Increase the interval time between stimulus puffs to allow the antenna to recover. Use a calibrated stimulus delivery system to ensure each puff has a consistent duration and flow rate.

Data Presentation

Table 1: EAG Dose-Response of G. molesta and G. funebrana Males

This table summarizes the dose-dependent relationship of EAG response values for male Oriental Fruit Moths (OFM) and Plum Fruit Moths (PFM) to this compound (Z8-12:OH) and related pheromone components. Note that responses are generally lower for this secondary component compared to the primary attractants.

Compound Dose (µg) Mean EAG Response (mV) - OFM (G. molesta) Mean EAG Response (mV) - PFM (G. funebrana)
Z8-12:OH0.01~0.1~0.1
0.1~0.2~0.2
1~0.4~0.4
10~0.7~0.8
100~1.0~1.1
Z8-12:Ac (Primary)10~1.2~1.4
E8-12:Ac (Secondary)10~1.1~1.3

Data are approximate values interpreted from graphical representations in literature. Absolute mV values can vary significantly between setups.

Table 2: Key Parameters for Wind Tunnel Bioassays
Parameter Recommended Value/Range Notes
Wind Speed 0.2 - 0.3 m/sShould be laminar and consistent. Measured with an anemometer.
Temperature 21 - 26 °CMaintained to mimic the insect's natural active period.
Relative Humidity 70 - 80%Important for insect physiology and pheromone plume structure.
Light Conditions Dim red light (~0.7 lux)For nocturnal insects, simulates night conditions without affecting behavior.
Acclimatization Time ≥ 1-2 hoursAllows insects to adjust to the experimental conditions.
Observation Period 3 - 5 minutesA standard duration to observe and record behavioral responses.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stimulus
  • Purity Verification: Before use, verify the chemical and isomeric purity of this compound and other pheromone components using Gas Chromatography (GC).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mg/mL) of each pheromone component in a high-purity volatile solvent like hexane.

  • Serial Dilutions: Create a range of serial dilutions from the stock solution to determine the optimal concentration in dose-response experiments. A typical range for EAG might be 0.01 µg to 100 µg on the filter paper source.

  • Blend Preparation: For behavioral assays, carefully mix the individual components to achieve the desired species-specific ratio. For example, a blend for G. molesta might contain (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and this compound.

  • Application: Apply a precise volume (e.g., 10 µL) of the final dilution onto a filter paper strip. Allow the solvent to evaporate completely before placing the stimulus source in the assay apparatus. Use a fresh stimulus for each trial to avoid depletion.

Diagrams

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Behavioral Assay (Wind Tunnel) cluster_analysis Phase 3: Data Analysis p1 Verify Pheromone Purity (GC-MS) p2 Prepare Pheromone Solution (Serial Dilutions) p1->p2 a1 Introduce Pheromone Source (Upwind) p2->a1 p3 Prepare Insect Subjects (e.g., Virgin Males) p4 Acclimatize Insects (≥1-2 hours) p3->p4 a2 Release Insect (Downwind) p4->a2 a1->a2 a3 Observe & Record Behavior (Activation, Upwind Flight, etc.) a2->a3 d1 Quantify Responses (% Responding, Latency) a3->d1 a4 Run Control Trial (Solvent Only) a4->d1 d2 Statistical Analysis (e.g., Chi-Square Test) d1->d2

Caption: General experimental workflow for a pheromone behavioral assay.

G start Inconsistent or No Insect Response check_pheromone Is Pheromone Stimulus Correct? start->check_pheromone check_env Are Environmental Conditions Optimal? check_pheromone->check_env Yes sol_pheromone Verify Purity, Blend Ratio, & Dose. Use Fresh Lures. check_pheromone->sol_pheromone No check_insect Is Insect Physiology Standardized? check_env->check_insect Yes sol_env Adjust Temp, Humidity, Airflow & Lighting. check_env->sol_env No check_setup Is Assay Setup Free of Contamination? check_insect->check_setup Yes sol_insect Use Virgin Males of Consistent Age. Acclimatize. check_insect->sol_insect No check_setup->start Yes (Re-evaluate Protocol) sol_setup Thoroughly Clean Apparatus. Use Charcoal-Filtered Air. check_setup->sol_setup No

Caption: Troubleshooting flowchart for inconsistent behavioral results.

G cluster_sensillum Antennal Sensillum P This compound (Pheromone) PBP Pheromone- Binding Protein (PBP) P->PBP Binds in Sensillum Lymph P_PBP P-PBP Complex PBP->P_PBP PR Pheromone Receptor (PR) + Co-Receptor P_PBP->PR Transports P to Receptor Neuron Olfactory Receptor Neuron PR->Neuron Activates Signal Signal Transduction Cascade Neuron->Signal AP Action Potential (Nerve Impulse) to Brain Signal->AP

References

Technical Support Center: Optimizing Pheromone Trap Density for (Z)-8-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-8-Dodecen-1-ol as a pheromone attractant, primarily for the Oriental Fruit Moth (Grapholita molesta).

Troubleshooting Guides

This section addresses specific issues that may arise during experimental setup and execution.

Issue 1: Low or No Moth Capture in Traps

Possible Causes and Solutions:

  • Incorrect Trap Placement: Traps placed too low or high, or on the orchard perimeter instead of the interior, may result in lower captures. For G. molesta, traps placed in the upper canopy of trees have been shown to be more effective.[1]

  • Improper Lure Storage and Handling: Pheromone lures are volatile and can degrade if not stored correctly. They should be kept in a cool, dry place and only opened immediately before use.[2] Handling lures without gloves can lead to contamination.

  • Lure Age and Pheromone Output: The effectiveness of a pheromone lure diminishes over time. It is recommended to replace lures according to the manufacturer's instructions, typically every 30 to 90 days, to maintain an optimal release rate.[2][3]

  • High Winds or Strong Air Currents: Strong air currents can disrupt the pheromone plume, making it difficult for moths to locate the trap.[2] Avoid placing traps in areas with consistently high wind.

  • Competition from Mating Disruption Products: In orchards where mating disruption is being used, the high concentration of synthetic pheromones in the air can make it difficult for moths to locate individual traps.

  • Incorrect Timing of Trap Deployment: Pheromone traps are effective for monitoring adult moths. If deployed when the target pest is predominantly in the larval stage, captures will be low. Traps for G. molesta should be placed before the first moth flight in the spring, typically before peach bloom.

  • Low Pest Population Density: In some cases, low capture rates may accurately reflect a low population of the target pest in the area.

Troubleshooting Workflow for Low Capture Rates

Low_Capture_Workflow start Low or No Moth Capture check_placement Verify Trap Placement (Height, Location) start->check_placement check_lure_handling Review Lure Storage and Handling Procedures check_placement->check_lure_handling Placement OK solution_placement Adjust Trap Position (e.g., Upper Canopy) check_placement->solution_placement Incorrect check_lure_age Check Lure Age and Replacement Schedule check_lure_handling->check_lure_age Handling OK solution_lure Replace Lure and Use Proper Handling check_lure_handling->solution_lure Improper check_environment Assess Environmental Factors (Wind, Rain) check_lure_age->check_environment Lure OK check_lure_age->solution_lure Expired check_mating_disruption Consider Impact of Mating Disruption check_environment->check_mating_disruption Environment OK solution_environment Relocate Traps to More Sheltered Locations check_environment->solution_environment Adverse check_timing Confirm Trap Deployment Timing check_mating_disruption->check_timing No MD assess_population Evaluate Pest Population Density check_timing->assess_population Timing OK solution_timing Adjust Deployment Schedule Based on Pest Biology check_timing->solution_timing Incorrect solution_population Low Capture May Be Accurate assess_population->solution_population Low Population

Caption: Troubleshooting workflow for low pheromone trap capture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal trap density for monitoring Grapholita molesta?

A: The recommended trap density can vary. For monitoring purposes in commercial orchards, a common recommendation is one trap per ten acres, with a minimum of two traps per orchard block. However, in situations with low pest populations or in mating disruption-treated orchards, a higher density of up to four traps per ten acres may be necessary for accurate monitoring.

Q2: What type of trap is most effective for capturing Grapholita molesta?

A: Delta traps are generally considered the most effective for monitoring G. molesta and other moth species. They have a larger sticky surface area compared to other designs like wing or diamond traps, which can lead to a higher capture rate.

Q3: How does the pheromone lure composition affect trap capture?

A: The specific blend of pheromone components is crucial for attracting the target species. For G. molesta, the primary female-produced sex pheromone includes (Z)-8-dodecenyl acetate (B1210297), (E)-8-dodecenyl acetate, and this compound. The ratio of these components in the lure is critical for optimal attraction. Some studies have shown that lures containing only the acetate component can be highly effective.

Q4: Can other non-target species be captured in traps baited with this compound?

A: Yes, it is possible for other, closely related species to be attracted to the pheromone lure. For example, traps for G. molesta may also capture other species of Grapholita. Therefore, it is important to be able to correctly identify the target pest.

Q5: How do environmental conditions affect pheromone trap performance?

A: Temperature, wind, and rain can all impact trap effectiveness. Higher temperatures can increase the volatility of the pheromone, potentially shortening the life of the lure. Strong winds can disrupt the pheromone plume, making it difficult for insects to locate the trap. Heavy rain can damage the trap and wash away the sticky substance on the trap liner.

Quantitative Data Summary

Table 1: Effect of Lure Loading on Grapholita molesta Capture

Lure Loading (µg)Mean Moth Capture
100Significantly higher
300Lower than 100 µg

Source: Data synthesized from a study on pheromone loading rates for G. molesta.

Table 2: Influence of Trap Placement on Grapholita molesta Capture

Trap PositionRelative Moth Capture
Upper CanopyHigher
Lower CanopyLower

Source: Based on findings that traps in the upper canopy caught significantly more moths.

Experimental Protocols

Protocol 1: Evaluating the Effect of Trap Density on Capture Rate

Objective: To determine the optimal number of pheromone traps per unit area for effective monitoring of Grapholita molesta.

Materials:

  • Delta traps with sticky liners

  • Pheromone lures containing this compound and its acetate derivatives

  • Trap hangers

  • Flagging tape for marking trap locations

  • GPS device (optional) for precise location mapping

  • Data collection sheets

Procedure:

  • Site Selection: Choose an orchard with a known or suspected population of G. molesta. Divide the orchard into plots of equal size (e.g., 1 hectare each).

  • Experimental Design: Assign different trap densities to the plots in a randomized block design to minimize spatial effects. For example, test densities of 1, 2, 4, and 8 traps per hectare.

  • Trap Deployment:

    • Assemble the delta traps according to the manufacturer's instructions.

    • Wearing gloves, place one pheromone lure in the center of the sticky liner of each trap.

    • Hang the traps in the upper third of the tree canopy, ensuring the entrance is not obstructed by leaves or branches.

    • Mark the location of each trap with flagging tape.

  • Data Collection:

    • Check the traps weekly.

    • Count and record the number of G. molesta moths captured in each trap.

    • Remove the captured moths from the sticky liner at each check.

    • Replace the sticky liners when they become dirty or lose their stickiness.

    • Replace the pheromone lures according to the manufacturer's recommended interval (e.g., every 4-6 weeks).

  • Data Analysis:

    • Calculate the average number of moths captured per trap for each density treatment over the course of the experiment.

    • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in capture rates between the different trap densities.

Experimental Workflow for Trap Density Optimization

Trap_Density_Workflow start Start site_selection Select Orchard Site and Define Plots start->site_selection design_experiment Randomized Block Design (e.g., 1, 2, 4, 8 traps/ha) site_selection->design_experiment deploy_traps Deploy Traps (Upper Canopy) design_experiment->deploy_traps collect_data Weekly Data Collection (Moth Counts) deploy_traps->collect_data analyze_data Statistical Analysis (e.g., ANOVA) collect_data->analyze_data determine_optimum Determine Optimal Trap Density analyze_data->determine_optimum end End determine_optimum->end

Caption: Experimental workflow for optimizing pheromone trap density.

Signaling Pathway

Pheromone Reception and Signal Transduction in Moths

The detection of pheromones in moths is a complex process that begins at the antennae and culminates in a behavioral response. The following diagram illustrates the general signaling pathway for pheromone reception in Lepidoptera.

Pheromone_Signaling_Pathway cluster_antenna Antenna cluster_brain Brain (Antennal Lobe) pheromone This compound (Pheromone Molecule) pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binds to receptor Pheromone Receptor (PR) pbp->receptor Transports Pheromone to orn Olfactory Receptor Neuron (ORN) Dendrite mgc Macroglomerular Complex (MGC) orn->mgc Signal Transmitted to receptor->orn Activates pn Projection Neuron (PN) mgc->pn Synapses with behavior Behavioral Response (e.g., Mating Flight) pn->behavior Signal to Higher Brain Centers

Caption: Generalized pheromone signaling pathway in moths.

References

Technical Support Center: (Z)-8-Dodecen-1-ol Trap Efficacy in Insecticide-Treated Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (Z)-8-Dodecen-1-ol pheromone traps in environments where insecticides are also in use.

Frequently Asked Questions (FAQs)

Q1: Can insecticide sprays directly on or near a this compound trap reduce its effectiveness?

A1: While direct chemical degradation of this compound by specific insecticide residues is not well-documented in publicly available research, the primary concern is the sublethal impact of insecticides on the target moth's behavior. Exposure to certain insecticides, even at doses that do not cause immediate death, can significantly impair a male moth's ability to locate and orient towards a pheromone source. Therefore, the trap's "effectiveness" in terms of attracting and capturing moths can be reduced.

Q2: What are the observed sublethal effects of insecticides on moths targeted by this compound?

A2: Research, particularly on neonicotinoid insecticides like thiacloprid (B134840) and clothianidin, has demonstrated several behavioral and physiological impacts on moths such as the Oriental fruit moth (Grapholita molesta), which uses this compound in its pheromone blend. These effects include:

  • Delayed Response: Moths exposed to sublethal doses may take significantly longer to respond to a pheromone plume.[1][2]

  • Impaired Navigation: The ability of the moth to fly upwind and navigate along the pheromone plume to its source can be compromised. This can manifest as slower flight speeds and less direct flight paths.[1][2]

  • Reduced Mating Success: Exposure to attracticide formulations (pheromone + insecticide) can lead to a significant reduction in the mating success of male moths that are not killed by the initial contact.[3]

  • Biphasic Dose Response: Some studies have shown a complex, dose-dependent effect. For instance, with the neonicotinoid clothianidin, a very low dose was found to disrupt orientation behavior in Agrotis ipsilon, while a higher (though still sublethal) dose surprisingly improved orientation. This highlights the complexity of predicting the impact of insecticide residues.

Q3: Do different classes of insecticides have different impacts?

A3: The most detailed research on sublethal behavioral effects has focused on neonicotinoids due to their neurotoxic mode of action, which can interfere with the processing of olfactory signals in the insect brain. While less is known about the specific sublethal behavioral impacts of other insecticide classes in the context of pheromone trap efficacy, any neurotoxic insecticide has the potential to interfere with the complex behaviors required for a moth to locate a pheromone trap. For example, studies on attract-and-kill products have shown that pyrethroids like permethrin (B1679614) can have sublethal effects that reduce mating competency.

Q4: How can I determine if insecticides are the cause of reduced trap capture in my experiment?

A4: Please refer to the Troubleshooting Guide below. The key is to differentiate between a true reduction in the local moth population due to the lethal effects of the insecticide and a reduction in trap efficacy due to sublethal behavioral effects or other interference.

Q5: Are there any known chemical incompatibilities between this compound and common insecticides?

A5: Currently, there is a lack of specific research detailing direct chemical degradation of this compound as a result of mixing with common agricultural insecticides. Pheromones can be sensitive to degradation from environmental factors like sunlight and air. Therefore, it is best practice to avoid direct spray of insecticide solutions onto pheromone lures and traps to prevent any potential physical masking or unknown chemical interactions.

Troubleshooting Guide

Issue: Lower than expected moth capture in this compound traps in an insecticide-treated area.

This guide will help you diagnose potential causes related to insecticide use.

Step 1: Assess the Timing and Proximity of Insecticide Application

  • Question: Were traps deployed before, during, or after an insecticide application?

  • Troubleshooting:

    • If traps were deployed after a broad-spectrum insecticide application, the lower catch may be due to a successful reduction in the local moth population.

    • If traps were deployed before or during an application, consider the possibility of direct interference. Check for visible residue on the trap or lure.

Step 2: Differentiate Between Population Reduction and Trap Interference

  • Question: Is the low capture a result of fewer moths in the area, or are the moths present but not being caught?

  • Troubleshooting:

    • Visual Inspection: If possible, conduct nighttime visual inspections for moth activity in the vicinity of the traps. If moths are observed flying but not entering traps, this could suggest a behavioral issue.

    • Control Traps: Place some traps in a nearby, comparable habitat that was not treated with the insecticide. If these traps capture significantly more moths, it strengthens the possibility of insecticide interference (either through repellency or sublethal effects) in the treated area, assuming similar initial population densities.

Step 3: Evaluate for Sublethal Behavioral Effects

  • Question: Could the insecticide be altering the moths' ability to respond to the pheromone?

  • Troubleshooting:

    • Review Insecticide Type: If a neonicotinoid or other neurotoxic insecticide was used, the probability of sublethal effects on moth navigation and orientation is higher.

    • Observe Trapped Moths: If any moths are caught, observe their condition. Are they lethargic or exhibiting unusual behavior? This is not conclusive but can be an indicator.

Step 4: Consider Physical Interference

  • Question: Could the insecticide spray have physically masked the pheromone lure?

  • Troubleshooting:

    • Examine the lure for any visible coating or residue from the insecticide spray. This could physically block the release of the pheromone. If residue is present, replace the lure.

Data on Sublethal Insecticide Effects on Moth Behavior

The following tables summarize quantitative data from wind tunnel experiments, demonstrating the impact of sublethal insecticide exposure on moth behavior.

Table 1: Effect of Thiacloprid (Neonicotinoid) on Male Moth Response to Pheromone

SpeciesThiacloprid Dose (Lethal Concentration)% Males Taking Flight (vs. Control)% Males Reaching Pheromone Source (vs. Control)
Grapholita molestaLC₀.₀₀₁ReducedSignificantly Reduced
Cydia pomonellaLC₀.₀₀₁No significant changeReduced
Lobesia botranaLC₀.₀₀₁ReducedReduced

Data summarized from a study on the effects of extremely low neonicotinoid doses.

Table 2: Behavioral Responses of Agrotis ipsilon Males to Sex Pheromone after Treatment with Clothianidin (Neonicotinoid)

Clothianidin Dose per MothBehavioral Outcome in Wind Tunnel
0.25 ng (below LD₀)Negative effect, disturbed orientation
5 ngNo significant difference from control
10 ng (LD₂₀)Hormetic-like effect, improved orientation
20 ngNo significant difference from control

Data summarized from a study on the biphasic effects of a neonicotinoid insecticide.

Experimental Protocols

Protocol: Evaluating the Impact of Insecticide Residues on Pheromone Trap Efficacy

This protocol provides a general methodology for researchers to test whether insecticide residues in their specific experimental setting are impacting the efficacy of this compound traps.

Objective: To determine if a specific insecticide application reduces trap capture through behavioral modification or repellency, independent of its effect on population density.

Materials:

  • This compound baited traps (e.g., Delta traps).

  • The insecticide of interest and application equipment.

  • Control (untreated) plots and treated plots.

  • Cages for laboratory/semi-field experiments (optional).

  • Laboratory-reared male moths of the target species.

Methodology:

  • Field Trial Setup:

    • Establish at least two experimental blocks: a "Treated" block and a "Control" block. These blocks should be sufficiently separated to prevent spray drift and moth migration between them.

    • In both blocks, deploy this compound traps at the recommended density and height.

    • Monitor trap catches for a baseline period (e.g., one week) to establish initial population levels in each block.

    • Apply the insecticide to the "Treated" block according to the manufacturer's instructions. The "Control" block should be sprayed with water or left unsprayed.

    • Continue to monitor trap catches in both blocks at regular intervals (e.g., daily or every few days) for a set period post-application.

  • Data Analysis:

    • Compare the change in trap captures from the pre-treatment baseline to the post-treatment period in both the "Treated" and "Control" blocks.

    • A significantly greater reduction in captures in the "Treated" block compared to the "Control" block, especially immediately following application, may suggest interference. However, this method does not definitively separate population reduction from other effects.

  • Semi-Field/Laboratory Assay (to isolate behavioral effects):

    • Treat foliage or an area within a large field cage with the insecticide. Establish a similar control cage with untreated foliage.

    • Place a this compound trap at one end of each cage.

    • Release a known number of laboratory-reared, naive male moths at the opposite end of each cage.

    • Record the number of moths captured in the trap in both the treated and control cages over a defined period (e.g., 24 hours).

    • A significantly lower capture rate in the treated cage would strongly indicate that the insecticide residue is interfering with the trap's efficacy through repellency or behavioral modification.

Visualizations

Experimental_Workflow cluster_field Field Trial cluster_lab Semi-Field Assay A Establish Control & Treated Blocks B Baseline Trap Monitoring A->B C Apply Insecticide to Treated Block B->C D Post-Application Trap Monitoring C->D I Data Analysis & Comparison D->I E Prepare Treated & Control Cages F Place Pheromone Traps in Cages E->F G Release Known # of Male Moths F->G H Record Trap Captures G->H H->I

Caption: Workflow for evaluating insecticide impact on trap efficacy.

Signaling_Pathway P This compound Pheromone Plume A Moth Antenna (Olfactory Receptors) P->A B Antennal Lobe (Initial Signal Processing) A->B C Higher Brain Centers (Signal Integration) B->C D Behavioral Response (Upwind Flight, Navigation) C->D E Trap Capture D->E F Neurotoxic Insecticide (e.g., Neonicotinoid) F->C Disrupts Synaptic Transmission

Caption: Impact of neurotoxic insecticides on moth pheromone response.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (Z)-8-Dodecen-1-ol and its Acetate Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the bioactivity of two closely related semiochemicals, (Z)-8-Dodecen-1-ol and its acetate (B1210297) ester, (Z)-8-Dodecen-1-yl acetate. These compounds are critical components of the sex pheromone blend of several lepidopteran species, most notably the Oriental fruit moth (Grapholita molesta). This document is intended for researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology and the development of novel pest management strategies.

Introduction

This compound and (Z)-8-Dodecen-1-yl acetate are straight-chain unsaturated fatty alcohols and their corresponding acetate esters, which play a pivotal role in the chemical communication of numerous insect species. The Oriental fruit moth, Grapholita molesta, utilizes a specific blend of these and other compounds as a sex pheromone to facilitate mating. Understanding the distinct biological activities of the alcohol and its acetate is crucial for deciphering the intricacies of pheromone perception and for the development of effective and species-specific pest control methods such as mating disruption and mass trapping. This guide synthesizes available experimental data from electrophysiological and behavioral assays to provide a clear comparison of their respective bioactivities.

Data Presentation: A Comparative Overview

The bioactivity of this compound and (Z)-8-Dodecen-1-yl acetate has been evaluated using several key experimental techniques. The following tables summarize the quantitative data from electroantennography (EAG), single sensillum recording (SSR), and behavioral assays.

Table 1: Electroantennogram (EAG) Dose-Response in Grapholita molesta

CompoundDose (µg)Mean EAG Response (mV) ± SE
(Z)-8-Dodecen-1-yl acetate10.8 ± 0.1
101.5 ± 0.2
1002.1 ± 0.3
This compound10.5 ± 0.08
101.1 ± 0.15
1001.6 ± 0.2

Note: Data are synthesized from typical dose-response relationships observed in Grapholita molesta and are intended for comparative purposes. Absolute values can vary based on experimental conditions.

Table 2: Behavioral Response of Male Grapholita molesta in Wind Tunnel Assays

Pheromone Blend% Males Taking Flight% Males Reaching Source
(Z)-8-Dodecen-1-yl acetate (100%)8575
(Z)-8-Dodecen-1-yl acetate (99%) + this compound (1%)7060
(Z)-8-Dodecen-1-yl acetate (90%) + this compound (10%)5540

Source: Adapted from behavioral studies on Grapholita molesta, which indicate that the acetate alone is the primary attractant and the addition of the alcohol can reduce attraction[1].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key bioassays used to evaluate the bioactivity of these semiochemicals.

Electroantennography (EAG)

Electroantennography measures the summated electrical response of the entire insect antenna to an olfactory stimulus.

1. Insect Preparation:

  • Anesthetize an adult male moth (e.g., Grapholita molesta) by chilling on ice or brief exposure to CO2.

  • Carefully excise an antenna at its base using micro-scissors.

  • Mount the excised antenna between two electrodes using a conductive gel. The basal end is connected to the reference electrode and the distal tip to the recording electrode.

2. Stimulus Preparation and Delivery:

  • Prepare serial dilutions of this compound and (Z)-8-Dodecen-1-yl acetate in a suitable solvent (e.g., hexane (B92381) or paraffin (B1166041) oil).

  • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

  • Insert the filter paper into a Pasteur pipette, which is then connected to a stimulus delivery system.

  • A purified and humidified continuous air stream is passed over the antenna. A puff of air is then passed through the stimulus pipette to deliver the odorant to the antenna.

3. Recording and Data Analysis:

  • The potential difference between the electrodes is amplified and recorded using specialized software.

  • The amplitude of the negative deflection of the EAG signal from the baseline is measured in millivolts (mV).

  • A dose-response curve is generated by plotting the EAG amplitude against the logarithm of the stimulus concentration.

Single Sensillum Recording (SSR)

Single sensillum recording allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.

1. Insect Preparation:

  • Immobilize an anesthetized male moth in a pipette tip or on a microscope slide with wax or tape, leaving the head and antennae exposed and accessible.

  • Stabilize one antenna to prevent movement during recording.

2. Electrode Placement:

  • Insert a reference electrode (typically a sharpened tungsten or glass electrode) into the insect's eye or another part of the head.

  • Under high magnification, carefully insert a recording electrode into the base of a single trichoid sensillum on the antenna.

3. Stimulus Delivery and Recording:

  • The stimulus delivery system is similar to that used for EAG.

  • Record the extracellular action potentials (spikes) from the OSNs within the sensillum before, during, and after stimulus presentation.

4. Data Analysis:

  • The number of spikes in a defined period following the stimulus is counted and compared to the spontaneous firing rate.

  • The response is typically quantified as the increase in spike frequency (spikes per second).

Wind Tunnel Bioassay

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne stimuli in a controlled environment that simulates a natural odor plume.

1. Wind Tunnel Setup:

  • Use a glass or plexiglass wind tunnel with a controlled airflow (e.g., 0.3-0.5 m/s) and lighting (typically red light to simulate scotophase).

  • The air should be filtered and temperature and humidity controlled.

2. Stimulus Application:

  • Apply a known amount of the test compound or blend to a dispenser (e.g., a rubber septum or filter paper) placed at the upwind end of the tunnel.

3. Behavioral Observation:

  • Release male moths individually at the downwind end of the tunnel.

  • Observe and record a sequence of behaviors, including taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

4. Data Analysis:

  • The percentage of moths exhibiting each behavior is calculated for each treatment.

  • Flight parameters such as flight speed and turn frequency can also be analyzed using video recording and tracking software.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the generalized olfactory signaling pathway in moths.

Experimental_Workflow_EAG Experimental Workflow for Electroantennography (EAG) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis insect_prep Insect Anesthesia & Antenna Excision mounting Antenna Mounting on Electrodes insect_prep->mounting stim_prep Stimulus Dilution & Application to Filter Paper delivery Odor Delivery (Air Puff) stim_prep->delivery mounting->delivery recording EAG Signal Amplification & Recording delivery->recording measurement Measure Response Amplitude (mV) recording->measurement dose_response Generate Dose-Response Curve measurement->dose_response Experimental_Workflow_SSR Experimental Workflow for Single Sensillum Recording (SSR) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis insect_prep Insect Immobilization & Antenna Stabilization electrode_placement Electrode Placement (Reference & Recording) insect_prep->electrode_placement stim_prep Stimulus Preparation delivery Odor Delivery stim_prep->delivery electrode_placement->delivery recording Spike Train Recording delivery->recording spike_counting Spike Frequency Analysis recording->spike_counting comparison Compare with Spontaneous Activity spike_counting->comparison Olfactory_Signaling_Pathway Generalized Moth Olfactory Signaling Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery IonChannel Ion Channel Opening OR->IonChannel Activation Orco Co-receptor (Orco) Orco->IonChannel Forms complex with OR Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential To Antennal Lobe To Antennal Lobe ActionPotential->To Antennal Lobe

References

A Comparative Validation of Synthetic (Z)-8-Dodecen-1-ol in Pheromone Blends for the Oriental Fruit Moth (Grapholita molesta)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of synthetic pheromone blends containing (Z)-8-Dodecen-1-ol against the natural pheromone of the Oriental Fruit Moth, Grapholita molesta. The data presented is compiled from various studies to offer a comprehensive overview for researchers and professionals in drug development and pest management. The evidence strongly supports the efficacy of synthetic pheromones as a reliable alternative to natural extracts for monitoring and controlling this significant agricultural pest.[1]

Quantitative Performance: Synthetic vs. Natural Pheromones

Field trials are the definitive measure of a synthetic pheromone's practical effectiveness, with the primary metric being the number of target insects captured in baited traps. Research indicates that for the Oriental Fruit Moth, synthetic pheromone blends perform comparably to, and in some instances slightly better than, natural pheromones extracted from female moths.[1] This demonstrates the high fidelity of synthetic compounds in mimicking the natural signaling molecules and eliciting the same behavioral responses in males.[1]

This compound is a key component of the natural sex pheromone blend of Grapholita molesta, which also includes (Z)-8-dodecenyl acetate (B1210297), (E)-8-dodecenyl acetate, and dodecanol.[2][3] The precise ratio of these components is crucial for optimal male attraction.

Table 1: Comparative Efficacy of Pheromone Blends in Field and Laboratory Assays

Assay TypePheromone SourceKey Findings
Field Trapping Synthetic Blend: (Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate, this compoundMean male capture rates are comparable to, and sometimes slightly higher than, traps baited with natural pheromone extracts from virgin female moths.
Natural Pheromone: Gland extracts from virgin female G. molestaEstablishes the baseline for attraction and behavioral response.
Wind Tunnel Synthetic this compound (as part of a blend)Elicits a full range of male mating behaviors, including upwind flight, landing, and wing fanning. The presence of this compound can enhance the response to the primary acetate components.
Natural Pheromone Blend Induces a characteristic sequence of behaviors: activation, upwind flight in a zigzag pattern, landing near the source, and close-range search behaviors.
Electroantennography (EAG) Synthetic this compound Consistently elicits significant electrical responses from male G. molesta antennae, indicating detection by olfactory receptor neurons. The response amplitude is dose-dependent.
Natural Pheromone Extract Produces a strong antennal response, representing the cumulative signal from all active components in the blend.

Experimental Protocols

The validation of synthetic pheromones relies on standardized and rigorous experimental methodologies. Below are detailed protocols for the key experiments cited in this guide.

Electroantennography (EAG)

EAG is used to measure the electrical output of an insect's entire antenna in response to an odor stimulus, providing a measure of the level of detection.

a. Insect Preparation:

  • An adult male Grapholita molesta is anesthetized by chilling or brief exposure to carbon dioxide.

  • An antenna is carefully excised at the base using micro-scissors.

  • A small portion of the antenna's tip is removed to ensure good electrical contact.

  • The base of the antenna is mounted onto the reference electrode and the tip to the recording electrode, both typically Ag/AgCl electrodes, using a conductive gel.

b. Stimulus Delivery and Recording:

  • The prepared antenna is placed under a constant stream of purified and humidified air.

  • The synthetic or natural pheromone, dissolved in a solvent like hexane, is applied to a piece of filter paper inside a Pasteur pipette. A solvent-only pipette serves as a control.

  • A puff of air is delivered through the pipette, introducing the odor into the continuous airstream directed at the antenna.

  • The electrical potential difference between the electrodes is amplified and recorded. The amplitude of the negative voltage deflection is measured as the EAG response.

EAG_Workflow cluster_prep Antenna Preparation cluster_stimulus Stimulus Delivery cluster_rec Recording Anesthetize Anesthetize Moth Excise Excise Antenna Anesthetize->Excise Mount Mount on Electrodes Excise->Mount Airflow Continuous Airflow over Antenna Mount->Airflow Load Load Pheromone onto Filter Paper Puff Puff Pheromone into Airflow Load->Puff Amplify Amplify Signal Puff->Amplify Record Record EAG Response Amplify->Record

EAG Experimental Workflow.
Wind Tunnel Bioassay

This bioassay provides a semi-natural, controlled environment to observe and quantify the behavioral responses of moths to an odor plume.

a. Wind Tunnel Setup:

  • A wind tunnel, typically constructed of glass or Plexiglas, is used to generate a laminar airflow at a constant velocity (e.g., 0.2-0.3 m/s).

  • The tunnel is illuminated with dim red light to simulate crepuscular or nocturnal conditions.

  • Environmental conditions such as temperature and humidity are controlled to mimic the moth's natural active period.

b. Bioassay Procedure:

  • A dispenser (e.g., a rubber septum) loaded with the synthetic or natural pheromone is placed at the upwind end of the tunnel.

  • Male moths, typically 1-3 days old and virgin, are acclimated to the experimental conditions.

  • Moths are released from a platform at the downwind end of the tunnel.

  • Behaviors are observed and recorded for a set period (e.g., 5 minutes). Key behaviors include: taking flight, upwind oriented flight, zigzagging flight, landing on or near the source, and wing fanning.

Wind_Tunnel_Workflow cluster_setup Setup cluster_assay Bioassay cluster_behaviors Key Behaviors Tunnel Set Wind Tunnel Parameters Lure Place Pheromone Source Upwind Tunnel->Lure Release Release Moths Downwind Lure->Release Moth Acclimate Moths Observe Observe & Record Behavior Release->Observe B1 Take Flight Observe->B1 B2 Upwind Flight B1->B2 B3 Landing B2->B3 B4 Source Contact B3->B4

Wind Tunnel Bioassay Workflow.
Field Trapping

Field trials are the ultimate validation of a pheromone's effectiveness under natural environmental conditions.

a. Lure and Trap Preparation:

  • Synthetic Lure: The synthetic pheromone components, including this compound, are loaded onto a controlled-release dispenser, such as a rubber septum.

  • Natural Lure: Pheromone glands are excised from virgin female moths and the pheromone is extracted using a solvent. This extract is then applied to a dispenser.

  • The lures are placed inside sticky traps (e.g., delta or wing traps).

b. Experimental Design:

  • A randomized complete block design is typically used to minimize the effects of location and environmental variability.

  • Traps are deployed in an orchard, hung from tree branches at a height of 1.5-2 meters.

  • Each block contains one trap for each treatment (e.g., synthetic lure, natural lure, and a blank control).

  • Blocks and traps within blocks are separated by a sufficient distance (e.g., 50-100 meters) to prevent interference.

  • Traps are checked regularly (e.g., weekly), and the number of captured male G. molesta is recorded. Lures are replaced at appropriate intervals.

Pheromone Signaling Pathway

The behavioral response to a pheromone is initiated when the molecule binds to specific odorant receptors on the antenna, triggering a neural signal to the brain.

Olfactory_Signaling_Pathway Pheromone This compound (Pheromone Component) PBP Pheromone Binding Protein (e.g., GmolPBP2) Pheromone->PBP Binds OR Odorant Receptor (OR) on Olfactory Receptor Neuron PBP->OR Transports & Presents Signal Signal Transduction (Depolarization) OR->Signal Activates Brain Antennal Lobe (Brain) Signal->Brain Signal to Behavior Behavioral Response (e.g., Upwind Flight) Brain->Behavior Initiates

Generalized Pheromone Signaling Pathway.

References

A Comparative Analysis of (Z)-8-Dodecen-1-ol and (E)-8-Dodecen-1-ol: Unraveling the Stereochemistry of Insect Communication

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical properties, biological functions, and signaling pathways of the geometric isomers (Z)- and (E)-8-Dodecen-1-ol reveals the critical role of stereoisomerism in the nuanced world of insect chemical communication. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these two key semiochemicals, supported by experimental data and detailed protocols.

The geometric isomers (Z)-8-Dodecen-1-ol and (E)-8-Dodecen-1-ol are long-chain fatty alcohols that play a pivotal role as components of sex pheromones in numerous lepidopteran species. Their structural difference, dictated by the orientation of the alkyl groups around the carbon-carbon double bond, leads to distinct physicochemical properties and, more importantly, differential biological activities. This analysis highlights the specificity of insect olfactory systems and provides a framework for the development of species-specific pest management strategies.

Physicochemical Properties: A Tale of Two Isomers

While sharing the same molecular formula and weight, the cis ((Z)) and trans ((E)) configurations of these isomers result in notable differences in their physical properties. These variations can influence their volatility, environmental persistence, and interaction with biological receptors.

PropertyThis compound(E)-8-Dodecen-1-ol
Molecular Formula C₁₂H₂₄OC₁₂H₂₄O
Molecular Weight 184.32 g/mol 184.32 g/mol
CAS Number 40642-40-842513-42-8
Appearance Colorless to pale yellow liquid-
Boiling Point 260.4 °C (estimated)-
Density 0.846 g/cm³-
Flash Point 93 °C (estimated)-
Water Solubility 21.87 mg/L at 25 °C (estimated)Insoluble
Solubility Soluble in alcohol-
pKa 15.19 (predicted)-

Note: Experimental data for (E)-8-Dodecen-1-ol is less readily available in the searched literature.

Biological Activity: The Specificity of Pheromonal Communication

The primary biological role of both (Z)- and (E)-8-Dodecen-1-ol is as components of insect sex pheromones. The precise blend and ratio of these isomers, often in conjunction with their acetate (B1210297) derivatives, are critical for species-specific attraction and mating behavior.

The Oriental fruit moth, Grapholita molesta, is a well-studied example where both isomers are crucial components of its sex pheromone. The female-produced pheromone blend includes (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and this compound.[1][2][3] Field studies have demonstrated that the inclusion of this compound at specific ratios (e.g., 2-5% of the total blend) optimizes male attraction.[2]

The biological activity of these compounds is highly dependent on the stereochemistry, as even minor changes to the isomeric ratio can significantly impact or eliminate the behavioral response in insects.[4] This specificity is fundamental to maintaining reproductive isolation between different species.

While both isomers can elicit electrophysiological responses in insect antennae, the magnitude of the response often differs, indicating a preference of the olfactory receptors for one isomer over the other. The synergistic or inhibitory effects of the blend of isomers are what ultimately drive the complex behaviors of mate recognition and courtship.

Experimental Protocols for Evaluating Biological Activity

To quantify and compare the biological efficacy of (Z)- and (E)-8-Dodecen-1-ol, researchers employ a variety of specialized techniques.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical potential from an insect's antenna in response to an olfactory stimulus. It is a powerful tool for screening the activity of pheromone components.

Protocol Outline:

  • Insect Preparation: An insect is anesthetized, and an antenna is either excised or left intact on the head.

  • Electrode Placement: Two electrodes are used. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the head or the base of the antenna.

  • Stimulus Delivery: A purified and humidified air stream is passed over the antenna. A pulse of air containing a known concentration of the test compound is injected into the airstream.

  • Signal Recording: The potential difference between the electrodes is amplified and recorded, generating an electroantennogram. The amplitude of the negative deflection is proportional to the number of responding olfactory receptor neurons.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique combines the separation power of gas chromatography with the sensitivity of EAG to identify biologically active compounds in a complex mixture.

Workflow:

  • A sample containing volatile compounds is injected into a gas chromatograph.

  • The effluent from the GC column is split into two streams.

  • One stream is directed to a conventional detector (e.g., Flame Ionization Detector - FID) to produce a chromatogram.

  • The other stream is passed over an insect antenna preparation, and the EAG response is recorded simultaneously with the FID signal.

  • Peaks in the FID chromatogram that correspond to EAG responses indicate the presence of biologically active compounds.

GCEAD_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detectors cluster_Output Data Acquisition Injector Injector Column Column Injector->Column Sample Injection Splitter Splitter Column->Splitter FID FID Splitter->FID Stream 1 EAD EAD Splitter->EAD Stream 2 Chromatogram Chromatogram FID->Chromatogram Electroantennogram Electroantennogram EAD->Electroantennogram

GC-EAD Experimental Workflow
Wind Tunnel Bioassays

Wind tunnels provide a controlled environment to study the behavioral responses of insects to airborne pheromones.

Procedure:

  • A laminar airflow is established in the tunnel.

  • A point source releasing the test pheromone is placed at the upwind end of the tunnel.

  • Insects are released at the downwind end.

  • Behaviors such as activation, upwind flight, and source contact are observed and quantified.

Pheromone Signaling Pathway in Moths

The detection of pheromones like (Z)- and (E)-8-Dodecen-1-ol initiates a complex signaling cascade within the olfactory receptor neurons (ORNs) located in the insect's antennae.

Pheromone molecules enter the sensilla on the antennae and are bound by Pheromone Binding Proteins (PBPs). These PBPs transport the hydrophobic pheromone molecules through the aqueous sensillar lymph to the dendritic membrane of the ORNs. The pheromone-PBP complex then interacts with specific Olfactory Receptors (ORs), which are G-protein coupled receptors. This interaction triggers a conformational change in the OR, initiating an intracellular signaling cascade. This can involve the activation of G-proteins, leading to the production of second messengers and the opening of ion channels. The resulting depolarization of the ORN membrane generates an action potential that is transmitted to the antennal lobe of the brain, where the olfactory information is processed, ultimately leading to a behavioral response.

Pheromone_Signaling_Pathway cluster_Extracellular Sensillar Lymph cluster_Membrane ORN Dendritic Membrane cluster_Intracellular Olfactory Receptor Neuron (ORN) Cytoplasm Pheromone Pheromone ((Z/E)-8-Dodecen-1-ol) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR - GPCR) PBP->OR Interaction G_Protein G-Protein OR->G_Protein Activation IonChannel Ion Channel Depolarization Membrane Depolarization IonChannel->Depolarization SecondMessenger Second Messengers G_Protein->SecondMessenger Activation SecondMessenger->IonChannel Opening ActionPotential Action Potential to Brain Depolarization->ActionPotential

References

The Synergistic Dance of Pheromones: Enhancing the Efficacy of (Z)-8-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-8-Dodecen-1-ol, a key pheromone component for numerous lepidopteran species, particularly the Oriental fruit moth (Grapholita molesta), rarely acts in isolation. Its true potential in eliciting a potent behavioral response in target insects is unlocked through a synergistic interplay with a blend of other semiochemicals. This guide provides a comparative analysis of compounds that, when added to this compound, enhance its attractiveness, supported by experimental data from electrophysiological and behavioral assays.

Comparative Analysis of Synergistic Compounds

The following tables summarize quantitative data from various studies, showcasing the impact of adding specific compounds to this compound on the behavioral and physiological responses of the Oriental fruit moth.

Electroantennogram (EAG) Response Data

Electroantennography measures the electrical response of an insect's antenna to volatile compounds. A higher EAG response generally indicates a stronger detection and potential for behavioral activity.

Compound(s) Tested with this compoundTarget SpeciesMean EAG Response (mV)ObservationReference
(Z)-8-Dodecenyl acetate (B1210297) + (E)-8-Dodecenyl acetateGrapholita molestaNot specified, but described as eliciting a higher sensitivity compared to secondary components.The primary acetate components of the pheromone blend are crucial for initial detection.[1][1]
Plant Volatiles (e.g., benzaldehyde)Grapholita molestaNot specified, but described as increasing EAG response when added to the sex pheromone.Host plant volatiles can significantly enhance the neural response to the pheromone blend.[2]
DodecanolGrapholita molestaNot specified, but GmolGOBP2 showed specific binding affinity.Dodecanol is a minor but important component for perception.[3][4]
Field Trapping and Wind Tunnel Data

Field trapping and wind tunnel assays provide direct measures of the attractiveness of different pheromone blends under semi-natural and controlled conditions, respectively.

Compound(s) Added to this compound BlendTarget SpeciesMean Trap Capture / Behavioral Response% Increase in Efficacy (compared to control)Reference
(Z)-8-Dodecenyl acetate + (E)-8-Dodecenyl acetate (95:5 ratio)Grapholita molestaHighest male attraction in field traps.Not specified, but established as the optimal blend for trapping.
BenzaldehydeGrapholita molestaSignificantly more males captured in traps with pheromone + benzaldehyde.Additive to synergistic effect depending on the season.
Acetic acid + Terpinyl acetateGrapholita molestaSignificantly greater male and total moth captures.Not specified, but the combination lure outperformed the pheromone-only lure.
DodecanolGrapholita molestaSignificantly increased male catch in field tests.Subtle but significant effects on close-range behaviors.

Experimental Protocols

Electroantennography (EAG)

The EAG technique is employed to measure the summated response of olfactory receptor neurons on an insect's antenna to a given odorant.

  • Insect Preparation: An adult moth is anesthetized, typically using CO2 or by chilling. The head is excised, and an antenna is carefully removed. A small portion of the distal tip of the antenna is cut to ensure good electrical contact.

  • Electrode Placement: The base of the antenna is mounted on the reference electrode, and the cut tip is brought into contact with the recording electrode. Both electrodes are typically silver/silver-chloride (Ag/AgCl) and are filled with a conductive saline solution.

  • Stimulus Delivery: The test compound, dissolved in a solvent like hexane (B92381) or paraffin (B1166041) oil, is applied to a filter paper strip inside a Pasteur pipette. A purified and humidified air stream is passed through the pipette, delivering a pulse of the odorant over the antenna.

  • Data Recording and Analysis: The electrical potential changes across the antenna are amplified, filtered, and recorded using specialized software. The amplitude of the depolarization (in millivolts) is measured as the EAG response.

Wind Tunnel Bioassay

Wind tunnel assays are used to observe and quantify the flight behavior of insects in response to a pheromone plume under controlled conditions.

  • Wind Tunnel Setup: A wind tunnel with controlled airflow (typically 20-30 cm/s), temperature, and light intensity is used. The upwind end of the tunnel contains the pheromone source, while the downwind end is where the insects are released.

  • Pheromone Source: The pheromone blend is applied to a dispenser (e.g., a rubber septum) which is placed at the upwind end of the tunnel to create a plume.

  • Insect Release: Male moths are individually released onto a platform at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the moth is observed and recorded. Key behaviors that are quantified include taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source. The percentage of moths exhibiting each behavior is calculated.

Field Trapping

Field trapping experiments are conducted to evaluate the attractiveness of different pheromone lures under natural environmental conditions.

  • Trap and Lure Preparation: Pheromone blends are loaded onto dispensers (e.g., rubber septa). These lures are then placed inside sticky traps (e.g., Delta traps).

  • Experimental Design: Traps baited with different lure combinations are deployed in an orchard or field using a randomized block design to account for spatial variability. A minimum distance is maintained between traps to prevent interference.

  • Trap Monitoring: Traps are checked at regular intervals, and the number of captured target insects is recorded.

  • Data Analysis: The mean number of moths captured per trap for each treatment is calculated and statistically compared to determine the most effective blend.

Visualizing the Mechanisms

Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling pathway for pheromone reception in insects, from the initial binding of the pheromone molecule to the generation of a neural signal.

olfactory_pathway cluster_sensillum Antennal Sensillum cluster_orn Olfactory Receptor Neuron (ORN) Dendrite Pheromone Pheromone Molecule OBP Odorant-Binding Protein (OBP/PBP) Pheromone->OBP Binding in Sensillum Lymph SNMP SNMP OBP->SNMP Transport to Receptor Complex OR_complex Olfactory Receptor (OR-Orco Complex) Ion_channel Ion Channel Opening OR_complex->Ion_channel Conformational Change SNMP->OR_complex Pheromone Transfer Depolarization Membrane Depolarization Ion_channel->Depolarization Ion Influx (Na+, Ca2+) Action_potential Action Potential to Brain Depolarization->Action_potential Signal Propagation

Caption: A simplified diagram of the insect olfactory signaling pathway for pheromone detection.

General Experimental Workflow for Pheromone Synergist Screening

This diagram outlines the typical workflow for identifying and validating compounds that have a synergistic effect with a known pheromone component.

experimental_workflow start Hypothesize Potential Synergists eag Electroantennography (EAG) Screening start->eag Initial physiological screening wind_tunnel Wind Tunnel Bioassays eag->wind_tunnel Test behavior of promising candidates field_trapping Field Trapping Experiments wind_tunnel->field_trapping Validate in natural conditions analysis Data Analysis and Comparison field_trapping->analysis conclusion Identification of Effective Synergist Blend analysis->conclusion

Caption: A flowchart illustrating the experimental workflow for screening pheromone synergists.

References

Confirming the Purity of (Z)-8-Dodecen-1-ol: A Comparative Guide to NMR and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity and structural integrity of chemical compounds is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for the confirmation of (Z)-8-Dodecen-1-ol. This long-chain unsaturated alcohol is a key component in various chemical syntheses and biological studies, making its purity a critical factor for reliable experimental outcomes.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the expected analytical data for this compound from both NMR and GC-MS are summarized below. These tables provide a reference for researchers to validate their own experimental findings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~5.34 (m)H-8, H-9~129.9C-8, C-9
~3.64 (t)H-1~62.9C-1
~2.03 (m)H-7, H-10~32.8C-2
~1.57 (m)H-2~31.9C-11
~1.2-1.4 (m)H-3 to H-6, H-11~29.7C-7
~0.89 (t)H-12~29.3C-4, C-5
~27.2C-10
~25.9C-3
~22.7C-6
~14.1C-12

Note: Predicted chemical shifts can vary slightly based on the solvent and concentration.

Table 2: Expected GC-MS Fragmentation Pattern for this compound

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Possible Fragment Ion
184Low[M]⁺ (Molecular Ion)
166Moderate[M-H₂O]⁺
97High[C₇H₁₃]⁺
83High[C₆H₁₁]⁺
69High[C₅H₉]⁺
55Very High[C₄H₇]⁺
41High[C₃H₅]⁺

Data based on the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and GC-MS data are crucial for accurate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and stereochemistry of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 0-150 ppm.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Data Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Compare the observed chemical shifts with the predicted values in Table 1. The characteristic signals for the vinylic protons around 5.34 ppm and the methylene (B1212753) group adjacent to the hydroxyl group at approximately 3.64 ppm are key indicators. The cis ("Z") configuration is typically confirmed by the coupling constant of the vinylic protons (J ≈ 10-12 Hz).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of this compound and identify any potential impurities.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Data Analysis:

  • Analyze the total ion chromatogram (TIC) to determine the retention time of the main peak corresponding to this compound. The purity can be estimated by the relative area of this peak.

  • Examine the mass spectrum of the main peak and compare the fragmentation pattern with the expected values in Table 2. The presence of a small molecular ion peak at m/z 184 and characteristic fragment ions will confirm the identity of the compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive purity and structural confirmation of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_gcms GC-MS Analysis cluster_conclusion Final Confirmation Sample This compound Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep GCMS_Prep Dilute in Dichloromethane Sample->GCMS_Prep NMR_Acq Acquire 1H and 13C NMR Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data NMR_Analysis Structural Confirmation NMR_Data->NMR_Analysis Purity_Confirmed Confirmed Pure This compound NMR_Analysis->Purity_Confirmed GCMS_Acq Inject into GC-MS GCMS_Prep->GCMS_Acq GCMS_Data Chromatogram & Mass Spectrum GCMS_Acq->GCMS_Data GCMS_Analysis Purity Assessment & Identity Confirmation GCMS_Data->GCMS_Analysis GCMS_Analysis->Purity_Confirmed

Caption: Experimental workflow for purity confirmation.

References

A Comparative Guide to Behavioral Assays for Validating (Z)-8-Dodecen-1-ol Attractiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key behavioral assays used to validate the attractiveness of (Z)-8-Dodecen-1-ol, a critical pheromone component in the chemical communication of various insect species, most notably the Oriental Fruit Moth (Grapholitha molesta).[1][2] The following sections detail the experimental protocols for wind tunnel bioassays, Y-tube olfactometer assays, and field trapping experiments. Additionally, electroantennography is presented as a valuable physiological correlate of behavioral attraction. Quantitative data from relevant studies are summarized in comparative tables, and experimental workflows are visualized using diagrams to facilitate understanding and replication.

Wind Tunnel Bioassays: Simulating In-Flight Attraction

Wind tunnel bioassays are a laboratory-based method for observing and quantifying insect flight behavior in response to an odor stimulus under controlled conditions.[3] This assay is particularly useful for dissecting the sequence of behaviors involved in locating a pheromone source, from initial activation to upwind flight and source contact.

Comparative Performance of this compound and Related Compounds

The following table summarizes the behavioral responses of male Grapholita molesta to this compound and its acetate (B1210297) analogue in a wind tunnel bioassay. The data highlights the synergistic effect of the pheromone components.

Pheromone Component(s)Taking Flight (%)Orientation Flight (%)Half Upwind to Lure (%)Approaching Lure (%)Landing on Lure (%)
(Z)-8-dodecenyl acetate (Z8-12:Ac)453015105
This compound (Z8-12:OH)2010520
Z8-12:Ac + Z8-12:OH (97:3 blend)8575605540

Data are hypothetical and for illustrative purposes, based on qualitative descriptions from cited literature. Actual percentages will vary based on experimental conditions.

Experimental Protocol: Wind Tunnel Bioassay

1. Wind Tunnel Setup:

  • Construction: The wind tunnel is typically constructed of non-absorbent materials like glass or acrylic to prevent chemical contamination.[4]

  • Airflow: A fan pulls air through a charcoal filter to remove contaminants and then through a series of screens to create a laminar (non-turbulent) flow.[4] Wind speed is maintained at a constant rate, typically 0.2-0.3 m/s.

  • Environmental Control: The room housing the wind tunnel should have controlled temperature (21-26°C), humidity (70-80%), and lighting (dim red light for nocturnal insects).

2. Pheromone Source Preparation:

  • The test compound, this compound, and any comparators are dissolved in a suitable solvent (e.g., hexane) at a desired concentration.

  • A specific volume of the solution is applied to a dispenser, such as a filter paper or rubber septum. The solvent is allowed to evaporate completely.

3. Insect Preparation and Acclimatization:

  • Male moths are separated into individual cages and allowed to acclimate to the experimental conditions for at least one hour before testing.

4. Bioassay Procedure:

  • The pheromone dispenser is placed at the upwind end of the wind tunnel.

  • An individual insect is released from its cage at the downwind end of the tunnel.

  • The insect's flight behavior is observed and recorded for a set period (e.g., 5 minutes). Key behaviors to score include: taking flight, oriented upwind flight, zig-zagging flight, and contact with the pheromone source.

Workflow Diagram

Wind_Tunnel_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis Pheromone_Prep Prepare Pheromone Dispenser Place_Dispenser Place Dispenser Upwind Pheromone_Prep->Place_Dispenser Insect_Acclimatization Acclimatize Insects Release_Insect Release Insect Downwind Insect_Acclimatization->Release_Insect Place_Dispenser->Release_Insect Observe_Behavior Observe & Record Flight Behavior Release_Insect->Observe_Behavior Score_Metrics Score Behavioral Metrics Observe_Behavior->Score_Metrics Analyze_Results Analyze & Compare Results Score_Metrics->Analyze_Results

Wind Tunnel Bioassay Workflow

Y-Tube Olfactometer Assays: A Two-Choice Paradigm

The Y-tube olfactometer is a simple and effective apparatus for determining an insect's preference between two odor sources. It is a valuable tool for rapid screening of potential attractants and for studying the relative attractiveness of different compounds or concentrations.

Comparative Attractiveness in a Y-Tube Olfactometer

The table below illustrates the preference of male Grapholita molesta for this compound and related compounds in a Y-tube olfactometer.

Odor Source 1Odor Source 2 (Control)% of Insects Choosing Source 1
(Z)-8-dodecenyl acetate (Z8-12:Ac)Solvent70
This compound (Z8-12:OH)Solvent60
Z8-12:Ac + Z8-12:OH (97:3 blend)Solvent85
Z8-12:AcZ8-12:OH65

Data are hypothetical and for illustrative purposes, based on qualitative descriptions from cited literature. Actual percentages will vary based on experimental conditions.

Experimental Protocol: Y-Tube Olfactometer Assay

1. Olfactometer Setup:

  • The Y-tube olfactometer consists of a Y-shaped glass tube.

  • A purified and humidified air stream is passed through each arm of the Y-tube at a constant flow rate.

  • The odor sources are placed in separate containers connected to the inlets of the two arms.

2. Odor Source Preparation:

  • Test compounds are dissolved in a solvent and applied to a filter paper, which is then placed in the odor source container.

  • A control arm contains a filter paper with the solvent only.

3. Insect Introduction and Observation:

  • A single insect is introduced at the base of the Y-tube.

  • The insect is given a set amount of time to make a choice (i.e., move a certain distance into one of the arms).

  • The choice of each insect is recorded. A choice is typically considered made when the insect crosses a line marked on the arm of the olfactometer.

Workflow Diagram

Y_Tube_Workflow cluster_setup Setup cluster_assay Assay cluster_data Data Analysis Prep_Olfactometer Prepare Y-Tube Olfactometer Introduce_Insect Introduce Insect at Base of Y-Tube Prep_Olfactometer->Introduce_Insect Prep_Odor_Sources Prepare Odor Sources (Test & Control) Prep_Odor_Sources->Introduce_Insect Record_Choice Record Insect's Choice of Arm Introduce_Insect->Record_Choice Calculate_Preference Calculate Preference Index Record_Choice->Calculate_Preference Statistical_Analysis Perform Statistical Analysis Calculate_Preference->Statistical_Analysis

Y-Tube Olfactometer Assay Workflow

Field Trapping Experiments: Assessing Attractiveness in a Natural Setting

Field trapping experiments are the ultimate test of a pheromone's effectiveness as an attractant under real-world conditions. These studies are crucial for developing and optimizing lures for pest monitoring and control programs.

Comparative Field Trapping Efficacy

The following table presents field trapping data for Grapholita molesta using different pheromone blends. The results demonstrate the importance of the complete pheromone blend for optimal trap capture.

Lure CompositionMean Male Moths Captured per Trap per Week
(Z)-8-dodecenyl acetate (Z8-12:Ac)15
This compound (Z8-12:OH)5
Z8-12:Ac + (E)-8-dodecenyl acetate (E8-12:Ac) (93:7)50
Z8-12:Ac + E8-12:Ac + Z8-12:OH (92:7:1)120

Data are hypothetical and for illustrative purposes, based on qualitative descriptions from cited literature. Actual trap catches will vary based on population density, trap placement, and environmental conditions.

Experimental Protocol: Field Trapping

1. Lure and Trap Preparation:

  • Pheromone components are loaded onto a dispenser (e.g., rubber septum) at a specific dosage.

  • The dispenser is placed inside a sticky trap (e.g., delta trap).

2. Experimental Design:

  • Traps baited with different lure compositions are deployed in the field in a randomized block design to account for spatial variability.

  • Traps are typically placed at a specific height in the host plant canopy.

3. Data Collection and Analysis:

  • Traps are checked regularly (e.g., weekly), and the number of captured target insects is recorded.

  • The mean trap catch for each lure type is calculated and compared statistically.

Workflow Diagram

Field_Trapping_Workflow cluster_prep Preparation cluster_deployment Deployment cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Prepare_Lures Prepare Pheromone Lures Setup_Traps Set up Traps Prepare_Lures->Setup_Traps Deploy_Traps Deploy Traps in Randomized Design Setup_Traps->Deploy_Traps Check_Traps Periodically Check Traps Deploy_Traps->Check_Traps Record_Catches Record Number of Captured Insects Check_Traps->Record_Catches Calculate_Mean_Catch Calculate Mean Trap Catch Record_Catches->Calculate_Mean_Catch Compare_Treatments Statistically Compare Lure Efficacy Calculate_Mean_Catch->Compare_Treatments

Field Trapping Experiment Workflow

Electroantennography (EAG): A Physiological Measure of Olfactory Response

Electroantennography (EAG) is a technique that measures the electrical response of an insect's antenna to an olfactory stimulus. While not a direct measure of behavioral attraction, a strong EAG response is often correlated with behavioral activity and can be used for rapid screening of potential pheromone components.

Comparative EAG Responses

The table below shows the relative EAG response of male Grapholita molesta antennae to different pheromone components.

CompoundRelative EAG Response (mV)
(Z)-8-dodecenyl acetate (Z8-12:Ac)1.5
This compound (Z8-12:OH)1.2
(E)-8-dodecenyl acetate (E8-12:Ac)0.8
Heptane (Control)0.1

Data are hypothetical and for illustrative purposes. Actual millivolt values will vary based on experimental setup and insect preparation.

Experimental Protocol: Electroantennography

1. Insect Preparation:

  • An insect is anesthetized, and its head is excised or the whole insect is mounted.

  • The antenna is either left attached to the head or excised.

2. Electrode Placement:

  • A recording electrode is placed in contact with the tip of the antenna, and a reference electrode is inserted into the base of the antenna or the head capsule.

3. Stimulus Delivery:

  • A constant stream of purified, humidified air is passed over the antenna.

  • A puff of air containing a known concentration of the test compound is injected into the airstream.

4. Data Recording and Analysis:

  • The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

  • The amplitude of the EAG response is measured and compared across different compounds and concentrations.

Signaling Pathway Diagram

EAG_Signaling_Pathway Pheromone Pheromone Molecule (this compound) OR Odorant Receptor (OR) Pheromone->OR Ion_Channel Ion Channel Opening OR->Ion_Channel Conformational Change Neuron_Membrane Olfactory Receptor Neuron Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx EAG_Signal EAG Signal (Summated Potential) Depolarization->EAG_Signal Generates

Simplified Olfactory Signaling Pathway in EAG

References

Decoding the Scent of Attraction: A Comparative Analysis of Oriental Fruit Moth Pheromone Blends and Control Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and pest management professionals, understanding the precise chemical language of the Oriental fruit moth (Grapholita molesta) is paramount for developing effective monitoring and control strategies. This guide provides a comprehensive comparison of different pheromone blend compositions and alternative control methods, supported by experimental data and detailed protocols to aid in both laboratory and field applications.

The female-produced sex pheromone of the Oriental fruit moth is a complex blend of four primary components: (Z)-8-dodecenyl acetate (B1210297) (Z8-12:Ac), (E)-8-dodecenyl acetate (E8-12:Ac), (Z)-8-dodecen-1-ol (Z8-12:OH), and dodecanol (B89629) (12:OH).[1] The precise ratio of these compounds is critical for effectively attracting male moths and forms the basis for pheromone-based monitoring and control technologies.[1]

Comparative Efficacy of Pheromone Blends and Alternative Control Methods

The effectiveness of different control strategies for the Oriental fruit moth can be quantified through various metrics, including male moth trap captures, mating disruption rates, larval mortality, and reduction in fruit damage. The following table summarizes key performance data from various studies, offering a comparative overview of different pheromone blends and alternative control methods.

Control MethodSpecific TreatmentKey Performance MetricResultSource
Pheromone Lure Standard 3-component blend (Z8-12:Ac, E8-12:Ac, Z8-12:OH)Male Moth CaptureA 0.1 mg load is effective for monitoring in both disrupted and non-disrupted orchards.[2]
Pheromone Lure Blend with 5-9% (E)-8-dodecenyl acetateMale Moth CaptureOptimal male captures achieved with this E:Z isomer ratio.[3]
Pheromone Lure Pheromone-kairomone combination lure (Pherocon® OFM Combo™ Dual™)Male and Female Moth CaptureSignificantly greater captures of both sexes compared to pheromone-only traps.[4]
Mating Disruption Wax drops (100 drops/tree)Inhibition of Moth Capture in Traps99.2% inhibition
Mating Disruption Wax drops (30 drops/tree)Inhibition of Moth Capture in Traps99.4% inhibition
Mating Disruption Isomate M-Rosso ropes (1.8/tree)Mating of Tethered Females7-20% mating
Mating Disruption Untreated ControlMating of Tethered Females>55% mating
Biological Control Parasitoid Wasp (Macrocentrus ancylivorus)Parasitism RateCan reach 80-90% in orchards without broad-spectrum insecticides.
Biological Control Entomopathogenic Nematodes (Steinernema feltiae)Larval Mortality (Laboratory)87.8% mortality at a dosage of 10 infective juveniles/cm².
Biological Control Entomopathogenic Nematodes (S. feltiae in fruit bins)Larval Mortality (Cardboard strips)77.7% to 81.6% mortality.
Chemical Control Insecticide Sprays (timed with degree-day model)Control StrategyRecommended when trap catches exceed thresholds (e.g., >15 moths/trap/week for first flight in peaches).
Attract-and-Kill Deltamethrin-impregnated fabric with pheromone lureMoth Knockdown Rate100% knockdown after 60 seconds of exposure in a forced-contact bioassay.

Experimental Protocols

Accurate analysis of pheromone blends and evaluation of control methods rely on standardized experimental procedures. Below are detailed methodologies for key experiments.

Pheromone Blend Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for extracting and identifying the chemical components of the female Oriental fruit moth's sex pheromone.

  • Pheromone Gland Excision: Pheromone glands are carefully excised from the abdominal tips of female moths during their peak calling period.

  • Solvent Extraction: The excised glands are immersed in a small volume of a non-polar solvent, such as hexane (B92381) or dichloromethane, to extract the pheromone components.

  • Sample Concentration: The solvent extract is concentrated to a small volume to increase the concentration of the pheromone components.

  • GC-MS Injection: The concentrated extract is injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Gas Chromatography Separation: The different chemical components in the extract are separated based on their volatility and interaction with the GC column.

  • Mass Spectrometry Analysis: As each component elutes from the GC column, it is ionized, and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Compound Identification: The mass spectra of the unknown components are compared to spectral libraries and synthetic standards to confirm their chemical identity. Retention times from the GC are also compared with those of synthetic standards for additional confirmation.

Wind Tunnel Bioassay for Pheromone Blend Evaluation

This bioassay is used to observe and quantify the behavioral responses of male moths to different pheromone blends.

  • Wind Tunnel Setup: A wind tunnel with controlled airflow (e.g., 70 cm/sec), light intensity (e.g., 150 lux), temperature (e.g., 22-25°C), and relative humidity (e.g., 50-70%) is used.

  • Pheromone Source Placement: A septum impregnated with the test pheromone blend is placed in the upwind section of the tunnel.

  • Male Moth Acclimatization and Release: Male moths (2-5 days old) are placed in a release chamber at the downwind end of the tunnel and allowed to acclimatize.

  • Behavioral Observation: The behavior of the male moths in response to the pheromone plume is recorded. Key behaviors to quantify include:

    • Activation (wing fanning)

    • Take-off

    • Upwind flight (zigzagging pattern)

    • Distance flown

    • Source contact (landing on or near the pheromone source)

  • Data Analysis: The percentage of males exhibiting each behavior in response to different pheromone blends is calculated and compared.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the key procedures.

Pheromone_Analysis_Workflow cluster_collection Pheromone Collection cluster_analysis Chemical Analysis cluster_output Results moth Calling Female Moths excision Pheromone Gland Excision moth->excision extraction Solvent Extraction excision->extraction gcms GC-MS Analysis extraction->gcms Inject Extract separation Component Separation (GC) gcms->separation identification Compound Identification (MS) separation->identification composition Pheromone Blend Composition identification->composition ratio Component Ratios composition->ratio

Pheromone blend analysis workflow.

Bioassay_Workflow cluster_setup Experimental Setup cluster_experiment Experiment cluster_data Data Analysis wind_tunnel Prepare Wind Tunnel pheromone_source Place Pheromone Source wind_tunnel->pheromone_source release_moths Release Male Moths pheromone_source->release_moths observe_behavior Observe & Record Behavior release_moths->observe_behavior quantify_behavior Quantify Behavioral Responses observe_behavior->quantify_behavior compare_blends Compare Pheromone Blends quantify_behavior->compare_blends

Wind tunnel bioassay workflow.

Conclusion

The selection of an effective control strategy for the Oriental fruit moth requires a data-driven approach. While standard pheromone lures are effective for monitoring, the addition of kairomones can enhance trap captures. Mating disruption has proven to be a highly effective control method, with high-density dispenser applications leading to near-complete shutdown of moth captures in traps. Biological control options, such as parasitoid wasps and entomopathogenic nematodes, offer sustainable alternatives, demonstrating high efficacy in both laboratory and field settings. For situations requiring immediate population reduction, insecticide applications timed with degree-day models remain a viable option. The detailed protocols and comparative data presented in this guide are intended to empower researchers and pest management professionals to make informed decisions and to facilitate further research into the chemical ecology and management of this significant agricultural pest.

References

Safety Operating Guide

Proper Disposal Procedures for (Z)-8-Dodecen-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (Z)-8-Dodecen-1-ol must adhere to systematic disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this chemical waste.

I. Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound. This chemical is known to cause skin irritation and is very toxic to aquatic life[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRecommended Use
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[2][3].Mandatory for all handling procedures.
Skin Protection Chemically impermeable gloves (e.g., nitrile) and a lab coat or fire/flame resistant and impervious clothing[2][4].Required to prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a fume hood to avoid inhalation of vapors. If exposure limits are exceeded, a full-face respirator may be necessary.Essential to prevent respiratory irritation.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that complies with all applicable federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Do Not Mix: Never mix this compound waste with incompatible materials. It should be collected separately from aqueous waste. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.

  • Dedicated Container: Collect this compound waste in a designated, properly labeled container. The container must be chemically compatible with the substance, free from damage, and have a secure, leak-proof closure. Ideally, use the original container if it is in good condition.

2. Labeling and Storage:

  • Clear Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and its associated hazards (e.g., Skin Irritant, Marine Pollutant).

  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. This area must be inspected weekly for any signs of leakage.

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" chemicals, the limit is one quart of liquid or one kilogram of solid. Once these limits are reached, the waste must be removed from the laboratory within three calendar days. Partially filled containers can remain in the SAA for up to one year.

3. Disposal Request and Pickup:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Professional Disposal: The collected waste will be transported to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.

III. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

Table 2: Spill Response Procedures for this compound

StepActionDetails
1. Evacuate Evacuate non-essential personnel from the spill area.Ensure the safety of all individuals in the vicinity.
2. Ventilate Ensure the area is well-ventilated.Use fume hoods or open windows to disperse vapors.
3. Contain Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.Do not use combustible materials like paper towels.
4. Collect Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.Avoid creating dust.
5. Clean Clean the spill area thoroughly.Follow institutional guidelines for decontamination.
6. Report Report the spill to your laboratory supervisor and EHS office.Proper documentation is essential for regulatory compliance.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal A Generate this compound Waste B Wear Appropriate PPE A->B C Select a Compatible, Labeled Waste Container B->C D Segregate from Incompatible Wastes C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Weekly Inspection of SAA F->G H Container Full or Disposal Needed? H->E No I Contact Environmental Health & Safety (EHS) for Pickup H->I Yes J Professional Disposal by Licensed Facility I->J

Caption: Logical workflow for the safe disposal of this compound.

V. Chemical Compatibility and Incompatibility

Proper segregation of chemical waste is critical to prevent dangerous reactions. The following diagram outlines the compatibility considerations for this compound.

Chemical Compatibility for this compound Waste cluster_main cluster_incompatible Store Separately From: cluster_compatible Can Generally Be Stored With: A This compound (Organic Alcohol) B Strong Oxidizing Agents A->B Incompatible C Acids A->C Incompatible D Bases A->D Incompatible E Other Non-halogenated Organic Solvents A->E Compatible

Caption: Compatibility guidelines for storing this compound waste.

References

Safeguarding Your Research: A Guide to Handling (Z)-8-Dodecen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-8-Dodecen-1-ol, a key component in insect pheromone research, requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to support researchers, scientists, and drug development professionals in maintaining a safe and efficient work environment.

This compound is classified as a skin irritant and is very toxic to aquatic life.[1][2] Adherence to proper safety measures is therefore critical. The following information outlines the necessary precautions for handling this compound, from initial receipt to final disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. When working with this compound, the following PPE is mandatory:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesEssential to protect against splashes. For tasks with a higher risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[3][4][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable minimum requirement for incidental contact. They should be removed and replaced immediately after any contact with the chemical. For more prolonged handling, consider gloves with a higher level of chemical resistance.
Body Protection Laboratory CoatA lab coat should be worn at all times in the laboratory to protect skin and clothing from spills.
Respiratory Protection Not generally required with adequate ventilationWork should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. If ventilation is insufficient, a respirator may be necessary based on a risk assessment.
Foot Protection Closed-Toe ShoesEssential for protecting feet from spills and falling objects.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoiding Contact: Take precautions to avoid contact with skin and eyes. In case of skin contact, wash the affected area thoroughly with plenty of water. If skin irritation occurs, seek medical advice.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.

  • Pheromone Lure Handling: When handling pheromone lures, use tweezers or gloves (rubber or nitrile) to avoid direct contact. Never place lures in direct contact with collection objects or storage containers.

Spill Management:

In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it into a suitable, closed container for disposal. Avoid flushing with water to prevent environmental contamination.

Disposal:

Dispose of this compound and its containers in accordance with local, state, and federal regulations. The material can be sent to a licensed chemical destruction facility. Do not allow the chemical to enter drains or sewer systems, as it is very toxic to aquatic life. Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound throughout the experimental process.

A Receipt and Storage B Experiment Preparation (Don PPE) A->B C Handling and Use (In Fume Hood) B->C D Post-Experiment (Decontamination) C->D E Waste Collection (Segregated Hazardous Waste) D->E F Disposal (Licensed Facility) E->F

Safe Handling Workflow for this compound

By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel and promoting the responsible conduct of research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.